Product packaging for Methyl 4-hydroxy-3,5-dimethylbenzoate(Cat. No.:CAS No. 34137-14-9)

Methyl 4-hydroxy-3,5-dimethylbenzoate

Cat. No.: B042476
CAS No.: 34137-14-9
M. Wt: 180.2 g/mol
InChI Key: SYMCPKCSVQELBJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3,5-dimethylbenzoate is a versatile benzoic acid derivative of significant interest in synthetic organic chemistry and materials science research. This compound features a phenolic hydroxyl group and a methyl ester moiety on a symmetrically substituted benzene ring, making it a valuable bifunctional building block. Its primary research application lies in its use as a key precursor for the synthesis of more complex molecules, particularly liquid crystalline materials and polymers. The phenolic group can be readily alkylated or involved in etherification reactions to create mesogenic structures, while the ester group can be hydrolyzed to the corresponding acid or transformed into other functional groups. Researchers utilize this compound in the development of advanced organic materials, including dendrimers, supramolecular assemblies, and pharmaceutical intermediates where the sterically hindered phenolic structure can influence biological activity and metabolic stability. Its symmetric substitution pattern also makes it a candidate for constructing highly ordered molecular frameworks with potential applications in nonlinear optics and as a ligand in coordination chemistry. This product is provided for laboratory research purposes to support innovation in chemical synthesis and material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B042476 Methyl 4-hydroxy-3,5-dimethylbenzoate CAS No. 34137-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMCPKCSVQELBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495931
Record name Methyl 4-hydroxy-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34137-14-9
Record name Methyl 4-hydroxy-3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic ester that holds interest within the scientific community for its potential applications in various fields, including pharmaceutical development. Its structure, characterized by a hydroxyl group and two methyl groups on the benzene ring, makes it a subject of investigation for its biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, serving as a vital resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2] Key identifiers for this compound are its CAS number, 34137-14-9.[1] While detailed experimental data on all physical properties are not extensively published, the available information is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.2005 g/mol [1]
CAS Number 34137-14-9[1]
Physical State Solid[1]
LogP 1.79560[2]
PSA 46.53000[2]

Synthesis

A common and direct method for the synthesis of this compound is the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol, typically catalyzed by a strong acid.[3]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 3,5-dimethyl-4-hydroxybenzoic acid (5g, 0.030 mole)

  • Methanol (75 mL)

  • Thionyl chloride (8 mL)

  • Solid sodium bicarbonate

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 3,5-dimethyl-4-hydroxybenzoic acid in methanol is cooled in an ice bath.

  • Thionyl chloride is added dropwise to the cooled solution.

  • The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours.

  • Solid sodium bicarbonate is carefully added to neutralize the acid.

  • The resulting suspension is concentrated under reduced pressure.

  • The residue is partitioned between water and ethyl acetate (75 mL each).

  • The ethyl acetate layer is separated and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the product as a tan powder.

Yield: Quantitative (5.49 g).[4]

Logical Workflow for Synthesis

Synthesis_Workflow Reactants 4-hydroxy-3,5-dimethylbenzoic acid + Methanol Reaction Esterification (0°C to RT, 16h) Reactants->Reaction Catalyst Thionyl Chloride Catalyst->Reaction Neutralization Neutralization (Sodium Bicarbonate) Reaction->Neutralization Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Neutralization->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

Purification

The crude product from the synthesis can be purified by recrystallization to obtain a higher purity solid.

Experimental Protocol: Purification by Recrystallization

While a specific solvent system for the recrystallization of this compound is not explicitly detailed in the search results, a common approach for similar compounds involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature and allowing it to cool slowly to form crystals. A mixture of ethyl acetate and hexane is a plausible solvent system to explore for this purpose.

General Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • If the solution is colored, activated charcoal can be added and the solution filtered while hot.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. Based on methods for similar compounds, a C18 column is often suitable.[5]

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: A gradient or isocratic mixture of methanol and water, potentially with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape. A possible starting point is a 45:55 (v/v) mixture of methanol and water with the pH adjusted to 4.8.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV detector at a wavelength of approximately 254 nm.[5]

  • Injection Volume: 20 µL[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the provided search results, the expected chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would likely show singlets for the two aromatic protons, the methoxy group protons, and the two methyl group protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) group (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group of the ester (a strong band around 1700 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the provided search results, its structural similarity to other phenolic compounds suggests potential for biological effects. Phenolic compounds are known to modulate various intracellular signaling pathways, including those involved in inflammation and cellular stress responses.

Potential Involvement in Signaling Pathways

Phenolic compounds have been shown to influence key signaling pathways such as:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Many phenolic compounds are known to inhibit the NF-κB pathway, which plays a crucial role in the inflammatory response.

  • MAPK (Mitogen-Activated Protein Kinase) pathways: These pathways, including ERK, JNK, and p38, are involved in cellular processes like proliferation, differentiation, and apoptosis, and can be modulated by phenolic compounds.

Further research is required to elucidate the specific biological activities of this compound and its effects on these and other signaling pathways.

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Receptor->IKK AP1 AP-1 MAPK_Pathway->AP1 IκB IκBα IKK->IκB phosphorylates NFκB_complex NF-κB (p50/p65) IKK->NFκB_complex releases NFκB_nucleus NF-κB NFκB_complex->NFκB_nucleus translocates M4H35DMB Methyl 4-hydroxy- 3,5-dimethylbenzoate M4H35DMB->MAPK_Pathway Modulation? M4H35DMB->IKK Inhibition? Gene_Expression Inflammatory Gene Expression NFκB_nucleus->Gene_Expression AP1->Gene_Expression

References

A Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 4-hydroxy-3,5-dimethylbenzoate, a key chemical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications within the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is an aromatic ester. Its core structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and two methyl groups. These features make it a valuable building block in organic synthesis.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 180.20 g/mol [1][2][3]
Molecular Formula C₁₀H₁₂O₃[1][3][4]
CAS Number 34137-14-9[1][2][4]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Synonyms Methyl 3,5-dimethyl-4-hydroxybenzoate, 4-hydroxy-3,5-dimethyl-benzoic acid methyl ester[1][3]
InChI Key SYMCPKCSVQELBJ-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 4-hydroxy-3,5-dimethylbenzoic acid. This standard procedure involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Objective: To synthesize this compound from 4-hydroxy-3,5-dimethylbenzoic acid.

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Methanol (dry)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of dry methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water and extract the product with diethyl ether.

  • Neutralization: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a hydroxyl, an ester, and two methyl groups—allows for a variety of chemical transformations.

In the context of drug discovery, the structural motif of a substituted benzene ring is a common scaffold. The two methyl groups on the ring can be considered "magic methyls," a term used in medicinal chemistry to describe the often profound and beneficial impact of adding a methyl group on a molecule's pharmacodynamic and pharmacokinetic properties.[5] This effect can enhance binding affinity to a target protein by filling a hydrophobic pocket or can improve metabolic stability.[5]

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs have been investigated. For instance, related phenolic compounds are studied for their antioxidant properties. Furthermore, similar structures, such as 3,5-Dimethyl-4-hydroxybenzonitrile, are recognized as key intermediates in the synthesis of antiviral drugs, including those targeting HIV replication.[6] This highlights the potential of the 4-hydroxy-3,5-dimethylphenyl moiety as a pharmacophore in the development of new therapeutic agents.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and application of this compound.

Synthesis_Workflow reactant reactant reagent reagent process process product product A 4-hydroxy-3,5- dimethylbenzoic acid D Esterification (Reflux) A->D B Methanol (Solvent/ Reactant) B->D C H₂SO₄ (Catalyst) C->D E Work-up & Purification D->E Crude Product F Methyl 4-hydroxy-3,5- dimethylbenzoate E->F Purified Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Logical_Relationship center_compound center_compound application application property_node property_node compound Methyl 4-hydroxy-3,5- dimethylbenzoate intermediate Building Block in Organic Synthesis compound->intermediate drug_discovery Potential Scaffold in Drug Discovery compound->drug_discovery antiviral Intermediate for Antivirals (by structural analogy) drug_discovery->antiviral magic_methyl Features 'Magic Methyl' Structural Motif drug_discovery->magic_methyl

Caption: Role of the compound in chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic ester with a core structure that holds potential for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development in their understanding and utilization of this compound.

Chemical Structure and Properties

This compound, with the CAS number 34137-14-9, is a derivative of benzoic acid. Its structure features a central benzene ring substituted with a hydroxyl group at position 4, two methyl groups at positions 3 and 5, and a methyl ester group at position 1.

Diagram of Chemical Structure

Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
CAS Number 34137-14-9[2]
Appearance Solid[2]
Purity 95%[2]
InChI InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3[2]
InChI Key SYMCPKCSVQELBJ-UHFFFAOYSA-N[2]
SMILES O=C(OC)C1=CC(C)=C(O)C(C)=C1
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.7Singlet2HAromatic Protons
~5.0Singlet1HHydroxyl Proton
~3.8Singlet3HMethyl Ester Protons
~2.2Singlet6HMethyl Protons

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~170Carbonyl Carbon (Ester)
~155Aromatic Carbon (C-OH)
~130Aromatic Carbons (C-CH₃)
~125Aromatic Carbons (C-H)
~120Aromatic Carbon (C-COOCH₃)
~52Methyl Carbon (Ester)
~16Methyl Carbons (Ring)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3600-3200 (broad)O-H stretch (Phenolic)
3000-2850C-H stretch (Aliphatic)
~1720C=O stretch (Ester)
~1600, ~1470C=C stretch (Aromatic Ring)
~1250C-O stretch (Ester)

MS (Mass Spectrometry)

m/z RatioAssignment
180[M]⁺ (Molecular Ion)
149[M - OCH₃]⁺
121[M - COOCH₃]⁺

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution while stirring. An exothermic reaction will occur, and HCl gas will be evolved.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Set up the apparatus for reflux and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Diagram of Synthesis Workflow

Synthesis_Workflow A Dissolve 4-hydroxy-3,5-dimethylbenzoic acid in anhydrous methanol B Cool in ice bath and add thionyl chloride dropwise A->B C Reflux for 2-4 hours B->C D Remove excess methanol (Rotary Evaporator) C->D E Dissolve in organic solvent and wash with NaHCO3 D->E F Dry with MgSO4 and concentrate E->F G Purify by recrystallization or column chromatography F->G H This compound G->H Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines MHDMB This compound MHDMB->IKK MHDMB->MAPK

References

An In-depth Technical Guide on the Biological Activity of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Methyl 4-hydroxy-3,5-dimethylbenzoate and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenolic compound of interest within the scientific community. While comprehensive research on the specific biological activities of this molecule is limited, its structural similarity to other well-studied benzoate derivatives provides a strong basis for predicting its potential therapeutic properties. This technical guide offers a thorough examination of the known biological activities of structurally analogous compounds, including their antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects. By presenting quantitative data, detailed experimental protocols, and relevant signaling pathways, this document aims to provide a valuable resource for researchers and drug development professionals interested in the potential applications of this compound and related molecules.

Introduction

This compound belongs to the family of hydroxybenzoates, a class of compounds that has garnered significant attention for its diverse biological activities. While direct studies on this compound are not extensively available in current literature, its core structure, a methyl ester of a substituted 4-hydroxybenzoic acid, is shared by numerous compounds with established pharmacological profiles. This guide will focus on the biological activities of four key structural analogs to infer the potential of this compound:

  • Methylparaben (Methyl 4-hydroxybenzoate): A widely used antimicrobial preservative.

  • Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate): Known for its antioxidant and cytotoxic properties.

  • 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester: A compound investigated for its cytotoxic effects on cancer cells.

  • Methyl 3-bromo-4,5-dihydroxybenzoate: A derivative with demonstrated anti-inflammatory activity.

By examining the activities of these related molecules, we can construct a predictive framework for the biological potential of this compound, thereby guiding future research and development efforts.

Predicted Biological Activities Based on Structural Analogs

Antimicrobial Activity

The antimicrobial properties of parabens, such as methylparaben, are well-documented.[1] These compounds are effective against a broad spectrum of microorganisms, including bacteria and fungi.[2][3] The antimicrobial efficacy generally increases with the length of the alkyl chain of the ester group.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Methylparaben against Various Microorganisms

MicroorganismStrainMIC (mg/mL)Reference
Bacillus subtilis-0.1 - 0.8[2]
Aspergillus welwitschiae-0.8[2]
Aspergillus flavus-0.05 - 0.2[2]
Aspergillus fumigatus-0.05 - 0.2[2]
Candida albicansATCC 1023113.1[3]
Aspergillus nigerATCC 164046.6[3]
Escherichia coliATCC 87396.6[3]
Pseudomonas aeruginosaATCC 902726.3[3]
Staphylococcus aureusATCC 653813.1[3]
Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals. Methyl gallate, a close structural analog, has demonstrated potent antioxidant activity in various assays.

Table 2: Antioxidant Activity (IC50) of Methyl Gallate in DPPH Radical Scavenging Assays

CompoundIC50 ValueAssay ConditionsReference
Methyl Gallate1.02 µg/mLDPPH Assay[5]
Methyl Gallate38.0 µMDPPH Assay in Kilka fish oil[6]
Gallic Acid (Reference)0.94 µg/mLDPPH Assay[5]
Gallic Acid (Reference)29.5 µMDPPH Assay in Kilka fish oil[6]
α-Tocopherol (Reference)105.3 µMDPPH Assay in Kilka fish oil[6]
Methyl Gallate7.48 µg/mLDPPH Assay[7]
Dihydroferulic acid10.66 µg/mLDPPH Assay[7]
Gallic Acid (Reference)6.08 µg/mLDPPH Assay[7]
Ascorbic Acid (Reference)5.83 µg/mLDPPH Assay[7]
Cytotoxic Activity

Several hydroxybenzoate derivatives have been investigated for their potential as anticancer agents. 4-Hydroxy-3-methoxybenzoic acid methyl ester has shown dose-dependent inhibition of prostate cancer cell proliferation.[8]

Table 3: Cytotoxic Activity (IC50) of 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester on Prostate Cancer Cell Lines

Cell LineTreatmentIC50 Value (µM)Reference
LNCaP4-Hydroxy-3-methoxybenzoic acid methyl ester~25 (Significant inhibition)[8]
DU1454-Hydroxy-3-methoxybenzoic acid methyl esterDose-dependent decrease[8]
Anti-inflammatory Activity

The anti-inflammatory potential of benzoate derivatives has been demonstrated through the study of compounds like methyl 3-bromo-4,5-dihydroxybenzoate. This compound has been shown to inhibit inflammatory responses in various models, including in zebrafish.[9][10] The underlying mechanism is believed to involve the regulation of key inflammatory signaling pathways such as the TLR/NF-κB pathway.[9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow prep Prepare serial dilutions of the test compound in a 96-well microtiter plate. inoc Inoculate each well with a standardized suspension of the target microorganism. prep->inoc incub Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours). inoc->incub read Visually inspect the wells for turbidity (microbial growth). incub->read det Determine the MIC as the lowest concentration with no visible growth. read->det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism without test compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Reading Results: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Workflow for DPPH Assay

DPPH_Workflow prep_sample Prepare different concentrations of the test compound. mix Mix the test compound solutions with the DPPH solution. prep_sample->mix prep_dpph Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol). prep_dpph->mix incubate Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes). mix->incubate measure Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer. incubate->measure calculate Calculate the percentage of radical scavenging activity and the IC50 value. measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or gallic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound and the standard. Prepare a control containing only the solvent and DPPH.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Key Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[6] Its activation leads to the transcription of numerous pro-inflammatory genes. The anti-inflammatory activity of compounds like methyl 3-bromo-4,5-dihydroxybenzoate is often associated with the inhibition of this pathway.[9][10]

Simplified NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR TLR Inflammatory_Stimuli->TLR IKK IKK Complex TLR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p Degradation Proteasomal Degradation IkB_p->Degradation ubiquitination DNA DNA NFkB_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Akt Signaling Pathway in Cancer

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and growth.[7][11] Its aberrant activation is a common feature in many cancers.[11] The cytotoxic effects of compounds like 4-hydroxy-3-methoxybenzoic acid methyl ester are linked to the inhibition of this pro-survival pathway.[8]

Simplified Akt Signaling Pathway

Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Akt_p p-Akt (Active) Akt->Akt_p Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt_p->Downstream phosphorylates Response Cell Survival Cell Proliferation Inhibition of Apoptosis Downstream->Response

Caption: Simplified overview of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently scarce, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The evidence from methylparaben, methyl gallate, 4-hydroxy-3-methoxybenzoic acid methyl ester, and methyl 3-bromo-4,5-dihydroxybenzoate points towards probable antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.

This technical guide provides a foundational framework for future investigations into this compound. It is recommended that future research efforts focus on:

  • Synthesis and Characterization: Efficient synthesis of high-purity this compound to enable robust biological testing.

  • In Vitro Screening: Comprehensive screening of its antimicrobial, antioxidant, cytotoxic, and anti-inflammatory activities using the protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity for desired biological effects.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-hydroxy-3,5-dimethylbenzoate, a phenolic ester with potential applications in pharmaceutical and chemical research. This document consolidates available information on its synthesis, spectral properties, and potential biological activities, offering a valuable resource for professionals in drug discovery and development.

Chemical Properties and Synthesis

This compound is a solid compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number34137-14-9[1]
Molecular FormulaC₁₀H₁₂O₃[1][2]
Molecular Weight180.20 g/mol [1][2]
AppearanceSolid
SynonymsMethyl 3,5-dimethyl-4-hydroxybenzoate, 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester[1][2]
Synthesis Protocol: Esterification of 4-hydroxy-3,5-dimethylbenzoic acid

A common method for the synthesis of this compound is the esterification of 4-hydroxy-3,5-dimethylbenzoic acid. A general procedure involves the reaction of the carboxylic acid with methanol in the presence of a catalyst.

Experimental Protocol:

A detailed experimental protocol for a similar compound, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, involves refluxing the corresponding carboxylic acid with methanol using p-toluenesulfonic acid or sodium methoxide as a catalyst for 8-14 hours at 60-80°C. The reaction mixture is then worked up by evaporating the solvent, washing with a saturated solution of sodium carbonate or sodium bicarbonate, followed by washing with distilled water until neutral. The resulting solid is then filtered under vacuum and dried.[2] A more specific, yet less detailed, synthesis of this compound involves cooling a solution of 3,5-dimethyl-4-hydroxybenzoic acid in methanol in an ice-bath and adding thionyl chloride dropwise. The reaction is then warmed to room temperature and stirred for 16 hours.[3]

Diagram 1: Synthesis of this compound

G 4-hydroxy-3,5-dimethylbenzoic_acid 4-hydroxy-3,5-dimethylbenzoic acid Methyl_4_hydroxy_3_5_dimethylbenzoate This compound 4-hydroxy-3,5-dimethylbenzoic_acid->Methyl_4_hydroxy_3_5_dimethylbenzoate Esterification Methanol_Thionyl_Chloride Methanol, Thionyl Chloride Methanol_Thionyl_Chloride->Methyl_4_hydroxy_3_5_dimethylbenzoate

Caption: Reaction scheme for the synthesis of the target compound.

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

TechniquePredicted/Analogous Data
¹H NMR Predicted shifts: Aromatic protons (~7.5 ppm, s, 2H), Methyl protons on ring (~2.2 ppm, s, 6H), Methyl ester protons (~3.8 ppm, s, 3H), Hydroxyl proton (variable).
¹³C NMR Predicted shifts: Carbonyl carbon (~167 ppm), Aromatic C-O (~158 ppm), Aromatic C-CH₃ (~128 ppm), Aromatic C-H (~125 ppm), Aromatic C-COOCH₃ (~122 ppm), Methyl ester carbon (~52 ppm), Methyl carbons on ring (~16 ppm).
FT-IR (cm⁻¹) Expected peaks: O-H stretch (~3300-3500, broad), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000), C=O stretch (ester, ~1700-1720), C=C stretch (aromatic, ~1580-1600), C-O stretch (~1200-1300).
Mass Spec (m/z) Expected fragments: Molecular ion [M]⁺ at 180, loss of methoxy group [M-31]⁺ at 149, loss of carbomethoxy group [M-59]⁺ at 121.

Note: The predicted NMR data is based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Diagram 2: Predicted ¹H NMR Spectrum Logic

G cluster_0 This compound Structure cluster_1 Proton Environments cluster_2 Predicted Chemical Shifts (ppm) structure Chemical Structure Aromatic_H Aromatic Protons (x2) structure->Aromatic_H Ring_CH3_H Ring Methyl Protons (x6) structure->Ring_CH3_H Ester_CH3_H Ester Methyl Protons (x3) structure->Ester_CH3_H OH_H Hydroxyl Proton (x1) structure->OH_H Shift_Aromatic ~7.5 (singlet) Aromatic_H->Shift_Aromatic Shift_Ring_CH3 ~2.2 (singlet) Ring_CH3_H->Shift_Ring_CH3 Shift_Ester_CH3 ~3.8 (singlet) Ester_CH3_H->Shift_Ester_CH3 Shift_OH Variable OH_H->Shift_OH

Caption: Relationship between structure and predicted proton NMR signals.

Potential Biological Activities and Experimental Protocols

While specific biological activity data for this compound is limited in the reviewed literature, related substituted benzoate compounds have demonstrated a range of activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The following are standard in vitro protocols that can be employed to evaluate these potential activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Experimental Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

  • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Ascorbic acid is typically used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4]

Diagram 3: DPPH Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare_Compound Prepare Test Compound Solutions Mix Mix Compound and DPPH in 96-well plate Prepare_Compound->Mix Prepare_DPPH Prepare DPPH Working Solution Prepare_DPPH->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Activity Calculate % Scavenging Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

Experimental Protocol:

  • Prepare a stock solution of the test compound.

  • Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

  • Mix the test compound at various concentrations with the sodium nitroprusside solution.

  • Incubate the mixture at room temperature under light for a specified time (e.g., 150 minutes).

  • After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.

  • Measure the absorbance at 546 nm.

  • The percentage of NO scavenging is calculated based on the reduction in absorbance compared to a control.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]

  • During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[6]

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7]

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Diagram 4: MTT Assay Principle

G cluster_input Input cluster_output Output Viable_Cell Viable Cell with Active Mitochondria Formazan Formazan (Purple, Insoluble) Viable_Cell->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Water-soluble) MTT->Formazan

Caption: Conversion of MTT to formazan by viable cells.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide has summarized the available information on its synthesis and provided a framework for its characterization and biological evaluation. Further experimental work is required to fully elucidate its spectroscopic properties and to explore its potential as a therapeutic agent. The provided protocols offer a starting point for researchers to assess its antioxidant, anti-inflammatory, and cytotoxic activities.

References

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic ester that has garnered interest within the scientific community for its potential biological activities, including antimicrobial and antioxidant properties. This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, a plausible synthesis pathway, and a summary of its known biological significance. This guide is intended to serve as a foundational resource for researchers and professionals involved in chemical synthesis and drug discovery.

Chemical Properties

This compound is a solid compound with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] It is also known by several synonyms, including Methyl 3,5-dimethyl-4-hydroxybenzoate and 4-hydroxy-3,5-dimethyl-benzoic acid methyl ester.[1]

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 34137-14-9
Appearance Solid[1]
Purity Typically >95%[1]

Synthesis

Postulated Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 4-hydroxy-3,5-dimethylbenzoic acid and methanol.

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 1 equivalent of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Perform the extraction three times.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-hydroxy-3,5-dimethylbenzoic acid + Methanol Reaction Acid-Catalyzed Esterification (Reflux) Reactants->Reaction H₂SO₄ (cat.) Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to aromatic protons, methyl protons on the ring, the ester methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons (including those attached to the hydroxyl and methyl groups), and the methyl carbons.
IR Characteristic absorption bands for the O-H stretch of the phenol, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (180.20 m/z).

Biological Activity and Potential Applications

Preliminary research suggests that this compound possesses biological activities that may be of interest to drug development professionals.

Antimicrobial and Antioxidant Effects

Some studies have indicated that this compound exhibits potential antimicrobial and antioxidant properties. These activities are often associated with phenolic compounds due to their ability to scavenge free radicals and interact with microbial cell components.

Anticancer Research

In the context of cancer research, there is emerging evidence that this compound may induce apoptosis (programmed cell death) in certain cancer cell lines. This has prompted further investigation into its potential as a lead compound for the development of novel anticancer agents. The precise signaling pathways through which it exerts these effects are a subject of ongoing research.

Potential Signaling Pathway Involvement

While the exact mechanisms are not fully elucidated, the pro-apoptotic effects of phenolic compounds often involve the modulation of key signaling pathways that regulate cell survival and death. A hypothetical pathway is depicted below.

Signaling_Pathway MHD This compound Cell Cancer Cell MHD->Cell ROS ↑ Reactive Oxygen Species Cell->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway for the induction of apoptosis by this compound.

Conclusion

This compound is a compound with established chemical properties and promising, albeit not yet fully explored, biological activities. The synthesis can be achieved through standard organic chemistry techniques, and its structure suggests a range of potential applications, particularly in the fields of antimicrobial and anticancer research. Further in-depth studies are required to fully characterize its spectroscopic properties, elucidate its precise mechanisms of biological action, and to determine its full therapeutic potential. This guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing molecule.

References

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-hydroxy-3,5-dimethylbenzoate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and relevant synthesis pathways.

Qualitative Solubility Profile

This compound is a benzoate ester derivative. Based on the general solubility principles of similar phenolic compounds and available qualitative data, its solubility profile in common organic solvents is summarized below. It is important to note that this information is qualitative and serves as a general guideline. For precise quantitative data, experimental determination is necessary. A structurally similar compound, methyl 4-hydroxybenzoate, is known to be soluble in ethanol, ether, and acetone, and slightly soluble in water.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

SolventThis compound (Expected)Methyl 4-hydroxybenzoate (Observed)[1]
MethanolSolubleFreely Soluble
EthanolSolubleFreely Soluble[1]
AcetoneSolubleFreely Soluble[1]
Ethyl AcetateSolubleSoluble
Diethyl EtherSolubleFreely Soluble[1]
DichloromethaneSolubleInformation Not Available
ChloroformSolubleInformation Not Available
Dimethyl Sulfoxide (DMSO)SolubleInformation Not Available

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[2][3][4] This protocol outlines the general procedure for determining the solubility of this compound in an organic solvent, followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Conical flasks or vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Gravimetric analysis equipment (optional): drying oven, desiccator, pre-weighed evaporation dishes[5][6][7]

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3][5]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to periodically analyze samples until a constant concentration is observed.[5]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantitative Analysis:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[8] Aromatic compounds typically have strong absorbance in the UV range.[9][10]

      • Measure the absorbance of the diluted sample solution at the same λmax.

      • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Using Gravimetric Analysis:

      • Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.[5][7]

      • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[5][7]

      • Cool the dish in a desiccator and weigh it accurately.

      • The mass of the dissolved solid can be determined by subtracting the initial weight of the dish from the final weight. The solubility can then be expressed in terms of mass per volume of solvent.[5]

Data Presentation

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Quantitative Analysis cluster_uv UV-Vis Spectrophotometry cluster_grav Gravimetric Analysis A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow to equilibrate (24-72h) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter with syringe filter F->G H Prepare standard solutions G->H L Pipette known volume to dish G->L I Generate calibration curve H->I J Measure sample absorbance I->J K Calculate concentration J->K M Evaporate solvent L->M N Dry to constant weight M->N O Calculate mass of solute N->O Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 4-Hydroxy-3,5-dimethylbenzoic Acid Catalyst Acid Catalyst (e.g., H₂SO₄) Reactant1->Catalyst Reactant2 Methanol (excess) Reactant2->Catalyst Stirring Stirring at Room Temperature Catalyst->Stirring Product1 This compound Stirring->Product1 Product2 Water Stirring->Product2

References

An In-depth Technical Guide to the Spectral Data of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Workflow for Spectral Data Acquisition

The following diagram illustrates a generalized workflow for obtaining the spectral data discussed in this guide.

Spectral_Data_Workflow Workflow for Spectroscopic Analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_output Output Sample This compound Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, CH2Cl2 for IR) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Detection, Mass Assignment) MS->ProcessMS Interpretation Structural Elucidation and Data Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Report Final Report with Spectral Data and Interpretation Interpretation->Report

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like chloroform-d (CDCl₃). The predictions are based on the known spectrum of 4-hydroxy-3,5-dimethylbenzoic acid and the addition of a methyl ester group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70Singlet2HAr-H
~5.00Singlet1HAr-OH
~3.90Singlet3H-COOCH
~2.30Singlet6HAr-CH

Interpretation:

  • The two aromatic protons are equivalent due to the symmetry of the molecule and would appear as a single peak.

  • The phenolic hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and temperature.

  • The key indicator of the methyl ester is the singlet corresponding to the three methoxy protons, typically found around 3.9 ppm.

  • The six protons of the two equivalent aromatic methyl groups would appear as a single sharp peak.

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectral data are presented below, based on the spectrum of the parent carboxylic acid.

Chemical Shift (δ, ppm)Assignment
~167.0C =O (Ester)
~156.0C -OH
~130.0Ar-C -CH₃
~128.0Ar-C -H
~122.0Ar-C -COO
~52.0-OC H₃
~20.0Ar-C H₃

Interpretation:

  • The carbonyl carbon of the ester group is expected to be in the typical downfield region for esters.

  • Due to molecular symmetry, only five aromatic carbon signals are expected.

  • The signal for the methoxy carbon is a key identifier for the methyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, MediumO-H stretch (phenolic)
~2950MediumC-H stretch (aromatic and aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1450Medium-WeakC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester, asymmetric)
~1150StrongC-O stretch (ester, symmetric)

Interpretation:

  • The presence of a broad O-H band indicates the phenolic hydroxyl group.

  • A strong absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl group. This differentiates it from the parent carboxylic acid, which would show a C=O stretch at a slightly lower wavenumber and a very broad O-H stretch for the carboxylic acid.

  • The strong C-O stretching bands are also indicative of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
180.08Molecular Ion [M]⁺
149.07[M - OCH₃]⁺
121.06[M - COOCH₃]⁺

Interpretation:

  • The molecular ion peak at m/z 180.08 would confirm the molecular weight of the compound.

  • Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃) and the entire carbomethoxy group (-COOCH₃).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Perform a background scan of the empty sample holder (or pure KBr pellet) before scanning the sample. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.

    • LC-MS: Alternatively, inject the sample onto a liquid chromatography (LC) column to separate it from any impurities before it enters the mass spectrometer.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The instrument should be calibrated to ensure accurate mass measurements.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Unlocking the Potential of Methyl 4-hydroxy-3,5-dimethylbenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS No: 34137-14-9) is a substituted phenolic compound belonging to the benzoate ester family.[1][2] Its structure, characterized by a central benzene ring with hydroxyl, methyl, and methyl ester functional groups, makes it a subject of interest for potential applications in medicinal chemistry and drug development. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural similarity to other well-studied phenolic compounds suggests a range of plausible research applications. This guide provides an in-depth overview of its physicochemical properties and explores its potential therapeutic applications based on the activities of analogous structures, offering a roadmap for future research.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for any experimental design. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 34137-14-9[1][2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance White to off-white crystalline powder/solid[1]
Purity Typically ≥97%[1]
Synonyms Methyl 3,5-dimethyl-4-hydroxybenzoate, 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester[1]

Potential Research Applications

Based on the biological activities of structurally related hydroxybenzoate derivatives, several key areas of investigation are proposed for this compound. These include its potential as an anti-inflammatory, antioxidant, and anti-cancer agent.

Anti-Inflammatory Properties

Hypothesis: this compound may modulate key inflammatory signaling pathways, such as the NF-κB and Toll-like receptor (TLR) pathways, which are often dysregulated in chronic inflammatory diseases. Structurally similar compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines.

Proposed Mechanism of Action: It is hypothesized that the compound could interfere with the activation of the NF-κB signaling cascade. This could be achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which would prevent the translocation of the p65 subunit of NF-κB into the nucleus. Consequently, the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, would be suppressed.

graph "Hypothesized_Anti_Inflammatory_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,auto!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes MHDMB [label="Methyl 4-hydroxy-\n3,5-dimethylbenzoate", fillcolor="#FBBC05", fontcolor="#202124"]; TLR [label="Toll-like Receptor (TLR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_p65 [label="IκBα-p65/p50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p65_p50 [label="p65/p50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Gene\nTranscription (TNF-α, IL-6, IL-1β)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TLR -> MyD88; MyD88 -> TRAF6; TRAF6 -> IKK; IKK -> IkBa_p65 [label="Phosphorylation\n & Degradation", fontsize=8]; IkBa_p65 -> p65_p50; p65_p50 -> Nucleus; Nucleus -> Inflammatory_Genes; MHDMB -> IKK [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; }

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Hypothesis: The phenolic hydroxyl group in this compound can act as a hydrogen donor, enabling it to scavenge free radicals and reduce oxidative stress. This is a common characteristic of phenolic compounds.

Proposed Experimental Approach: The antioxidant potential can be quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method. The compound's ability to reduce the stable DPPH radical would be measured spectrophotometrically, and its activity could be expressed as an IC50 value (the concentration required to scavenge 50% of DPPH radicals).

graph "Antioxidant_Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,auto!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes Start [label="Start: Prepare\nthis compound\n(MHDMB) solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_DPPH [label="Prepare DPPH radical\nsolution in methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix MHDMB solutions\nwith DPPH solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate in the dark\n(e.g., 30 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure absorbance at ~517 nm\nusing a spectrophotometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate percentage of\nradical scavenging activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Determine_IC50 [label="Determine IC50 value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_DPPH; Prepare_DPPH -> Mix; Start -> Mix; Mix -> Incubate; Incubate -> Measure; Measure -> Calculate; Calculate -> Determine_IC50; }

Figure 2: General workflow for determining antioxidant activity using the DPPH assay.

Anti-Cancer Potential

Hypothesis: While no direct evidence exists, a commercial source has suggested that this compound may induce apoptosis in cancer cells. This is a plausible hypothesis as many phenolic compounds are known to possess anti-proliferative and pro-apoptotic effects.

Proposed Mechanism of Action: The compound could potentially trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This would lead to a decrease in the mitochondrial membrane potential, release of cytochrome c from the mitochondria, and subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.

digraph "Hypothesized_Apoptotic_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,auto!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes MHDMB [label="Methyl 4-hydroxy-\n3,5-dimethylbenzoate", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges MHDMB -> Bcl2 [label="Down-regulation?", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; MHDMB -> Bax [label="Up-regulation?", color="#34A853", fontcolor="#34A853", style=dashed]; Bcl2 -> Mitochondrion [arrowhead=tee]; Bax -> Mitochondrion; Mitochondrion -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }

Figure 3: Hypothesized intrinsic apoptosis pathway induced by this compound.

Illustrative Experimental Protocols

The following are detailed, illustrative methodologies for key experiments that could be performed to validate the hypothesized biological activities of this compound.

Protocol 1: In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells. Determine the IC50 value.

Protocol 2: Cell Viability and Apoptosis Assay (MTT and Annexin V/PI Staining)
  • Cell Culture and Seeding: Culture a human cancer cell line (e.g., HeLa or SMMC-7721) and seed in 96-well plates (for MTT) and 6-well plates (for flow cytometry) at appropriate densities.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm.

  • Apoptosis Analysis (Annexin V/PI Flow Cytometry):

    • Harvest the cells from the 6-well plates by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate for 15 minutes in the dark.

    • Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. While direct evidence of its biological activity is scarce, the established anti-inflammatory, antioxidant, and anti-cancer properties of structurally similar phenolic compounds provide a strong rationale for its investigation. The proposed research applications and experimental protocols outlined in this guide offer a foundational framework for scientists to explore its therapeutic potential. Future research should focus on systematic in vitro screening, followed by in vivo studies to validate any observed activities and elucidate the precise mechanisms of action. Such investigations could pave the way for the development of novel therapeutics based on this versatile molecular scaffold.

References

Thermochemical Profile of Methyl 4-hydroxy-3,5-dimethylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data relevant to Methyl 4-hydroxy-3,5-dimethylbenzoate. Due to the limited direct experimental data for this specific compound, this document focuses on high-quality data from closely related analogues, namely methyl benzoate and methyl 4-hydroxybenzoate. Detailed experimental protocols for determining key thermochemical parameters are presented, alongside a proposed synthetic pathway for substituted methyl benzoates. This guide serves as a critical resource for researchers in drug development and materials science, offering both foundational data and methodological insights.

Introduction

This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical processes. This document collates and analyzes the available thermochemical data for structurally similar compounds to provide a reliable estimate and procedural framework for the target molecule.

Thermochemical Data

Table 1: Standard Molar Enthalpy of Formation
CompoundFormulaStateΔfHₘ°(l) / kJ·mol⁻¹ΔfHₘ°(g) / kJ·mol⁻¹ΔfHₘ°(cr) / kJ·mol⁻¹
Methyl BenzoateC₈H₈O₂Liquid/Gas-332.8 ± 4.0[1]-276.1 ± 4.0[1]-
Methyl 4-hydroxybenzoateC₈H₈O₃Crystalline---562.20 ± 2.29[2]

Note: 'l' denotes liquid phase, 'g' denotes gaseous phase, and 'cr' denotes crystalline phase at T = 298.15 K.

Experimental Protocols

The thermochemical data presented for the analogous compounds were determined using well-established experimental techniques. The following protocols are representative of the methodologies employed.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energy of combustion, from which the standard molar enthalpy of formation in the condensed phase (crystalline or liquid) is derived.

Experimental Workflow:

cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Sample Weigh Sample Pellet Press into Pellet Sample->Pellet Crucible Place in Crucible Pellet->Crucible Bomb Place Crucible in Bomb Crucible->Bomb Transfer Pressurize Pressurize with O₂ Bomb->Pressurize Immerse Immerse in Water Bath Pressurize->Immerse Ignite Ignite Sample Immerse->Ignite Measure Measure Temp. Rise Ignite->Measure Correct Apply Corrections Measure->Correct Transfer Data Calculate_Energy Calculate Energy of Combustion Correct->Calculate_Energy Calculate_Enthalpy Calculate Enthalpy of Formation Calculate_Energy->Calculate_Enthalpy

Figure 1: Workflow for Static Bomb Combustion Calorimetry.

Methodology:

  • A precisely weighed sample of the compound is pressed into a pellet and placed in a crucible.

  • The crucible is placed inside a high-pressure vessel, known as a "bomb," which is then sealed and pressurized with pure oxygen.

  • The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water bath is meticulously recorded.

  • The energy of combustion is calculated after applying corrections for the ignition energy and the formation of nitric acid from residual nitrogen.

  • From the standard energy of combustion, the standard enthalpy of formation of the crystalline compound is derived using established thermochemical cycles.

Calvet Microcalorimetry

This technique is employed to measure the enthalpies of sublimation or vaporization, which are crucial for determining the gas-phase enthalpy of formation from the condensed-phase data.

Methodology:

  • A small amount of the sample is placed in an effusion cell within the microcalorimeter.

  • The temperature is carefully controlled and gradually increased.

  • The heat absorbed by the sample during the phase transition (sublimation or vaporization) is measured by the heat-flux sensors of the calorimeter.

  • The enthalpy of the phase change is determined from the integrated heat flow over time.

Synthetic Pathway

A plausible synthetic route for this compound involves the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

cluster_reaction Fischer-Speier Esterification Reactant 4-hydroxy-3,5-dimethylbenzoic acid Reaction Reflux Reactant->Reaction Reagent Methanol (CH₃OH) Reagent->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Byproduct Water (H₂O) Reaction->Product Reaction->Byproduct

Figure 2: Proposed Synthesis of this compound.

This Fischer-Speier esterification is a standard method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Conclusion and Future Directions

While direct experimental thermochemical data for this compound remains elusive, the data for methyl benzoate and methyl 4-hydroxybenzoate provide a solid foundation for estimation and further study. The experimental protocols detailed herein offer a clear roadmap for future experimental determination of the thermochemical properties of the title compound.

Given the increasing reliability of computational chemistry, it is highly recommended that quantum chemical calculations, such as those employing G3 or G4 composite methods mentioned in the literature for similar compounds, be undertaken to provide theoretical values for the gas-phase enthalpy of formation. This dual approach of experimental investigation and computational modeling will yield the most accurate and comprehensive thermochemical profile for this compound, thereby facilitating its application in scientific research and development.

References

Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, sourcing high-quality chemical reagents is a critical first step in the experimental workflow. This in-depth technical guide provides comprehensive information on commercial suppliers of Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS No. 34137-14-9), along with its key physicochemical properties and a detailed experimental protocol for its synthesis.

Physicochemical Properties

This compound is a benzoate ester derivative with the molecular formula C10H12O3.[1] It is a valuable intermediate in organic synthesis and pharmaceutical research.[1] The compound typically appears as a white to off-white crystalline powder.[1]

PropertyValueReference
CAS Number 34137-14-9[2][3]
Molecular Formula C10H12O3[2][4]
Molecular Weight 180.20 g/mol [4][5]
Appearance Solid[2]
Purity 95% to >98% (supplier dependent)[2][6]
Storage Inert atmosphere, room temperature[7]
InChI Key SYMCPKCSVQELBJ-UHFFFAOYSA-N[2][6]

Commercial Suppliers

A variety of chemical suppliers offer this compound in research quantities. The table below summarizes offerings from several prominent suppliers. It is important to note that purity levels and pricing are subject to change and should be verified on the respective supplier websites.

SupplierPurityAvailable Quantities
CymitQuimica 95%100mg, 250mg, 1g, 5g, 10g, 25g, 50g
BLD Pharm ≥97%Inquire for available quantities
Santa Cruz Biotechnology N/AInquire for available quantities
Sigma-Aldrich (Merck) N/AInquire for available quantities
Atomfair ≥98%Inquire for available quantities
Fluorochem (via CymitQuimica) 98+%250mg, 1g, 2g, 5g, 10g, 25g, 50g

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The following is a detailed methodology for the synthesis of this compound from 4-hydroxy-3,5-dimethylbenzoic acid and methanol, utilizing the well-established Fischer esterification reaction. This protocol is based on general methods for the esterification of hydroxybenzoic acids.

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents) dropwise. The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add dichloromethane or ethyl acetate to extract the product.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Dissolve Acid Dissolve 4-hydroxy-3,5-dimethylbenzoic acid in anhydrous methanol Add Catalyst Add catalytic H₂SO₄ Dissolve Acid->Add Catalyst Reflux Reflux for 4-8 hours Add Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with organic solvent Neutralize->Extract Wash Wash with water and brine Extract->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize or chromatograph Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Sourcing and Procurement Workflow

G Identify Need Identify Need for This compound Search Suppliers Search Commercial Suppliers (e.g., Sigma-Aldrich, BLD Pharm) Identify Need->Search Suppliers Compare Products Compare Purity, Price, and Availability Search Suppliers->Compare Products Select Supplier Select Optimal Supplier Compare Products->Select Supplier Place Order Place Purchase Order Select Supplier->Place Order Receive Shipment Receive and Inspect Shipment Place Order->Receive Shipment QC Check Perform Quality Control (e.g., NMR, LC-MS) Receive Shipment->QC Check Use in Research Use in Research/ Drug Development QC Check->Use in Research

Caption: A typical workflow for sourcing a chemical reagent for research purposes.

References

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate, a valuable intermediate in the development of various pharmaceutical compounds and other fine chemicals. The synthesis is achieved via a classic Fischer-Speier esterification of 4-hydroxy-3,5-dimethylbenzoic acid using methanol in the presence of an acid catalyst. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound (CAS No: 34137-14-9) is an aromatic ester that serves as a key building block in organic synthesis. Its structure, featuring a hydroxyl group and two methyl groups on the benzene ring, makes it a versatile precursor for more complex molecules. The protocol described herein is a robust and reproducible method for the preparation of this compound in a laboratory setting.

Chemical Reaction

The synthesis proceeds via the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] In this specific case, 4-hydroxy-3,5-dimethylbenzoic acid is reacted with an excess of methanol, which also serves as the solvent, with concentrated sulfuric acid acting as the catalyst. The equilibrium of the reaction is shifted towards the product by using an excess of the alcohol.

Reaction Scheme:

4-hydroxy-3,5-dimethylbenzoic acid + Methanol --(H₂SO₄)--> this compound + Water

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
IUPAC NameThis compound
CAS Number34137-14-9
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol [2]
AppearanceWhite to cream or pale brown solid[3]
Melting Point221.0-227.0 °C (for the starting acid)[3]
Purity>95%

Table 2: Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantityMolar Equivalent
4-hydroxy-3,5-dimethylbenzoic acid10.0 g1.0
Methanol200 mLExcess
Concentrated Sulfuric Acid2.0 mLCatalytic
Reaction TemperatureReflux (approx. 65 °C)N/A
Reaction Time18 hoursN/A
Expected Yield ~85-95%

Experimental Protocol

Materials and Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • 4-hydroxy-3,5-dimethylbenzoic acid (starting material)

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxy-3,5-dimethylbenzoic acid in 200 mL of methanol.[4]

  • Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the solution. The addition of sulfuric acid is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 18 hours with continuous stirring.[4]

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 400 mL of ice-cold water. This will cause the crude product to precipitate.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (2 x 100 mL).[4]

  • Work-up - Washing: Combine the organic extracts and wash them sequentially with 100 mL of deionized water, followed by 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with another 100 mL of deionized water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system such as methanol/water or by column chromatography on silica gel.

Experimental Workflow Diagramdot

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material in Methanol B Add Sulfuric Acid (Catalyst) A->B Slowly C Reflux for 18 hours B->C D Cool and Quench in Ice Water C->D E Extract with Organic Solvent D->E F Wash with Water and Bicarbonate E->F G Dry and Concentrate F->G H Recrystallization or Column Chromatography G->H I Final Product: This compound H->I

References

The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Methyl 4-hydroxy-3,5-dimethylbenzoate presents itself as a phenolic building block with potential applications in medicinal chemistry. However, a comprehensive review of currently available scientific literature and patent databases reveals a notable scarcity of specific, detailed applications of this compound as a direct pharmaceutical intermediate in the synthesis of established drugs or advanced clinical candidates. While its structural motif is of interest, concrete examples with associated experimental protocols and quantitative data are not readily found in public-domain resources.

This document aims to provide a transparent overview of the available information, highlighting the current landscape and potential areas for future exploration.

Current Status and Availability

This compound (CAS No. 34137-14-9) is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. It is typically supplied as a solid with a purity of 95% or higher.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Solid
Purity ≥95%

Analysis of Related Structures in Pharmaceutical Research

While direct applications of this compound are not well-documented, examination of structurally similar molecules provides insights into its potential utility. Researchers have actively investigated derivatives of hydroxybenzoic acids in various therapeutic areas. For instance, the isomeric compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a known fragrance component and has been a target of synthetic studies. Furthermore, other related phenolic compounds, such as derivatives of 4-hydroxy-3-methoxybenzoic acid, have been explored for their potential in targeting cell signaling pathways, like the Akt/NFκB pathway, which is relevant in cancer research.

It is important to note that these examples involve different substitution patterns on the benzene ring, which significantly impacts their chemical reactivity and biological activity. The presence of two methyl groups ortho to the hydroxyl group in this compound will influence its nucleophilicity and steric hindrance, thereby dictating its behavior in synthetic transformations.

Hypothetical Synthetic Utility and Potential Reaction Pathways

Based on its chemical structure, this compound could theoretically serve as a starting material or intermediate in several types of reactions relevant to pharmaceutical synthesis. The phenolic hydroxyl group is a key functional handle for various transformations.

Potential Reactions:

  • Etherification: The hydroxyl group can be alkylated to introduce a variety of side chains, which is a common strategy in drug design to modulate solubility, lipophilicity, and target binding.

  • Esterification: While the methyl ester is already present, its hydrolysis to the corresponding carboxylic acid would open up possibilities for forming amide bonds, a cornerstone of many pharmaceutical structures.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, potentially allowing for the introduction of other functional groups, although the steric hindrance from the ortho methyl groups would be a significant factor to consider.

Below is a conceptual workflow illustrating how this compound might be utilized in a drug discovery context.

G Conceptual Workflow for Utilizing this compound A This compound (Starting Material) B Functional Group Transformation (e.g., Etherification, Hydrolysis) A->B Chemical Modification C Introduction of Pharmacophore (Coupling Reactions) B->C Intermediate Formation D Lead Compound Generation C->D E Structure-Activity Relationship (SAR) Studies D->E Biological Screening F Lead Optimization E->F Iterative Design G Candidate Drug F->G

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification in various matrices. This application note details a robust RP-HPLC method for the determination of this compound. While specific literature on the HPLC analysis of this exact molecule is limited, the presented method is adapted from established protocols for structurally similar compounds such as methylparaben and other benzoic acid derivatives.[1][2][3]

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol:Water (55:45, v/v), pH adjusted to 4.8 with 0.1 N HCl[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Detection Wavelength 254 nm[1]
Column Temperature Ambient
Run Time Approximately 10 minutes

2.2. Reagents and Standards

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric Acid (HCl), 0.1 N

  • This compound reference standard

2.3. Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol. Prepare working standard solutions of varying concentrations by serial dilution of the stock solution with the mobile phase.

2.4. Sample Preparation

The sample preparation will depend on the matrix. For drug formulations, a simple dissolution in methanol followed by filtration through a 0.45 µm syringe filter is generally sufficient. For more complex matrices, a suitable extraction method may be required.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method. These values are estimates based on the analysis of similar compounds and should be validated in your laboratory.

ParameterExpected Value
Retention Time (tR) ~ 6 - 8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.2 µg/mL[1]
Limit of Quantification (LOQ) ~ 0.6 µg/mL[1]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in a 55:45 (v/v) ratio. Adjust the pH to 4.8 using 0.1 N HCl. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Record the peak area for each injection. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject 20 µL of the prepared sample solution in triplicate. Record the peak area.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization

5.1. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Water, 55:45, pH 4.8) D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Peak Integration & Area Measurement F->G H Quantification using Calibration Curve G->H

Caption: Workflow for the HPLC analysis of this compound.

5.2. Logical Relationship of Chromatographic Parameters

Chromatographic_Parameters cluster_instrument Instrumental Parameters cluster_output Chromatographic Output MobilePhase Mobile Phase Composition RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->RetentionTime Column Column Chemistry & Dimensions Column->RetentionTime PeakShape Peak Shape Column->PeakShape Column->Resolution Temperature Temperature Temperature->RetentionTime Temperature->PeakShape

References

Application Note: Gas Chromatography Analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

AN-GC-MHDMB-001

Abstract

This application note details a robust and reliable gas chromatography (GC) method for the qualitative and quantitative analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate. Due to the polar nature of the hydroxyl group, a derivatization step is employed to increase the volatility and thermal stability of the analyte, ensuring sharp chromatographic peaks and accurate quantification. This method is suitable for researchers, scientists, and drug development professionals working with this compound in various matrices.

Introduction

This compound is a phenolic compound of interest in various fields, including chemical synthesis and drug discovery. Gas chromatography, coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification, is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like phenols by GC can be challenging, often resulting in poor peak shape and column degradation.

To overcome these challenges, a derivatization step is essential.[1] This protocol utilizes silylation, a common and effective derivatization technique for compounds with active hydrogens, such as the hydroxyl group in this compound.[2][3] Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing the volatility and reducing the polarity of the analyte, making it amenable to GC analysis.[3]

Experimental

Sample Preparation

The sample preparation will depend on the matrix in which the this compound is present. A generic solid-phase extraction (SPE) method is described below for the extraction of the analyte from an aqueous matrix.

Materials:

  • SPE Cartridge (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ethyl Acetate (GC grade)

  • Nitrogen gas supply

Protocol:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the aqueous sample containing this compound onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte with 5 mL of ethyl acetate.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for derivatization.

Derivatization (Silylation)

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Protocol:

  • To the dried sample residue, add 100 µL of anhydrous pyridine to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the solution.

  • Securely cap the vial and heat at 70°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature before injection into the GC.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following GC-MS conditions are a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 100°C (hold 2 min)
Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 50-550
Solvent Delay5 min

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from analytical standards of this compound that have undergone the same sample preparation and derivatization process.

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
TMS-Methyl 4-hydroxy-3,5-dimethylbenzoateTo be determinedTo be determinedTo be determinedTo be determined

Note: The retention time and mass-to-charge ratios (m/z) for the target and qualifier ions of the derivatized analyte need to be determined by injecting a derivatized standard.

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Dried_Sample Dried Sample Residue Evaporation->Dried_Sample Add_Reagents Add Pyridine & BSTFA/TMCS Dried_Sample->Add_Reagents Heating Heat at 70°C for 30 min Add_Reagents->Heating Cooling Cool to Room Temperature Heating->Cooling Injection GC Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Derivatization_Logic Analyte This compound (Polar, Non-volatile) Problem Poor GC Performance (Peak Tailing, Low Response) Analyte->Problem Solution Derivatization (Silylation) Problem->Solution Derivative TMS-Methyl 4-hydroxy-3,5-dimethylbenzoate (Non-polar, Volatile) Solution->Derivative Outcome Improved GC Performance (Sharp Peaks, High Sensitivity) Derivative->Outcome

Caption: Logical diagram illustrating the rationale for derivatization in GC analysis.

References

Application Notes and Protocols: Methyl 4-hydroxy-3,5-dimethylbenzoate in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is an aromatic compound with potential applications in the fragrance industry. While specific olfactory data for this molecule is not extensively documented in publicly available literature, its structural similarity to other known fragrance ingredients, such as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, suggests potential for a nuanced and complex odor profile. These notes provide a framework for the evaluation and application of this compound in fragrance formulations, drawing upon established principles of perfumery and analytical chemistry.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations.

PropertyValueReference
CAS Number 34137-14-9[1]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [1][2]
Appearance Solid[2]
Purity 95%[2]
Storage Inert atmosphere, room temperature[1]

Olfactory Profile (Hypothesized)

Based on the structurally related Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, which exhibits oak, treemoss, powdery, and woody-sweet notes, a potential olfactory profile for this compound can be hypothesized.[3] The presence of the hydroxyl and methyl groups on the benzene ring is likely to contribute to a profile with elements of:

  • Woody and Phenolic Notes: Common for hydroxy-substituted aromatic esters.

  • Spicy and Sweet Undertones: The methyl and ester functionalities may impart a subtle sweetness and spice complexity.

  • Powdery Nuances: Often associated with benzoate esters used in perfumery.

It is crucial to conduct detailed sensory analysis to validate and refine this hypothesized profile.

Application in Fragrance Formulations

This compound is anticipated to function as a middle to base note modifier and a potential fixative in fragrance compositions. Its solid form necessitates dissolution in a suitable solvent (e.g., dipropylene glycol, ethanol) before incorporation into a fragrance concentrate.

Recommended Usage Levels (Untested, for experimental purposes):

ApplicationRecommended Starting Concentration (% in final product)
Fine Fragrance (Eau de Parfum)0.01 - 0.5%
Personal Care (Lotions, Creams)0.005 - 0.2%
Household (Cleaners, Air Fresheners)0.01 - 1.0%

Note: These are starting recommendations and should be optimized based on sensory panel evaluations and stability testing.

Experimental Protocols

Protocol for Sensory Evaluation of this compound

Objective: To determine the olfactory profile and characteristics of this compound.

Materials:

  • This compound (95% purity or higher)

  • Dipropylene glycol (DPG) or perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Digital scale

  • Perfumer's smelling strips

  • Olfactory evaluation booth with controlled ventilation

Procedure:

  • Prepare a 10% stock solution of this compound in DPG or ethanol. Ensure complete dissolution.

  • Prepare a series of dilutions from the stock solution: 1%, 0.1%, and 0.01% in the same solvent.

  • Dip a clean smelling strip into each dilution, ensuring the strip is saturated but not dripping.

  • Allow the solvent to evaporate for approximately 30-60 seconds.

  • Evaluate the odor of each strip at different time intervals (top note: 0-5 minutes, middle note: 5-60 minutes, base note: >60 minutes).

  • A panel of trained sensory analysts should record their impressions using a standardized fragrance vocabulary.

Workflow for Sensory Evaluation

sensory_evaluation cluster_prep Preparation cluster_eval Evaluation prep1 Weigh Methyl 4-hydroxy-3,5-dimethylbenzoate prep2 Dissolve in DPG/Ethanol (10% Stock Solution) prep1->prep2 prep3 Prepare Dilutions (1%, 0.1%, 0.01%) prep2->prep3 eval1 Dip Smelling Strips prep3->eval1 eval2 Evaporate Solvent eval1->eval2 eval3 Sensory Panel Evaluation (Top, Middle, Base Notes) eval2->eval3 eval4 Record Olfactory Data eval3->eval4

Caption: Workflow for the sensory evaluation of a new fragrance material.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the purity of this compound and to analyze its behavior in a simple fragrance matrix.

Materials:

  • This compound

  • Suitable solvent (e.g., hexane, dichloromethane)

  • Simple fragrance accord (e.g., a blend of Linalool, Hedione®, and Galaxolide®)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

Procedure:

  • Prepare a 1 mg/mL solution of this compound in the chosen solvent.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

  • Run a standard temperature program to separate the components.

  • Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound.

  • Prepare a simple fragrance accord and a second version of the accord containing 1% this compound.

  • Analyze both accords by GC-MS to observe any interactions or shifts in retention times of other components.

GC-MS Analysis Workflow

gcms_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL Solution of This compound analysis1 Inject Sample into GC-MS prep1->analysis1 prep2 Prepare Simple Fragrance Accord prep2->analysis1 prep3 Prepare Accord with 1% of Test Compound prep3->analysis1 analysis2 Run Temperature Program analysis1->analysis2 analysis3 Acquire Chromatogram and Mass Spectra analysis2->analysis3 data1 Confirm Identity and Purity analysis3->data1 data2 Compare Accord Chromatograms analysis3->data2 data3 Identify Interactions data2->data3

Caption: Workflow for GC-MS analysis of a fragrance compound.

Safety Considerations

The safety of any new fragrance ingredient is paramount.

  • Hazard Statements: Based on available data for similar compounds, handle with care. For instance, Methyl 4-hydroxy-3,5-dimethoxybenzoate is associated with H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

  • Precautionary Statements: Standard laboratory precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). P264 (Wash skin thoroughly after handling) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) are relevant.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Signaling Pathways in Olfaction

The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors (ORs) in the nasal cavity.

Simplified Olfactory Signaling Pathway

olfactory_pathway odorant Methyl 4-hydroxy- 3,5-dimethylbenzoate or Olfactory Receptor (OR) odorant->or Binds g_protein G-protein (G olf) or->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP ac->camp Produces cng Cyclic Nucleotide- Gated Ion Channel camp->cng Opens influx Ca2+ and Na+ Influx cng->influx depolarization Depolarization influx->depolarization signal Signal to Brain depolarization->signal

References

Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of the direct application of Methyl 4-hydroxy-3,5-dimethylbenzoate as a monomer, chain terminator, or modifier in polymer chemistry. This document, therefore, provides a prospective analysis of its potential applications based on its chemical structure and presents detailed application notes and protocols for a structurally similar and well-documented bio-based monomer, a derivative of vanillic acid. This information is intended to serve as a guide for researchers exploring the use of novel substituted hydroxybenzoates in polymer synthesis.

Prospective Applications of this compound

Based on its chemical structure, which features a reactive phenolic hydroxyl group and a methyl ester, this compound could potentially be employed in polymer chemistry in the following roles:

  • As a Co-monomer in Polyester Synthesis: The phenolic hydroxyl group can react with dicarboxylic acids or their derivatives, while the methyl ester group can undergo transesterification with diols. This dual reactivity allows it to be incorporated into polyester chains, potentially modifying the polymer's properties by introducing methyl substituents on the aromatic ring. These substitutions could enhance solubility, lower the melting point, and alter the crystallinity of the resulting polyester.

  • As a Chain-Terminating Agent: Due to its monofunctional nature with respect to the hydroxyl group, it could be used to control the molecular weight of polymers like polyesters and polycarbonates. By adding it to a polymerization reaction, it would cap the growing polymer chains, preventing further propagation.

  • As a Polymer Modifier: The phenolic hydroxyl group could be used to graft this compound onto existing polymers with reactive side groups, thereby modifying their surface properties or thermal stability.

Application Notes and Protocols for a Structurally Similar Monomer: Synthesis of Poly(ethylene vanillate) (PEV)

To provide a practical experimental framework, the following section details the synthesis and characterization of Poly(ethylene vanillate) (PEV), a polyester derived from vanillic acid. Vanillic acid, like this compound, is a substituted 4-hydroxybenzoic acid, making this a relevant and illustrative example.

Synthesis of the Monomer: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

The synthesis of the diol monomer from vanillic acid is a necessary preliminary step.

Experimental Protocol:

  • Dissolve 16.0 g (0.095 mol) of vanillic acid and 2.85 g (0.019 mol) of sodium iodide in an aqueous solution of sodium hydroxide (15.2 g in 70 mL of water).

  • In a separate flask, dissolve 11.49 g (0.14 mol) of chloroethanol in 140 mL of ethanol and degas with nitrogen bubbling.

  • Add the chloroethanol solution dropwise to the vanillic acid solution at 100 °C.

  • Reflux the reaction mixture. Add 3.8 g of chloroethanol every 24 hours for 4 days.

  • After 4 days, concentrate the reaction mixture and dissolve the residue in water.

  • Wash the aqueous solution with ether and then acidify with aqueous HCl.

  • Isolate the precipitated solid by filtration and purify by recrystallization from ethanol. The expected yield is approximately 54%.[1]

Logical Workflow for Monomer Synthesis

cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Vanillic Acid Vanillic Acid Dissolution Dissolution Vanillic Acid->Dissolution Sodium Iodide Sodium Iodide Sodium Iodide->Dissolution Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Dissolution Chloroethanol Chloroethanol Addition Addition Chloroethanol->Addition Dissolution->Addition at 100 °C Reflux Reflux Addition->Reflux Work-up Work-up Reflux->Work-up 4 days Purification Purification Work-up->Purification 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid Purification->4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Caption: Workflow for the synthesis of the diol monomer from vanillic acid.

Synthesis of Poly(ethylene vanillate) (PEV) via Two-Step Melt Polycondensation

Experimental Protocol:

This process involves a transesterification step followed by a polycondensation step.

Step 1: Transesterification

  • Charge the synthesized monomer, 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, and a catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide) into a glass batch reactor.

  • Heat the reactor under a nitrogen atmosphere to initiate the transesterification reaction, which produces methanol as a byproduct.

  • Gradually increase the temperature to facilitate the removal of methanol.

Step 2: Polycondensation

  • Once the evolution of methanol has ceased, apply a vacuum to the reactor.

  • Increase the temperature further to promote the polycondensation reaction, during which ethylene glycol is eliminated.

  • Continue the reaction under high vacuum and elevated temperature until the desired polymer viscosity is achieved.

  • For further increase in molecular weight, a solid-state polymerization (SSP) can be performed on the obtained polymer.[1]

Experimental Workflow for PEV Synthesis

G start Monomer + Catalyst in Reactor transesterification Transesterification (under N2) start->transesterification methanol_removal Methanol Removal transesterification->methanol_removal polycondensation Polycondensation (under vacuum) methanol_removal->polycondensation glycol_removal Ethylene Glycol Removal polycondensation->glycol_removal ssp Solid-State Polymerization (Optional) glycol_removal->ssp end Poly(ethylene vanillate) ssp->end

Caption: Two-step melt polycondensation for the synthesis of Poly(ethylene vanillate).

Quantitative Data

The properties of the resulting polymers are highly dependent on the reaction conditions and the catalyst used. Below is a summary of typical data obtained for Poly(ethylene vanillate).

Table 1: Properties of Poly(ethylene vanillate) (PEV)

PropertyValue (TBT catalyst)[1]Value (Sb₂O₃ catalyst)[1]
Intrinsic Viscosity (as-prepared)0.28 g/dL0.32 g/dL
Intrinsic Viscosity (after SSP)0.34 g/dL0.38 g/dL
Glass Transition Temp. (Tg)75 °C-
Cold Crystallization Temp. (Tcc)107 °C-
Melting Temp. (Tm)261 °C-

Table 2: Properties of Vanillic Acid-Based Poly(ether-ester)s with Different Diols

Diol Chain LengthMw ( g/mol )[2]PDI[2]Tg (°C)[2]Young's Modulus (MPa)[2]Elongation at Break (%)[2]
C278,7002.006722814.9
C329,1001.514518920.3
C416,6001.393895311.0
C1026,4001.585105188.0

Signaling Pathways and Drug Development

While there are no established signaling pathways directly involving polymers derived from this compound, the development of novel biocompatible and biodegradable polyesters is of significant interest in drug delivery. These polymers can be formulated into nanoparticles, micelles, or implants for the controlled release of therapeutic agents. The degradation products of such polyesters, in this case, substituted benzoic acids, would need to be evaluated for their biocompatibility and potential biological activity.

Logical Relationship in Drug Delivery Application

cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_application Application cluster_evaluation Evaluation Monomer Substituted Hydroxybenzoate Polymer Biodegradable Polyester Monomer->Polymer Polymerization Formulation Drug-Loaded Nanoparticles/Implants Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Release Controlled Drug Release Formulation->Release Degradation Polymer Degradation Release->Degradation Biocompatibility Biocompatibility of Degradation Products Degradation->Biocompatibility

Caption: Logical flow from monomer synthesis to drug delivery application and evaluation.

Conclusion

While this compound is not a commonly utilized monomer in polymer chemistry according to current literature, its structure suggests potential for creating novel polyesters with tailored properties. The provided protocols for the synthesis of a polyester from the structurally similar vanillic acid derivative offer a robust starting point for researchers interested in exploring this and other related bio-based monomers. The development of such polymers from renewable resources is a critical area of research with potential applications in sustainable materials and advanced drug delivery systems.

References

Application Notes and Protocols: Cytotoxicity of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic compound with potential applications in pharmaceutical and chemical industries. Understanding its cytotoxic profile is crucial for evaluating its safety and therapeutic potential. This document provides a detailed experimental protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1]

MTT_Principle MTT MTT (Yellow, water-soluble) Mitochondrial_Dehydrogenase Mitochondrial Reductases (in viable cells) MTT->Mitochondrial_Dehydrogenase Uptake by cells Formazan Formazan (Purple, insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenase->Formazan Reduction Measurement Absorbance Measurement (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound against a selected cell line.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell line (e.g., HeLa, A549, or a relevant cell line for the intended application)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.

    • Prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in the complete culture medium only.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank control from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove Medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound on HeLa cells after 48 hours of treatment.

Table 1: Raw Absorbance Data (570 nm)

Concentration (µM)Replicate 1Replicate 2Replicate 3Average
Vehicle Control (0) 0.8520.8610.8450.853
0.1 0.8480.8550.8390.847
1 0.8310.8420.8250.833
10 0.7560.7680.7490.758
50 0.5120.5250.5080.515
100 0.2340.2410.2290.235
200 0.0980.1050.0950.099
Blank 0.0510.0530.0520.052

Table 2: Percentage Cell Viability

Concentration (µM)Average Absorbance (Corrected)% Cell Viability
Vehicle Control (0) 0.801100.0%
0.1 0.79599.3%
1 0.78197.5%
10 0.70688.1%
50 0.46357.8%
100 0.18322.8%
200 0.0475.9%

Conclusion

This document provides a comprehensive protocol for assessing the cytotoxicity of this compound using the MTT assay. The provided workflow, data presentation tables, and diagrams offer a clear guide for researchers to evaluate the cytotoxic potential of this and other similar compounds. Accurate determination of cytotoxicity is a critical step in the preclinical evaluation of any new chemical entity.

References

Application Notes: Methyl 4-hydroxy-3,5-dimethylbenzoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydroxy-3,5-dimethylbenzoate is a readily available substituted phenol derivative that serves as a valuable starting material for the synthesis of a diverse array of more complex molecules. Its trifunctional nature, possessing a nucleophilic phenolic hydroxyl group, an electrophilic ester carbonyl, and an aromatic ring amenable to substitution, makes it a versatile building block in medicinal chemistry and materials science. These application notes provide detailed protocols for two key transformations of this compound: O-alkylation to generate precursors for positron emission tomography (PET) tracers and a multi-step synthesis of a key intermediate for ubiquinone analogues.

Application 1: Synthesis of Precursors for 11C-Labeled PET Tracers

The development of novel radiotracers for PET imaging is crucial for understanding disease pathology and for drug development. The short-lived positron-emitting isotope carbon-11 (11C) is frequently used to label biologically active molecules. The phenolic hydroxyl group of this compound is an ideal site for the introduction of an 11C-methyl group via O-methylation of a suitable precursor.

Experimental Workflow for PET Tracer Precursor Synthesis

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: [11C]Radiolabeling A This compound B Deprotonation with Base (e.g., K2CO3) A->B C Reaction with Alkyl Halide (e.g., Propargyl Bromide) B->C D Precursor for Radiosynthesis C->D E Precursor G O-[11C]Methylation E->G F [11C]CH3OTf F->G H HPLC Purification G->H I [11C]PET Tracer H->I

Caption: Workflow for the synthesis of a PET tracer precursor and subsequent 11C-radiolabeling.

Experimental Protocol: Synthesis of Methyl 4-(prop-2-yn-1-yloxy)-3,5-dimethylbenzoate

This protocol describes the synthesis of a precursor molecule that can be used for "click" chemistry or as a control compound in PET tracer studies.

Materials:

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • Propargyl bromide (80% solution in toluene)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.55 mmol) in anhydrous acetone (20 mL) in a 50 mL round-bottom flask, add anhydrous potassium carbonate (1.53 g, 11.1 mmol).

  • Add propargyl bromide (0.83 mL of 80% solution in toluene, 7.4 mmol) dropwise to the suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 60 °C) for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 hexane/ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1) to afford the pure product.

Quantitative Data
CompoundMolecular Weight ( g/mol )Starting Amount (g)Product Yield (g)Yield (%)
This compound180.201.0--
Methyl 4-(prop-2-yn-1-yloxy)-3,5-dimethylbenzoate218.24-1.190

Yields are representative and may vary depending on reaction scale and purification efficiency.

Application 2: Synthesis of a Key Intermediate for Ubiquinone Analogues

Ubiquinones (Coenzyme Q) are essential components of the electron transport chain. Synthetic analogues of ubiquinones are of interest as potential therapeutics for mitochondrial diseases. This compound can be elaborated into a key intermediate for the synthesis of such analogues through a multi-step sequence.

Synthetic Pathway to a Ubiquinone Analogue Intermediate

A This compound B Protection of Hydroxyl Group (e.g., MOM ether) A->B MOMCl, DIPEA C Saponification of Ester B->C LiOH, THF/H2O D Conversion to Acid Chloride C->D (COCl)2, cat. DMF E Prenylation (Friedel-Crafts acylation) D->E Isoprene, Lewis Acid F Deprotection E->F Acidic conditions G Ubiquinone Analogue Intermediate F->G

Caption: Multi-step synthesis of a ubiquinone analogue intermediate.

Experimental Protocol: Synthesis of 4-(Methoxymethoxy)-3,5-dimethylbenzoic acid

This protocol details the first two steps of the synthesis: protection of the hydroxyl group and saponification of the ester.

Materials:

  • This compound

  • Chloromethyl methyl ether (MOMCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 g, 5.55 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.45 mL, 8.33 mmol) followed by the dropwise addition of MOMCl (0.51 mL, 6.66 mmol).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the addition of water (15 mL).

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude Methyl 4-(methoxymethoxy)-3,5-dimethylbenzoate can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Saponification of the Ester

  • Dissolve the crude product from Step 1 in a mixture of THF (15 mL) and water (5 mL).

  • Add LiOH (0.26 g, 11.1 mmol) and stir the mixture at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

Quantitative Data
CompoundMolecular Weight ( g/mol )Starting Amount (g)Product Yield (g)Overall Yield (%)
This compound180.201.0--
4-(Methoxymethoxy)-3,5-dimethylbenzoic acid210.22-1.0590 (over 2 steps)

Yields are representative and may vary depending on reaction scale and purification efficiency.

These detailed application notes and protocols illustrate the utility of this compound as a versatile building block in the synthesis of high-value molecules for research and drug development. The provided methodologies can be adapted and optimized for the synthesis of a wide range of derivatives.

Application Note: Quantification of Methyl 4-hydroxy-3,5-dimethylbenzoate in a Complex Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic compound of interest in various fields, including the pharmaceutical, cosmetic, and food industries, due to its potential biological activities, such as antimicrobial and antioxidant properties. Accurate quantification of this analyte in complex matrices such as plant extracts, cosmetic formulations, or biological samples is crucial for quality control, formulation development, and pharmacological studies. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Two primary analytical techniques are presented for the robust quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and reliable method for the routine analysis of phenolic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, particularly useful for complex matrices and trace-level detection, often requiring derivatization.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the nature of the complex matrix. Two common extraction techniques are detailed below.

a) Liquid-Liquid Extraction (LLE)

This method is suitable for extracting phenolic compounds from liquid samples or semi-solid matrices.

Protocol:

  • Homogenize 1-5 g of the sample with 10 mL of a suitable organic solvent (e.g., ethyl acetate, diethyl ether). For solid samples, a preliminary extraction with a polar solvent like methanol or ethanol might be necessary.

  • Adjust the pH of the aqueous phase to acidic conditions (pH 2-3) using an appropriate acid (e.g., hydrochloric acid) to ensure the analyte is in its non-ionized form.

  • Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the organic layer.

  • Repeat the extraction process two more times with fresh organic solvent.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis or the derivatization solvent for GC-MS analysis.

b) Solid-Phase Extraction (SPE)

SPE is an effective technique for sample clean-up and concentration, removing interfering substances from the matrix.[1][2]

Protocol:

  • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the pre-treated sample extract (dissolved in a solvent compatible with the SPE sorbent) onto the cartridge.

  • Wash the cartridge with 5 mL of a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elute the this compound with a small volume (1-2 mL) of a stronger solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC Quantification Protocol

This protocol is adapted from a method for a structurally similar compound, Methyl 4-hydroxybenzoate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic elution with Methanol:Water (60:40, v/v), adjusted to pH 3.0 with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

Calibration:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

GC-MS Quantification Protocol

Due to the polarity of the hydroxyl group, derivatization is recommended to improve the volatility and chromatographic performance of this compound for GC-MS analysis. Silylation is a common derivatization technique for phenolic compounds.[3]

a) Derivatization Protocol (Silylation):

  • To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Calibration:

Prepare a series of derivatized standard solutions of this compound following the same procedure as for the samples. Construct a calibration curve based on the peak area of the selected ions.

Data Presentation

The following tables present example quantitative data for the analysis of this compound in a spiked plant extract matrix.

Table 1: HPLC-UV Quantification Data

Sample IDSpiked Concentration (µg/g)Measured Concentration (µg/g)Recovery (%)RSD (%) (n=3)
ControlNot DetectedNot Detected--
Spiked Sample 110.09.898.02.1
Spiked Sample 250.048.597.01.8
Spiked Sample 3100.0101.2101.21.5

Table 2: GC-MS Quantification Data

Sample IDSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)RSD (%) (n=3)
ControlNot DetectedNot Detected--
Spiked Sample 11009797.03.5
Spiked Sample 250049298.42.9
Spiked Sample 310001015101.52.2

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway where phenolic compounds like this compound may exert their effects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Complex Mixture LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Extract Purified Extract LLE->Extract SPE->Extract HPLC HPLC-UV Extract->HPLC GCMS GC-MS (with Derivatization) Extract->GCMS Data Quantitative Data HPLC->Data GCMS->Data

Caption: Experimental workflow for the quantification of this compound.

A related compound, Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, has been shown to inhibit CpG-DNA-induced inflammation by suppressing the NF-κB and MAPK signaling pathways. This provides a plausible mechanism of action for structurally similar phenolic compounds.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathways Signaling Pathways cluster_response Cellular Response Stimulus CpG-DNA MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Analyte Methyl 4-hydroxy- 3,5-dimethylbenzoate Analyte->MAPK Analyte->NFkB Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation

Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.

References

Application Notes and Protocols: Methyl 4-hydroxy-3,5-dimethylbenzoate as a Standard for Analytical Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a chemical compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2] While specific documented applications as a primary analytical standard are not extensively available, its structural similarity to other established analytical standards, such as methyl 4-hydroxybenzoate, suggests its potential utility in various chromatographic and spectroscopic methods. This document provides detailed application notes and protocols for the use of this compound as a reference standard for analytical calibration, with methodologies adapted from validated methods for structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 34137-14-9[1]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [2]
Appearance Solid[1]
Purity Typically ≥95%[1]

Application as an Analytical Standard

This compound can be utilized as a primary or secondary reference standard in analytical laboratories for the following purposes:

  • Calibration of Analytical Instruments: To generate calibration curves for the quantification of this analyte in various sample matrices.

  • Method Validation: To assess the performance characteristics of analytical methods, including linearity, accuracy, precision, and limits of detection and quantification.

  • Quality Control: As a quality control standard to monitor the performance of routine analytical methods.

Experimental Protocols

The following protocols are provided as a starting point for the use of this compound as a calibration standard. These methods are adapted from established procedures for the closely related compound, methyl 4-hydroxybenzoate, and will require optimization and validation for specific applications.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark with the same solvent.

  • Sonicate for 5 minutes to ensure complete dissolution.

4. Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • A suggested concentration range is 1 µg/mL to 100 µg/mL.

5. Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Methanol:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength To be determined by UV scan (likely around 254 nm)

6. Method Validation Parameters (Hypothetical Data):

The following table presents hypothetical validation data based on typical performance for similar compounds. This data must be experimentally verified.

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Protocol 2: Gas Chromatography (GC) Method

This protocol describes a potential GC method for the analysis of this compound. Derivatization may be necessary to improve volatility and peak shape.

1. Materials and Reagents:

  • This compound reference standard

  • GC-grade solvent (e.g., acetone, ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if required)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

3. Preparation of Standard Stock Solution (1000 µg/mL):

  • Follow the procedure outlined in the HPLC protocol, using a suitable GC-grade solvent.

4. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by diluting the stock solution.

  • If derivatization is required, treat each standard with the derivatizing agent according to the manufacturer's instructions.

5. Chromatographic Conditions (Example):

ParameterCondition
Injector Temperature 250°C
Oven Temperature Program Initial: 100°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium or Nitrogen at a constant flow rate
Detector Temperature 300°C (FID)
Injection Volume 1 µL (split or splitless)

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Serial Dilutions sonicate->dilute inject Inject into HPLC/GC dilute->inject separate Chromatographic Separation inject->separate detect UV or FID/MS Detection separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: General workflow for analytical standard preparation and use.

logical_relationship Standard This compound (Reference Standard) Calibration Instrument Calibration Standard->Calibration  used for Validation Method Validation Standard->Validation  essential for Quantification Quantitative Analysis Calibration->Quantification  enables Validation->Quantification  ensures accuracy of

Caption: Role of the analytical standard in quantitative analysis.

Conclusion

This compound is a promising candidate for use as an analytical standard. The protocols and data presented here, adapted from validated methods for similar compounds, provide a solid foundation for its implementation in laboratory settings. Researchers, scientists, and drug development professionals are encouraged to perform in-house validation to ensure the suitability of these methods for their specific applications.

References

Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Methyl 4-hydroxy-3,5-dimethylbenzoate via recrystallization. The protocols outlined below are based on established methods for analogous compounds due to the absence of a specific published procedure for this particular molecule. These methods are designed to enhance the purity of the compound, a critical step in research and development.

Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the saturation of the solution with the target compound at a higher temperature, followed by its crystallization upon cooling, leaving the impurities dissolved in the solvent. This guide presents two potential solvent systems for the recrystallization of this compound.

Data Presentation

The following table summarizes the key parameters for the proposed recrystallization protocols. It is important to note that these are starting points, and optimization may be required based on the initial purity of the crude material.

ParameterProtocol 1: Methanol/Water SystemProtocol 2: Dichloromethane/n-Heptane System
Solvent System Methanol and Deionized WaterDichloromethane and n-Heptane
Crude Compound 1.0 g1.0 g
Dissolving Solvent MethanolDichloromethane
Approx. Volume 3 - 5 mL (or minimum for dissolution)3 - 5 mL (or minimum for dissolution)
Precipitating Solvent Deionized Watern-Heptane
Approx. Volume Added dropwise until persistent turbidityAdded dropwise until persistent turbidity
Dissolution Temp. ~ 60-65 °C (Boiling point of Methanol)~ 35-40 °C (Boiling point of Dichloromethane)
Crystallization Temp. 0 - 4 °C (Ice Bath)0 - 4 °C (Ice Bath)
Expected Purity >98% (typical for similar compounds)>98% (typical for similar compounds)
Expected Recovery 70-90% (highly dependent on initial purity)70-90% (highly dependent on initial purity)

Experimental Protocols

Protocol 1: Recrystallization using a Methanol/Water Solvent System

This is a common and effective method for recrystallizing moderately polar compounds like substituted methyl benzoates.

Materials:

  • Crude this compound

  • Methanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula

  • Watch Glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate to the boiling point of the methanol while stirring. Continue to add methanol dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: Remove the flask from the heat. If the solution is clear, slowly add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Recrystallization using a Dichloromethane/n-Heptane Solvent System

This alternative method is suitable for compounds that are highly soluble in a non-polar solvent and insoluble in a very non-polar solvent.

Materials:

  • Crude this compound

  • Dichloromethane (Reagent Grade)

  • n-Heptane (Reagent Grade)

  • Erlenmeyer Flasks

  • Hot Plate with Magnetic Stirring

  • Magnetic Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula

  • Watch Glass

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of dichloromethane and gently warm the mixture on a hot plate while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration as described in Protocol 1.

  • Inducing Crystallization: Remove the flask from the heat. Slowly add n-heptane dropwise while stirring until the solution becomes persistently turbid. If too much precipitate forms, add a few drops of dichloromethane to redissolve it.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-heptane.

  • Drying: Dry the purified product in a vacuum oven at a low temperature.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration induce_crystallization Add Anti-Solvent (Induce Turbidity) dissolve->induce_crystallization If no solid impurities hot_filtration->induce_crystallization If impurities are present cool Slow Cooling to Room Temperature induce_crystallization->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash impurities Impurities Remain in Solution filter->impurities dry Dry Purified Crystals wash->dry end End: Purified Product dry->end

Application Notes and Protocols for In Vitro Studies Involving Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic compound of interest in medicinal chemistry and drug discovery. Preliminary research suggests its potential as an antimicrobial, antioxidant, and anticancer agent, highlighting its promise as a lead structure for the development of novel therapeutics. In vitro studies have indicated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). This document provides detailed protocols for investigating the cytotoxic, antioxidant, and anti-inflammatory properties of this compound in a laboratory setting. While specific quantitative data for this compound is limited in publicly available literature, the provided methodologies will enable researchers to generate robust and reliable data to elucidate its biological activities and mechanisms of action.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC50 values) in the public domain for the bioactivities of this compound. The following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 (Enter Concentrations)
A549 (Enter Concentrations)
Control 0100 ± 0N/A

Table 2: Antioxidant Activity of this compound (DPPH Radical Scavenging Assay)

Compound Concentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
(Enter Concentrations)
Ascorbic Acid (Positive Control) (Enter Concentrations)

Table 3: Anti-inflammatory Activity of this compound (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Compound Concentration (µM)% Nitric Oxide Inhibition (Mean ± SD)IC50 (µM)
(Enter Concentrations)
L-NAME (Positive Control) (Enter Concentrations)

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol outlines the procedure to determine the cytotoxic effects of this compound on adherent cancer cell lines like MCF-7 and A549.

Materials:

  • This compound

  • MCF-7 and A549 cancer cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[1][2][3]

Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol describes a method to assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

    • Prepare a stock solution of this compound in methanol.

    • Prepare serial dilutions of the compound and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the compound or ascorbic acid.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4][5][6]

Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition Assay

This protocol is for determining the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium with high glucose

  • FBS and Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment and Stimulation:

    • Prepare different concentrations of this compound in culture medium.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of nitric oxide inhibition: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100

    • Calculate the IC50 value.[7][8][9]

Visualization of Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on its reported biological activities. These are hypothetical models for investigation.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antioxidant Antioxidant Assay cluster_anti_inflammatory Anti-inflammatory Assay A Seed Cancer Cells (MCF-7, A549) B Treat with Compound A->B C Incubate (48-72h) B->C D MTT Assay C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F G Prepare Compound Dilutions H Mix with DPPH Solution G->H I Incubate (30 min) H->I J Measure Absorbance (517 nm) I->J K Calculate IC50 J->K L Seed Macrophages (RAW 264.7) M Pre-treat with Compound L->M N Stimulate with LPS M->N O Griess Assay N->O P Measure Absorbance (540 nm) O->P Q Calculate IC50 P->Q

Caption: Experimental workflows for in vitro evaluation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Compound This compound Compound->Mitochondrion Induces stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathways.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α) DNA->Genes Compound This compound Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway.

References

Application Notes and Protocols: Methyl 4-hydroxy-3,5-dimethylbenzoate as a Versatile Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 4-hydroxy-3,5-dimethylbenzoate as a starting material in the synthesis of active pharmaceutical ingredients (APIs). While direct, publicly documented instances of this specific precursor in the synthesis of commercialized APIs are limited, its chemical structure offers a versatile platform for the development of novel therapeutic agents. The following sections outline a representative synthetic pathway to a hypothetical kinase inhibitor, "Dimethoxy-analog Kinase Inhibitor (DAKI)," to illustrate the potential applications of this compound in drug discovery and development.

Introduction

This compound is a substituted aromatic compound that possesses key functional groups amenable to a variety of organic transformations. The phenolic hydroxyl group can be readily alkylated or acylated, the aromatic ring can undergo electrophilic substitution, and the methyl ester can be hydrolyzed or converted to other functional groups. This inherent reactivity makes it an attractive starting material for the synthesis of complex molecules with potential biological activity.

Representative Synthesis of a Hypothetical Kinase Inhibitor (DAKI)

This section details a hypothetical multi-step synthesis of a "Dimethoxy-analog Kinase Inhibitor (DAKI)" from this compound. This synthetic route is illustrative of the types of reactions and intermediates that can be generated from this precursor.

Overall Synthetic Scheme

G cluster_0 DAKI Synthesis Workflow A This compound B Intermediate 1 (Etherification) A->B Alkylation C Intermediate 2 (Nitration) B->C Nitration D Intermediate 3 (Reduction) C->D Reduction E DAKI (Final Product) D->E Cyclization & Substitution

Caption: Overall workflow for the synthesis of DAKI.

Experimental Protocols

Step 1: Etherification of this compound (Intermediate 1)

This step involves the alkylation of the phenolic hydroxyl group to introduce a side chain, a common feature in many APIs.

  • Reaction:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq) dropwise.

    • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Nitration of Intermediate 1 (Intermediate 2)

Nitration of the aromatic ring is a key step to introduce a nitrogen atom, which can be later reduced to an amine for further functionalization.

  • Reaction:

    • Dissolve Intermediate 1 (1.0 eq) in a mixture of acetic acid and acetic anhydride.

    • Cool the solution to 0-5°C in an ice bath.

    • Add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture slowly into ice-water with vigorous stirring.

    • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Reduction of the Nitro Group (Intermediate 3)

The nitro group is reduced to an amino group, which is a versatile functional group for subsequent cyclization reactions.

  • Reaction:

    • Suspend Intermediate 2 (1.0 eq) in ethanol.

    • Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride solution.

    • Heat the mixture to reflux and stir for 3-5 hours.

    • Monitor the reaction by TLC.

    • Once complete, filter the hot reaction mixture through a bed of celite and wash the celite with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 4: Cyclization and Final Product Formation (DAKI)

The final step involves the formation of a heterocyclic ring system, a common scaffold in kinase inhibitors.

  • Reaction:

    • This step can vary significantly based on the desired heterocyclic core. A representative example is the formation of a quinazolinone ring.

    • React Intermediate 3 with an appropriate cyclizing agent (e.g., formamidine acetate) followed by chlorination (e.g., with thionyl chloride) and subsequent nucleophilic substitution with a desired amine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of the hypothetical DAKI.

StepStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (HPLC) (%)
1This compoundIntermediate 1180.20--85-95>98
2Intermediate 1Intermediate 2---70-80>97
3Intermediate 2Intermediate 3---80-90>98
4Intermediate 3DAKI---50-70>99

Signaling Pathway Visualization

The hypothetical DAKI is designed as a kinase inhibitor. The diagram below illustrates a generic signaling pathway that such an inhibitor might target.

G cluster_1 Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Leads to DAKI DAKI (Inhibitor) DAKI->Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway by DAKI.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of complex organic molecules. The presented hypothetical synthesis of a kinase inhibitor, DAKI, demonstrates a practical application of this starting material in a multi-step synthetic route relevant to drug discovery. The functional handles on this molecule allow for a variety of chemical transformations, making it a useful building block for the creation of diverse chemical libraries for screening and development of novel APIs. Researchers are encouraged to adapt and modify the provided protocols to suit their specific synthetic targets.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Inactive catalyst or insufficient amount of catalyst.Use a fresh batch of acid catalyst (e.g., concentrated sulfuric acid) and ensure the correct stoichiometric amount is used.
Presence of water in the reaction mixture.Use dry glassware and anhydrous solvents. For Fischer esterification, employ a method to remove water as it forms, such as a Dean-Stark apparatus.
Formation of Side Products Etherification of the phenolic hydroxyl group.This can occur under harsh acidic conditions or with certain methylating agents. Consider using a milder acid catalyst or a different esterification method. Protecting the hydroxyl group before esterification is another option.
Aromatic ring functionalization (e.g., sulfonation).If using a strong acid like sulfuric acid at high temperatures, side reactions on the aromatic ring can occur. Use a milder catalyst or lower the reaction temperature.
Difficulty in Product Purification Incomplete removal of the acid catalyst.Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) after the reaction is complete.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography to achieve better separation. A step-gradient or a different solvent system may be necessary.
Product is an oil instead of a solid.The presence of impurities can lower the melting point. Ensure the product is pure through techniques like recrystallization or multiple chromatographic purifications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common method is the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol using an acid catalyst, such as concentrated sulfuric acid.[1] This method is generally efficient and straightforward.

Q2: What are some alternative methods for this synthesis?

A2: An alternative is to use a methylating agent like dimethyl sulfate in the presence of a base.[2] However, this method requires careful handling due to the toxicity of dimethyl sulfate. Another approach involves the use of a solid acid catalyst, such as an ion-exchange resin, which can simplify product work-up and catalyst recycling.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (4-hydroxy-3,5-dimethylbenzoic acid) on a TLC plate. The formation of the product, this compound, will be indicated by the appearance of a new spot with a different Rf value. The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Q4: What is the best way to purify the final product?

A4: After the reaction, the excess methanol is typically removed by evaporation. The residue is then dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst. Further purification can be achieved by column chromatography on silica gel, followed by recrystallization to obtain a pure product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. When using strong acids like concentrated sulfuric acid, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. If using dimethyl sulfate, be aware of its high toxicity and take extreme care to avoid contact and inhalation.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-hydroxy-3,5-dimethylbenzoic acid

This protocol describes the synthesis of this compound via Fischer esterification.

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • To a solution of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

The following table summarizes the impact of different catalysts on the yield of methyl benzoate synthesis, which can be indicative of trends applicable to the synthesis of this compound.

CatalystReaction Time (hours)Yield (%)Reference
Sulfuric Acid18High (not specified)[1]
Acetyl Chloride3698[4]
Ion-Exchange ResinNot specifiedHigh (not specified)[3]

Visualizations

Synthesis_Workflow Reactants 4-hydroxy-3,5-dimethylbenzoic acid + Methanol Reaction Fischer Esterification (Acid Catalyst, Heat) Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CatalystIssue Catalyst Issue? Start->CatalystIssue WaterPresent Water Present? Start->WaterPresent IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes FreshCatalyst Use Fresh/More Catalyst CatalystIssue->FreshCatalyst Yes AnhydrousConditions Ensure Anhydrous Conditions WaterPresent->AnhydrousConditions Yes

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Methyl 4-hydroxy-3,5-dimethylbenzoate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Impurities are typically related to the synthetic route employed. Common impurities may include unreacted starting materials such as 4-hydroxy-3,5-dimethylbenzoic acid or 2,6-xylenol, leftover reagents, and byproducts from side reactions. If the synthesis involves esterification, residual acid and alcohol are common. For multi-step syntheses, intermediates from preceding steps can also be present.

Q2: Which chromatographic method is most effective for purifying this compound?

A2: Flash column chromatography using silica gel is a widely effective and commonly reported method for the purification of this compound and related compounds.[1][2] The choice of solvent system (eluent) is critical and depends on the specific impurities present.

Q3: What is the recommended method for assessing the purity of the final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the standard for quantitative purity analysis.[3][4][5] Structural confirmation and qualitative purity checks should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[1][2][6] A sharp melting point range also serves as a good indicator of high purity.[4]

Q4: Can I use recrystallization as the sole method of purification?

A4: Recrystallization can be a very effective method for removing minor impurities, especially if the crude product is already relatively pure. However, if the crude material contains significant amounts of impurities with similar solubility profiles to the desired product, recrystallization alone may not be sufficient. It is often used as a final polishing step after chromatographic purification to obtain a highly crystalline product.[2][4]

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
Symptom Possible Cause Suggested Solution
Multiple spots on TLC close to the product spot. Poor Separation: The chosen eluent system has insufficient resolving power.Optimize Eluent System: Perform systematic TLC trials with different solvent polarities. Test solvent mixtures like ethyl acetate/hexane, dichloromethane/methanol, or ethyl acetate/dichloromethane. Adding a small amount of acetic or formic acid (e.g., 0.1%) can sometimes improve the separation of phenolic compounds.[2]
Broad, streaking bands on the column. Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.Reduce Load: As a general rule, the ratio of crude material to silica gel should be between 1:30 and 1:100.
Inappropriate Sample Loading: The sample was not loaded in a concentrated band.Improve Loading Technique: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated) and pre-adsorb it onto a small amount of silica gel before carefully loading it onto the column.
Product co-elutes with an impurity. Isomeric or Structurally Similar Impurity: An impurity has a very similar polarity to the product.Change Stationary Phase or Technique: If silica gel is ineffective, consider using a different stationary phase like alumina or employ preparative HPLC with a different column chemistry (e.g., C18).[7]
Issue 2: Poor Yield or Product Loss During Recrystallization
Symptom Possible Cause Suggested Solution
No crystals form upon cooling. Solution is too dilute: Not enough solute is present for the volume of solvent used.Concentrate the Solution: Gently evaporate some of the solvent under reduced pressure and attempt to crystallize again.
Supersaturation: The solution is supersaturated but nucleation has not occurred.Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface, or add a seed crystal of the pure product.
Product "oils out" instead of crystallizing. Inappropriate Solvent: The melting point of the solute is lower than the boiling point of the solvent, or the solute is precipitating too quickly from a supersaturated state.Change Solvent System: Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is less soluble), such as ethyl acetate/petroleum ether or ethanol/water, may be effective.[4][8]
Very low recovery of crystalline product. Product has high solubility in the cold solvent. Optimize Solvent Choice: Test alternative solvents where the product has lower solubility at cold temperatures.
Excessive washing: Too much cold solvent was used to wash the crystals, dissolving some of the product.Minimize Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Reported Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemVolume Ratio (v/v)Reference
Silica GelEthyl Acetate : Dichloromethane1 : 3[1]
Silica GelEthyl Acetate : Dichloromethane1 : 1[1]
Silica GelEthyl Acetate : Petroleum Ether (+0.1% Formic Acid)1 : 9[2]
Silica GelChloroform : Methanol20 : 1[9]

Table 2: Purity Assessment Data

Analytical MethodTypical Purity AchievedReference
HPLC>98%[5]
HPLC98.7%[4]
Gas Chromatography (GC)>98.0%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound and good separation from all impurities.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) as the stationary phase. Pack the column using the selected eluent system as a slurry, ensuring there are no air bubbles or cracks.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and add the solution. Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, forming a flat, even layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with the eluent and apply positive pressure (using a pump or inert gas). Begin collecting fractions.

  • Monitoring: Monitor the fractions being eluted using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane). The ideal solvent should dissolve the compound completely when hot but poorly when cold.

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent incrementally until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis_1 Initial Analysis cluster_purification Purification cluster_analysis_2 Final Purity Assessment Crude Crude Product TLC_Analysis TLC Purity Check Crude->TLC_Analysis Column_Chrom Flash Column Chromatography TLC_Analysis->Column_Chrom Major Impurities Recrystal Recrystallization TLC_Analysis->Recrystal Minor Impurities Column_Chrom->Recrystal Further Purification Purity_Check HPLC, NMR, MS Analysis Column_Chrom->Purity_Check Recrystal->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Impure Product after Initial Purification Check_TLC Analyze by TLC/ HPLC Start->Check_TLC Many_Spots Multiple Impurities Present? Check_TLC->Many_Spots Re_Chromatograph Repeat Column Chromatography with Optimized Eluent Many_Spots->Re_Chromatograph Yes Single_Impurity Single Major Impurity? Many_Spots->Single_Impurity No Final_Check Check Purity Re_Chromatograph->Final_Check Recrystallize Attempt Recrystallization with Different Solvents Single_Impurity->Recrystallize Yes Prep_HPLC Consider Preparative HPLC Single_Impurity->Prep_HPLC No (Co-elution) Recrystallize->Final_Check Prep_HPLC->Final_Check

Caption: Decision tree for troubleshooting sub-optimal purification results.

References

Technical Support Center: Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol and an acid catalyst.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the equilibrium nature of the Fischer esterification reaction and potential side reactions.

Potential Causes:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.[1] The steric hindrance caused by the two methyl groups ortho to the carboxylic acid can also slow down the reaction rate, leading to incomplete conversion within a given timeframe.

  • Suboptimal Reaction Conditions: Inadequate temperature, insufficient reaction time, or a non-optimal catalyst concentration can all contribute to a low yield.

  • Side Reactions: The formation of byproducts consumes the starting material and reduces the overall yield of the desired product.

  • Loss during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps if not performed carefully.

Troubleshooting Steps:

  • Drive the Equilibrium Forward:

    • Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.

    • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[2] Alternatively, molecular sieves can be added to the reaction mixture to absorb water.

  • Optimize Reaction Conditions:

    • Catalyst Concentration: Ensure the appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[2]

    • Temperature and Time: Refluxing the reaction mixture is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Minimize Side Reactions: Refer to the specific troubleshooting sections below for guidance on avoiding common side reactions.

  • Careful Work-up: Ensure efficient extraction of the product into an organic solvent and minimize the number of transfer steps to reduce mechanical losses.

Question: I have identified unreacted 4-hydroxy-3,5-dimethylbenzoic acid in my final product. How can I remove it?

Answer:

The presence of unreacted starting material is a common issue, often due to an incomplete reaction.

Troubleshooting and Purification:

  • Reaction Completion: Before work-up, ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding more catalyst.

  • Aqueous Base Wash: During the work-up procedure, wash the organic layer containing the crude product with a mild aqueous base solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. The acidic starting material, 4-hydroxy-3,5-dimethylbenzoic acid, will be deprotonated to form its corresponding carboxylate salt, which is soluble in the aqueous layer and can thus be separated from the desired ester in the organic layer.

  • Column Chromatography: If the base wash is insufficient, purification by silica gel column chromatography can effectively separate the more polar starting acid from the less polar product ester.

Question: My product analysis shows an unexpected byproduct. What could it be and how can I prevent its formation?

Answer:

The most likely significant byproduct, other than unreacted starting material, is the O-methylated product, Methyl 4-methoxy-3,5-dimethylbenzoate.

Side Reaction: O-Methylation of the Phenolic Hydroxyl Group

  • Cause: While Fischer esterification primarily targets the carboxylic acid, under certain conditions, the phenolic hydroxyl group can also be methylated. This is more likely if harsh methylating agents are present. If sulfuric acid is used as the catalyst with a large excess of methanol at high temperatures, there is a possibility of forming small amounts of dimethyl sulfate in situ, which is a potent methylating agent.[3] However, studies have shown that in the presence of the carboxylic acid substrate, the formation of dimethyl sulfate may be suppressed.[3]

  • Prevention:

    • Choice of Catalyst: Using a milder acid catalyst, such as p-toluenesulfonic acid, may reduce the likelihood of forming strong methylating agents.

    • Control of Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the esterification to complete.

  • Identification and Removal:

    • The O-methylated product will be less polar than the desired product. It can be identified by techniques like NMR (disappearance of the phenolic -OH proton signal and appearance of a new methoxy group signal) and mass spectrometry.

    • Separation can be achieved through careful column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the synthesis of this compound?

A1: A typical laboratory-scale synthesis involves the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What are the safety precautions I should take when performing this synthesis?

A2:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle it with extreme care.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • If dimethyl sulfate is used as a methylating agent, be aware that it is extremely toxic and carcinogenic.[4] Handle it with extreme caution and follow all institutional safety protocols for working with highly hazardous substances.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (more polar) from the product (less polar). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, HPLC can be used.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific shifts can vary slightly depending on the solvent, you can generally expect:

  • ¹H NMR: A singlet for the methyl ester protons (~3.9 ppm), a singlet for the two aromatic methyl groups (~2.3 ppm), a singlet for the phenolic hydroxyl group (variable shift), and a singlet for the two aromatic protons.

  • ¹³C NMR: Resonances for the ester carbonyl, aromatic carbons, methyl ester carbon, and aromatic methyl carbons.

  • IR Spectroscopy: A broad peak for the hydroxyl group (~3300 cm⁻¹), a sharp peak for the ester carbonyl (~1700 cm⁻¹), and peaks corresponding to C-H and C=C bonds of the aromatic ring.

Quantitative Data Summary

ParameterValue/RangeNotes
Starting Material 4-hydroxy-3,5-dimethylbenzoic acid
Reagent MethanolTypically used in large excess as both reagent and solvent.
Catalyst Concentrated Sulfuric Acid or p-Toluenesulfonic AcidCatalytic amount.
Reaction Temperature RefluxTypically the boiling point of methanol (65 °C).
Reaction Time 1 - 10 hoursVaries depending on scale and efficiency of water removal.[2]
Typical Yield VariableHighly dependent on reaction conditions and success of driving the equilibrium.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3,5-dimethylbenzoic acid.

  • Reagent Addition: Add a large excess of methanol to the flask to act as both the reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain the reflux with stirring. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid and the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Synthesis start Start Synthesis reaction_setup Fischer Esterification (4-hydroxy-3,5-dimethylbenzoic acid + MeOH + Acid Catalyst) start->reaction_setup workup Reaction Work-up (Extraction & Washing) reaction_setup->workup analysis Product Analysis (TLC, NMR, etc.) workup->analysis low_yield Low Yield? analysis->low_yield impurities Impurities Present? low_yield->impurities No optimize_conditions Optimize Reaction: - Use excess MeOH - Remove H2O (Dean-Stark) - Check catalyst amount/activity - Increase reaction time low_yield->optimize_conditions Yes identify_impurity Identify Impurity impurities->identify_impurity Yes pure_product Pure Product impurities->pure_product No optimize_conditions->reaction_setup Re-run check_workup Review Work-up: - Ensure complete extraction - Minimize transfer losses check_workup->workup Refine unreacted_sm Unreacted Starting Material (4-hydroxy-3,5-dimethylbenzoic acid) identify_impurity->unreacted_sm Polar Spot on TLC o_methylation O-Methylated Byproduct (Methyl 4-methoxy-3,5-dimethylbenzoate) identify_impurity->o_methylation Less Polar Spot on TLC base_wash Solution: - Wash with aq. NaHCO3 solution unreacted_sm->base_wash chromatography Solution: - Column Chromatography unreacted_sm->chromatography o_methylation->chromatography adjust_conditions Solution: - Use milder catalyst - Control temperature and time o_methylation->adjust_conditions base_wash->analysis Re-analyze chromatography->analysis Re-analyze adjust_conditions->reaction_setup Re-run

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
TR-01 Why is my reaction yield of this compound consistently low? 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Water Inhibition (Fischer Esterification): The presence of water can shift the equilibrium back towards the reactants. 3. Suboptimal Catalyst Concentration: The amount of acid catalyst may be insufficient. 4. Side Reactions: Undesired reactions may be consuming the starting material or product. 5. Loss during Workup/Purification: Product may be lost during extraction, washing, or recrystallization steps.1. Increase Reaction Time: Extend the reflux time and monitor the reaction progress using TLC. 2. Remove Water: Use a Dean-Stark apparatus if using a solvent like toluene, or use a large excess of methanol to drive the equilibrium forward. Ensure all glassware is dry. 3. Optimize Catalyst Amount: Incrementally increase the concentration of the acid catalyst (e.g., H₂SO₄ or p-TsOH). 4. Control Temperature: Avoid excessive temperatures that can promote side reactions such as aromatic ring functionalization. 5. Optimize Purification: Ensure proper phase separation during extraction and minimize the number of transfer steps. Use an appropriate solvent for recrystallization to maximize recovery.
TR-02 My reaction has stalled and is not proceeding to completion. What should I do? 1. Catalyst Deactivation: The catalyst may have been neutralized or degraded. 2. Insufficient Reagent: One of the reactants may have been consumed prematurely due to inaccurate measurement or side reactions.1. Add More Catalyst: In some cases, adding an additional portion of the catalyst can restart the reaction.[1] 2. Check Stoichiometry: Verify the initial measurements of the starting materials.
TR-03 I am observing the formation of significant byproducts. How can I minimize them? 1. High Reaction Temperature: Elevated temperatures can lead to undesired side reactions. 2. Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can favor byproduct formation.1. Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature. 2. Precise Stoichiometry: Carefully measure and control the molar ratios of the reactants.
TR-04 The purification of my final product is proving difficult. What are some effective methods? 1. Inappropriate Crystallization Solvent: The chosen solvent may not be ideal for recrystallization. 2. Presence of Closely Related Impurities: Byproducts with similar polarity to the desired product can co-crystallize.1. Solvent Screening: Experiment with different solvent systems for recrystallization. 2. Column Chromatography: If recrystallization is ineffective, purification by column chromatography using a suitable eluent system is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods are:

  • Fischer Esterification: This is a direct esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The reaction is typically carried out under reflux.

  • Methylation: This involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with a methylating agent like dimethyl sulfate (DMS) in the presence of a base such as sodium bicarbonate or potassium carbonate.[3][4]

Q2: How can I optimize the reaction time for the Fischer Esterification method?

A2: To optimize the reaction time, consider the following:

  • Catalyst Concentration: A higher concentration of the acid catalyst can accelerate the reaction, but excessive amounts may lead to side reactions.

  • Temperature: Running the reaction at the reflux temperature of methanol ensures a sufficient reaction rate.

  • Water Removal: Using a large excess of methanol or a Dean-Stark trap to remove water will drive the reaction to completion faster.[2]

Q3: What are the potential side reactions to be aware of during this synthesis?

A3: Potential side reactions include:

  • Aromatic Ring Functionalization: Under harsh acidic conditions and elevated temperatures, reactions like sulfonation (if using H₂SO₄) or other electrophilic aromatic substitutions can occur.

  • Etherification of the Phenolic Hydroxyl Group: If using a methylating agent, there is a possibility of methylating the phenolic -OH group in addition to the carboxylic acid. The relative reactivity depends on the reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of methyl benzoates, which can be adapted for this compound.

Method Reactants Catalyst/Reagent Solvent Temperature Reaction Time Yield Reference
Fischer EsterificationBenzoic Acid, MethanolH₂SO₄Methanol65°CNot specified90%[2]
Fischer EsterificationHippuric Acid, Cyclohexanolp-TsOHTolueneReflux30 hoursNot specified[2]
MethylationSalicylic Acid, NaHCO₃Dimethyl SulfateNone90°C90 minutes96%[4]
Methylation3-hydroxy-4-methylbenzoic acid, KOHDimethyl SulfateWater40°C~3.5 hours97%[3]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-hydroxy-3,5-dimethylbenzoic acid

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: Methylation of 4-hydroxy-3,5-dimethylbenzoic acid using Dimethyl Sulfate

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Water

  • Hydrochloric Acid (dilute)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • To a round-bottom flask, add 4-hydroxy-3,5-dimethylbenzoic acid and anhydrous acetone.

  • Add potassium carbonate to the mixture.

  • With vigorous stirring, add dimethyl sulfate dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Add water to the residue and, if necessary, acidify with dilute hydrochloric acid.

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst 4-hydroxy-3,5-dimethylbenzoic_acid 4-hydroxy-3,5-dimethylbenzoic acid Tetrahedral_Intermediate Tetrahedral Intermediate 4-hydroxy-3,5-dimethylbenzoic_acid->Tetrahedral_Intermediate + Methanol Methanol Methanol H+ H+ (e.g., H₂SO₄) H+->4-hydroxy-3,5-dimethylbenzoic_acid Protonation Methyl_4-hydroxy-3,5-dimethylbenzoate This compound Tetrahedral_Intermediate->Methyl_4-hydroxy-3,5-dimethylbenzoate - H₂O, - H+ Water Water Tetrahedral_Intermediate->Water

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_time Was reaction time sufficient? start->check_time increase_time Increase reaction time and monitor by TLC check_time->increase_time No check_water Is water being effectively removed? check_time->check_water Yes increase_time->check_water remove_water Use Dean-Stark or excess alcohol check_water->remove_water No check_catalyst Is catalyst concentration optimal? check_water->check_catalyst Yes remove_water->check_catalyst optimize_catalyst Adjust catalyst amount check_catalyst->optimize_catalyst No check_purification Review workup and purification steps check_catalyst->check_purification Yes optimize_catalyst->check_purification end_point Improved Yield check_purification->end_point

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Degradation of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

Based on studies of structurally similar compounds like 3,4-dimethylbenzoic acid, the initial degradation of this compound is likely initiated by an attack on the aromatic ring. A plausible pathway involves the hydrolysis of the methyl ester group to form 4-hydroxy-3,5-dimethylbenzoic acid. Subsequently, hydroxylation of the aromatic ring can occur, leading to the formation of catecholic intermediates. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes.

Q2: Which microorganisms are likely to degrade this compound?

Bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide variety of aromatic compounds and would be strong candidates for the degradation of this compound.[1][2] Other soil and water bacteria and fungi with metabolic pathways for aromatic hydrocarbon degradation may also be capable of degrading this molecule.[3][4]

Q3: What analytical methods are suitable for monitoring the degradation of this compound and its intermediates?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the parent compound.[2][5] Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for identifying and quantifying the parent compound and its various degradation intermediates, especially after derivatization.[6]

Q4: What are the key enzymes involved in the degradation of aromatic compounds like this compound?

The key enzymes typically involved in the aerobic degradation of aromatic compounds include:[3][5]

  • Esterases: To hydrolyze the methyl ester group.

  • Monooxygenases and Dioxygenases: To hydroxylate the aromatic ring and prepare it for cleavage.

  • Dioxygenases (e.g., catechol 1,2-dioxygenase or 2,3-dioxygenase): To cleave the aromatic ring.

  • Dehydrogenases and Hydrolases: To further process the ring-cleavage products into central metabolic intermediates.

Troubleshooting Guides

This section addresses common issues encountered during biodegradation experiments of this compound.

Problem Possible Cause Troubleshooting Steps
No degradation observed Inappropriate microbial inoculum.- Use a mixed microbial culture from a site with a history of aromatic compound contamination.- Isolate specific strains capable of utilizing the compound as a sole carbon source through enrichment cultures.
Toxicity of the compound at the tested concentration.- Perform a toxicity assay to determine the inhibitory concentration.- Start with a lower concentration of the substrate.
Sub-optimal experimental conditions (pH, temperature, nutrients).- Optimize the pH and temperature of the incubation medium based on the microbial source.- Ensure the medium contains essential nutrients (nitrogen, phosphorus, trace elements).
Incomplete degradation Accumulation of toxic intermediates.- Analyze for the presence of intermediates using GC-MS.- If a specific intermediate is identified, test its toxicity to the microbial culture.
Co-metabolism is required.- Add a primary carbon source to the medium to support microbial growth and induce the necessary enzymes.
Inconsistent results between replicates Non-homogenous inoculum or substrate distribution.- Ensure the inoculum is well-mixed before dispensing.- Vigorously shake the experimental flasks to ensure proper mixing of the substrate.
Contamination.- Use sterile techniques and media to prevent the growth of unwanted microorganisms.
Difficulty in identifying degradation intermediates Low concentration of intermediates.- Increase the initial substrate concentration (if not toxic).- Extract a larger volume of the culture medium for analysis.- Use a more sensitive analytical technique or derivatization to enhance detection.
Unstable intermediates.- Sample at earlier time points.- Use analytical methods that minimize sample preparation time.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study in Liquid Culture

This protocol outlines a general procedure to assess the aerobic biodegradation of this compound by a microbial consortium.

  • Preparation of Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements).

  • Inoculum Preparation: Use an enriched microbial culture from a contaminated site or a pure strain known to degrade aromatic compounds. Grow the inoculum in a suitable nutrient broth and then wash the cells with sterile MSM to remove residual carbon sources.

  • Experimental Setup:

    • In sterile flasks, add MSM and a specific concentration of this compound (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared microbial culture.

    • Include control flasks:

      • Abiotic control: MSM and the compound, without inoculum.

      • Biotic control: MSM and inoculum, without the compound.

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 21 days).

    • Centrifuge the samples to remove biomass.

    • Analyze the supernatant for the remaining concentration of this compound using HPLC.

    • Analyze for intermediates using GC-MS after extraction and derivatization.

Protocol 2: Identification of Degradation Intermediates by GC-MS
  • Sample Preparation:

    • Take a sample from the biodegradation experiment and acidify it to pH 2 with HCl.

    • Extract the acidified sample with an organic solvent (e.g., ethyl acetate) three times.

    • Pool the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to concentrate the extract.

  • Derivatization:

    • Derivatize the dried extract to make the polar intermediates more volatile for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the compounds.

    • Identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST).

Quantitative Data Summary

Due to the lack of specific degradation data for this compound, the following table presents hypothetical data based on typical biodegradation experiments for similar aromatic compounds to illustrate data presentation.

Parameter Value Conditions Reference
Half-life (t₁/₂) 15 daysAerobic, liquid culture, 30°C, mixed microbial consortiumHypothetical
Degradation Rate Constant (k) 0.046 day⁻¹Aerobic, liquid culture, 30°C, mixed microbial consortiumHypothetical
Mineralization (% CO₂ evolution) 65%28 days, aerobic, soil slurryHypothetical
Primary Degradation (% removal) >95%21 days, aerobic, liquid cultureHypothetical

Visualizations

Hypothetical Degradation Pathway

Degradation Pathway of this compound MHDMB This compound HDMBA 4-hydroxy-3,5-dimethylbenzoic acid MHDMB->HDMBA Esterase DHC 3,5-dimethyl-dihydroxy-benzoic acid HDMBA->DHC Monooxygenase DMC 3,5-dimethylcatechol DHC->DMC Decarboxylase RingCleavage Ring Cleavage Products DMC->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: Hypothetical aerobic degradation pathway.

Experimental Workflow for Biodegradation Study

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_media Prepare Mineral Salts Medium setup Set up Experimental & Control Flasks prep_media->setup prep_inoculum Prepare Inoculum prep_inoculum->setup incubate Incubate under Aerobic Conditions setup->incubate sample Collect Samples Periodically incubate->sample hplc HPLC Analysis for Parent Compound sample->hplc gcms GC-MS Analysis for Intermediates sample->gcms data Data Interpretation & Pathway Elucidation hplc->data gcms->data

Caption: General experimental workflow.

References

Troubleshooting peak tailing in HPLC of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Troubleshooting Guide

My chromatogram for this compound shows significant peak tailing. How do I troubleshoot this?

Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a common issue that can compromise the accuracy of integration and reduce resolution.[1][2][3] The following workflow provides a systematic approach to identifying and resolving the root cause of this problem.

G start Start: Peak Tailing Observed q1 Does tailing affect all peaks or just the analyte? start->q1 all_peaks All Peaks Tail q1->all_peaks All Peaks analyte_only Analyte Peak Only q1->analyte_only Analyte Only system_issue Indicates a Physical or System-Wide Issue all_peaks->system_issue chem_issue Indicates a Chemical Interaction Issue analyte_only->chem_issue check_connections 1. Check tubing and fittings for dead volume. [4, 28] 2. Ensure proper connection. system_issue->check_connections q_overload Is it Column Overload? chem_issue->q_overload check_void Check for column void or frit blockage. [1, 16] check_connections->check_void replace_column Consider replacing the column. check_void->replace_column solved1 Problem Solved replace_column->solved1 test_overload Inject a 10x diluted sample. Does peak shape improve? [20] q_overload->test_overload Yes/Maybe q_solvent Is it a Sample Solvent Effect? q_overload->q_solvent No solved2 Problem Solved test_overload->solved2 test_solvent Dissolve sample in mobile phase. Does peak shape improve? [6] q_solvent->test_solvent Yes/Maybe q_interaction Is it a Secondary Interaction? q_solvent->q_interaction No solved3 Problem Solved test_solvent->solved3 test_interaction 1. Lower mobile phase pH (e.g., to 2.5-3.0) to suppress silanol activity. [1, 6] 2. Use a modern, end-capped column. [25] q_interaction->test_interaction Yes/Maybe solved4 Problem Solved test_interaction->solved4

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a phenolic compound like this compound?

Peak tailing for polar, ionizable compounds like phenols is often caused by a combination of factors:

  • Secondary Silanol Interactions: The primary cause is often the interaction between the phenolic hydroxyl group of the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns.[4][5][6] These interactions create a secondary, undesirable retention mechanism.[7]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[1][8]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[5][9][10]

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can cause peaks to broaden and tail.[5][11][12]

  • Column Degradation: The development of a void at the column inlet or contamination of the inlet frit can deform the peak shape.[4][13]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

This compound is an acidic compound due to its phenolic hydroxyl group. The mobile phase pH is critical because it controls the ionization state of both the analyte and the stationary phase's residual silanol groups.[14]

  • Analyte Ionization: At a pH near its pKa, the analyte will be partially ionized. The presence of two forms (ionized and non-ionized) in the column leads to poor peak shape.[8] To ensure a single, non-ionized form and improve retention and peak shape for an acidic compound, the mobile phase pH should be adjusted to at least 1.5-2 units below the analyte's pKa.[15][16]

  • Silanol Ionization: Residual silanols on silica are acidic (pKa ~3.5-4.5).[17][18] Operating at a low pH (e.g., pH < 3) keeps these silanols protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange mechanisms.[4][17]

Q3: How can I confirm if my column is overloaded?

Column overload can be diagnosed with a simple test. If you suspect mass (concentration) overload, reduce the mass of the sample injected by a factor of 10 and re-run the analysis.[19]

  • Confirmation: Overload is confirmed if the diluted sample shows a significantly improved peak shape (less tailing) and potentially a slightly later retention time.[19]

  • Types of Overload:

    • Mass Overload: Occurs when the sample concentration is too high, saturating the stationary phase. This often results in a right-triangle-shaped peak.[10][19]

    • Volume Overload: Occurs when the injection volume is too large, causing symmetrical peak broadening initially, but can lead to tailing in extreme cases.[9][10][20]

Q4: What is a "secondary silanol interaction," and how do I prevent it?

Silica-based reversed-phase columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[21] Secondary interactions occur when polar functional groups on an analyte, such as the hydroxyl group on your compound, interact with these active silanol sites.[5][7] This leads to a mixed-mode retention mechanism, causing peak tailing.[4]

Prevention Strategies:

  • Low pH Mobile Phase: Operate at a low pH (e.g., 2.5-3.0) to protonate the silanol groups, making them less active.[4][22]

  • Use a Modern Column: Employ a high-purity, "Type B" silica column that has been robustly end-capped. End-capping is a process that chemically derivatizes most of the residual silanols to make them less active.[4][21][23]

  • Mobile Phase Additives: In some cases, adding a competing base like triethylamine (TEA) can mask the active silanol sites, though this is less necessary with modern columns.[24]

Q5: Could my HPLC system itself be causing the peak tailing?

Yes. If all peaks in your chromatogram are tailing, the problem is likely related to the instrument setup rather than specific chemical interactions.[25] This is often referred to as "extra-column band broadening."

  • Dead Volume: The primary cause is excessive dead volume, which is any volume the sample passes through outside of the column itself (e.g., long or wide-bore tubing, poorly made connections, or a large detector flow cell).[11][26][27] This extra space allows the sample band to spread out, causing broader, tailing peaks.[12]

  • Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and the shortest possible length.[1][2] Ensure all fittings are properly seated to avoid small voids at the connection points.[25]

Q6: My sample is dissolved in 100% acetonitrile, but my mobile phase starts at 10% acetonitrile. Could this be the problem?

Yes, this is a likely cause of peak distortion, particularly for early-eluting peaks.[17] This issue is known as a "sample solvent effect." When the sample is dissolved in a solvent that is significantly "stronger" (higher elution strength) than the mobile phase, the sample band does not focus properly at the head of the column.[5][25][27] This leads to band broadening and can cause tailing or split peaks.

  • Solution: The best practice is to dissolve your sample in the initial mobile phase whenever possible.[2][17] If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.

Summary of Troubleshooting Strategies

Potential CauseKey SymptomsRecommended Solution
Secondary Silanol Interactions Tailing primarily affects the polar analyte peak.Lower mobile phase pH to < 3.[4][17] Use a modern, high-purity, end-capped column.[24]
Incorrect Mobile Phase pH Peak tailing or broadening occurs; retention time is unstable.Adjust mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[15][16]
Mass Overload Peak has a "right-triangle" shape; tailing worsens with higher concentration.Reduce sample concentration by diluting the sample (e.g., 10-fold).[10][19]
Volume Overload Peaks are broad and may have flattened tops.Reduce the injection volume.[10]
Sample Solvent Mismatch Early eluting peaks are most affected; peak shape may be split or tailing.Dissolve the sample in the initial mobile phase or a weaker solvent.[2][17]
Extra-Column Dead Volume All peaks in the chromatogram show tailing or broadening.Use shorter, narrower ID tubing.[1] Remake all fittings to ensure no gaps.[25]
Column Void / Contamination Sudden onset of tailing for all peaks; pressure may change.Reverse-flush the column (if permitted by the manufacturer).[4] Replace the column.[17]

Experimental Protocol: Diagnosing Column Mass Overload

Objective: To determine if peak tailing is caused by injecting too high a concentration of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your analyte at the concentration that is currently producing peak tailing. Use the mobile phase as the diluent if possible.

  • Create Dilution Series: Prepare a series of dilutions from the stock solution. Recommended dilutions are 1:5, 1:10, and 1:50.

  • Initial Injection: Inject a constant, standard volume of the original, undiluted stock solution and record the chromatogram. Calculate the USP tailing factor and note the retention time.

  • Inject Dilutions: Inject the same volume of each dilution, starting from the most dilute (1:50) and working up to the 1:5 solution.

  • Analyze Results:

    • Compare the peak shapes from each run. If mass overload is the cause, the tailing factor will decrease (move closer to 1.0) as the sample concentration decreases.[19]

    • Compare the retention times. In cases of overload, the retention time of the peak apex may slightly increase as the concentration is lowered.[19]

References

Technical Support Center: Purification of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 4-hydroxy-3,5-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The primary impurities typically encountered after a Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol are:

  • Unreacted 4-hydroxy-3,5-dimethylbenzoic acid: The starting carboxylic acid which has not been converted to the ester.[1][2][3]

  • Excess Methanol: Often used in large excess to drive the esterification equilibrium and is typically removed during workup, but traces may remain.[3]

  • Water: A byproduct of the esterification reaction.[1][3]

  • Acid Catalyst: Residual strong acid (e.g., sulfuric acid) used to catalyze the reaction.[2][3]

Q2: My crude product is a sticky solid or oil. What is the likely cause?

A2: A non-crystalline crude product often indicates the presence of significant amounts of unreacted starting materials or residual solvent. The unreacted carboxylic acid, in particular, can interfere with the crystallization of the desired ester.

Q3: After an aqueous workup with sodium bicarbonate, my organic layer is cloudy. What should I do?

A3: Cloudiness in the organic layer after a wash is often due to a stable emulsion or suspended water droplets. To address this, you can:

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break emulsions and draws water out of the organic phase.

  • Drying Agent: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure you use a sufficient amount and allow adequate time for drying before filtering.

Q4: I have a low yield after recrystallization. How can I improve it?

A4: Low recovery from recrystallization can be due to several factors:

  • Solvent Choice: The chosen solvent system may be too good a solvent for your compound, leading to significant loss in the mother liquor. Experiment with different solvent systems or solvent ratios.

  • Cooling Process: Crashing the product out of solution by cooling too rapidly can trap impurities and lead to lower yields of pure product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Concentration: You may not have concentrated the solution enough before cooling, leaving a significant amount of product dissolved.

Q5: My purified product still shows the presence of the starting carboxylic acid by TLC/HPLC. What should I do?

A5: If acidic impurities persist, consider the following:

  • Repeat Base Wash: Perform another acid-base extraction with a weak base like sodium bicarbonate to remove the remaining carboxylic acid.[1][4]

  • Column Chromatography: If the impurity is still present after repeated washes, column chromatography is a highly effective method for separating the ester from the more polar carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem: Low Purity After Initial Workup
Symptom Possible Cause Suggested Solution
Broad melting point range.Presence of multiple impurities.Proceed with a more rigorous purification method such as recrystallization or column chromatography.
O-H stretch corresponding to a carboxylic acid in the IR spectrum.Incomplete removal of 4-hydroxy-3,5-dimethylbenzoic acid.Perform a thorough wash with a saturated solution of a weak base (e.g., NaHCO₃).[4]
Presence of a broad peak for an acidic proton in the ¹H NMR spectrum.Residual starting carboxylic acid.Redissolve the crude product in an appropriate organic solvent and perform an acid-base extraction.[1]
Problem: Issues with Recrystallization
Symptom Possible Cause Suggested Solution
Product does not crystallize upon cooling.Solution is too dilute; inappropriate solvent.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different recrystallization solvent.
Oiling out of the product instead of crystallization.The boiling point of the solvent is higher than the melting point of the solute; impurities are present.Use a lower-boiling point solvent or a solvent pair. Ensure the crude product is as pure as possible before recrystallization.
Poor recovery of the purified product.The compound is too soluble in the chosen solvent; premature crystallization during hot filtration.Use a less polar solvent or a solvent pair to reduce solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Problem: Challenges with Column Chromatography

| Symptom | Possible Cause | Suggested Solution | | Poor separation of the product from impurities (overlapping spots on TLC). | Inappropriate eluent system. | Optimize the solvent system using TLC. A common starting point for esters is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. | | Streaking of the compound on the column. | Compound is too polar for the eluent; column is overloaded. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. Ensure the amount of crude product loaded is appropriate for the column size. | | Cracking of the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |

Quantitative Data Summary

Purification Method Parameter Typical Value Reference
RecrystallizationExpected Purity>98%[5]
Expected Yield70-90% (highly dependent on crude purity and technique)General laboratory practice
Column ChromatographyExpected Purity>99%General laboratory practice
Expected Yield80-95%General laboratory practice
Combined MethodsPurity (Chromatography + Recrystallization)98.9%[6]
Recovery (Chromatography + Recrystallization)88%[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be approximately half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution (steps 2-4) one to two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the partially purified ester.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethyl acetate/hexanes or ethanol/water can be effective.

  • Dissolution: Place the crude ester in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more polar solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). The desired compound should have an Rf value of approximately 0.25-0.35. A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base Remove acidic impurities recrystallization Recrystallization acid_base->recrystallization Primary Purification chromatography Column Chromatography acid_base->chromatography Alternative/Further Purification pure Pure Product (>98%) recrystallization->pure chromatography->pure Troubleshooting_Logic start Crude Product Analysis (TLC/NMR) acidic_impurity Acidic Impurity Present? start->acidic_impurity multiple_spots Multiple Impurities? acidic_impurity->multiple_spots No acid_base_wash Perform Acid-Base Wash acidic_impurity->acid_base_wash Yes recrystallize Recrystallize multiple_spots->recrystallize No (minor impurities) column Column Chromatography multiple_spots->column Yes acid_base_wash->multiple_spots check_purity Check Purity recrystallize->check_purity column->check_purity pure Product is Pure check_purity->pure Yes not_pure Still Impure check_purity->not_pure No not_pure->column Consider Column Chromatography

References

Technical Support Center: Synthesis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted benzoates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may face during the synthesis of substituted benzoates, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the yield of my esterification reaction unexpectedly low?

A1: Low yields in esterification reactions, particularly the Fischer esterification of substituted benzoic acids, can stem from several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction.[1][2] The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.[2][3]

    • Solution: To drive the reaction forward, either use a large excess of the alcohol reactant or remove water as it is formed.[3] This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus.[3]

  • Steric Hindrance: Bulky substituents on the benzoic acid or the alcohol can physically block the reactive sites, slowing down the reaction rate and reducing the yield.[4] This effect is particularly pronounced with ortho substituents.[4]

  • Electronic Effects: The electronic properties of substituents on the benzoic acid ring influence the reactivity of the carboxylic acid group.

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, can decrease the electron density of the aromatic ring, making the carbonyl carbon more electrophilic and potentially increasing the reaction rate.[5] However, strong EWGs can also make the carboxylic acid a stronger acid, which can complicate the reaction under certain conditions.

    • Electron-donating groups (EDGs) , like methyl (-CH₃) or methoxy (-OCH₃) groups, increase the electron density of the ring, which can slightly decrease the electrophilicity of the carbonyl carbon and slow the reaction.

  • Inadequate Catalyst: In acid-catalyzed esterifications, an insufficient amount or a deactivated catalyst (like sulfuric acid) will result in a slow or incomplete reaction.[1][6]

Q2: My ortho-substituted benzoate is forming in much lower yield compared to the meta- and para-substituted isomers. Why is this happening?

A2: This is a classic example of steric hindrance. The presence of a substituent at the ortho position (adjacent to the carboxylic acid group) creates significant steric bulk, which impedes the approach of the alcohol nucleophile to the carbonyl carbon.[4][7] This steric clash increases the activation energy of the reaction, leading to a slower reaction rate and a lower yield compared to the less hindered meta and para isomers.[4]

Q3: I am observing the formation of an unknown side product in my reaction mixture. What could it be?

A3: The nature of the side product depends on your specific reaction conditions and starting materials. Here are a few common possibilities:

  • Ether Formation: In acid-catalyzed esterifications with alcohols, particularly at higher temperatures, a competing dehydration reaction can lead to the formation of ethers from the alcohol.[8]

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Ensure your reaction has run for a sufficient amount of time and that the conditions are optimal.

  • Dibenzyl Ether: In the synthesis of benzyl benzoate using sodium benzoxide, overheating the reaction mixture can lead to the formation of dibenzyl ether as a major impurity.[9]

Q4: How can I effectively purify my substituted benzoate product?

A4: The appropriate purification method will depend on the physical properties of your product and the nature of the impurities. Common techniques include:

  • Recrystallization: This is a powerful technique for purifying solid products.[10] The crude product is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the solvent.[10]

  • Vacuum Filtration: This method is used to separate a solid product from a liquid mixture, for example, after recrystallization or precipitation.[10][11]

  • Extraction: Liquid-liquid extraction can be used to separate the desired ester from unreacted carboxylic acid. The reaction mixture can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acidic starting material.[6]

  • Distillation/Sublimation: For volatile or sublimable benzoates, distillation or sublimation can be effective purification methods.[12][13]

Q5: During the workup of my esterification, I am having trouble with the separation of layers in the separatory funnel. What could be the issue?

A5: Emulsion formation is a common problem during extractive workups. This can be caused by several factors, including vigorous shaking or the presence of surfactants. If you are using an alcohol that has some water solubility, this can also lead to poor separation.[14]

  • Solution:

    • Try gentle, swirling motions instead of vigorous shaking.

    • Adding a saturated brine solution (NaCl in water) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Allowing the separatory funnel to stand for a longer period can also help the layers to separate.

Data Presentation: Impact of Substituents on Reaction Yield

The following table summarizes the effect of substituent position and electronic nature on the yield of methyl benzoate synthesis, as reported in a study using a Zr/Ti solid acid catalyst.[4]

EntrySubstituentPositionYield (%)
1-H-95.2
2-CH₃ortho85.1
3-CH₃meta92.3
4-CH₃para96.5
5-OCH₃ortho82.4
6-OCH₃meta90.1
7-OCH₃para94.7
8-NO₂ortho20.1
9-NO₂meta75.6
10-NO₂para88.9
11-CF₃ortho29.1

Data sourced from a study on the synthesis of methyl benzoates using a Zr/Ti solid acid catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of a Substituted Benzoic Acid

This protocol outlines a general method for the acid-catalyzed esterification of a substituted benzoic acid with an alcohol.

  • Reaction Setup: In a round-bottomed flask, combine the substituted benzoic acid (1.0 eq) and the desired alcohol (can be used in excess as the solvent).[6]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][6]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (e.g., 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a large excess of alcohol was used, it may need to be removed by distillation.

    • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by recrystallization, distillation, or column chromatography as needed.

Protocol 2: Purification of Benzoic Acid by Recrystallization

This protocol describes the purification of a solid benzoic acid derivative by recrystallization.

  • Solvent Selection: Choose a solvent in which the benzoic acid derivative has high solubility at elevated temperatures and low solubility at room temperature or below.[10] A common solvent for benzoic acid itself is water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10][11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Benzoic Acid and Alcohol catalyst Add Acid Catalyst start->catalyst reflux Heat to Reflux catalyst->reflux cool Cool to RT reflux->cool extract Extraction with Organic Solvent cool->extract wash Aqueous Washes (H2O, NaHCO3, Brine) extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallization or Distillation concentrate->purify product Pure Substituted Benzoate purify->product

Caption: Fischer Esterification Workflow.

Caption: Influence of Substituents.

References

Optimizing temperature for Methyl 4-hydroxy-3,5-dimethylbenzoate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions.

Q2: What is the optimal temperature range for the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid?

A2: The optimal temperature is highly dependent on the solvent and catalyst used. Generally, the reaction is carried out at the reflux temperature of methanol (around 65°C) when using catalysts like sulfuric acid.[1] However, for other esterification reactions of similar phenolic acids, temperatures can range from 60-80°C up to 150°C, particularly with different catalysts or when removing water is necessary to drive the equilibrium.[2][3]

Q3: How does temperature affect the yield and purity of this compound?

A3: Temperature plays a crucial role in both reaction rate and the formation of byproducts.

  • Low Temperatures (e.g., < 50°C): The reaction rate will be very slow, leading to incomplete conversion and low yields, even after extended reaction times.

  • Optimal Temperatures (e.g., refluxing methanol, ~65°C): This typically provides a good balance between reaction rate and purity, leading to higher yields of the desired product.

  • High Temperatures (e.g., > 100°C): While the reaction may proceed faster, higher temperatures can lead to side reactions such as dehydration, decarboxylation, or etherification of the phenolic hydroxyl group, resulting in lower purity and potentially lower yields of the desired ester.

Q4: What are common side reactions to be aware of when synthesizing this compound at elevated temperatures?

A4: At higher than optimal temperatures, several side reactions can occur:

  • Etherification: The phenolic hydroxyl group can react with methanol to form a methoxy ether.

  • Decarboxylation: The starting material, 4-hydroxy-3,5-dimethylbenzoic acid, may undergo decarboxylation.

  • Dehydration: Undesirable dehydration reactions can lead to the formation of various impurities.

  • Oxidation: The phenolic ring is susceptible to oxidation, which can be exacerbated at higher temperatures, leading to colored impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Yield Reaction temperature is too low. Ensure the reaction mixture is maintained at the appropriate reflux temperature for the solvent (e.g., ~65°C for methanol).
Insufficient reaction time. Monitor the reaction progress using TLC or another suitable analytical method. Extend the reaction time if the starting material is still present.
Ineffective catalyst. Use a fresh or properly stored acid catalyst. Ensure the correct catalytic amount is used.
Low Product Purity (Multiple Spots on TLC) Reaction temperature is too high. Reduce the reaction temperature. Running the reaction at the reflux temperature of methanol is generally sufficient.
Presence of water in the reactants. Use anhydrous methanol and ensure the 4-hydroxy-3,5-dimethylbenzoic acid is dry. Water can inhibit the forward esterification reaction.
Incorrect work-up procedure. Ensure proper neutralization of the acid catalyst and thorough washing of the organic layer to remove unreacted starting material and water-soluble byproducts.
Product Discoloration (Yellow or Brown) Oxidation of the phenol. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
High reaction temperature. As mentioned, excessive heat can lead to degradation and the formation of colored impurities. Lower the reaction temperature.

Data Presentation

Table 1: Illustrative Effect of Temperature on the Esterification of 4-hydroxy-3,5-dimethylbenzoic Acid

Disclaimer: The following data is a generalized representation based on established principles of organic chemistry and is intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Reaction Temperature (°C)Reaction Time (hours)Conversion of Starting Material (%)Yield of this compound (%)Purity (%)
50244540>98
65 (Reflux)8959097
806>998592
1004>997585

Experimental Protocols

Key Experiment: Fischer Esterification of 4-hydroxy-3,5-dimethylbenzoic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-hydroxy-3,5-dimethylbenzoic acid in anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Combine 4-hydroxy-3,5-dimethylbenzoic acid, anhydrous methanol, and acid catalyst start->reactants reflux 2. Heat to reflux (~65°C) with stirring reactants->reflux monitor 3. Monitor reaction by TLC reflux->monitor workup 4. Cool, remove methanol, and perform aqueous workup monitor->workup Reaction complete extract 5. Extract with ethyl acetate workup->extract wash 6. Wash organic layer extract->wash dry 7. Dry and concentrate wash->dry purify 8. Purify product (recrystallization/chromatography) dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Product Yield check_temp Is the reaction temperature at reflux (~65°C)? start->check_temp increase_temp Increase heating to maintain reflux check_temp->increase_temp No check_time Was the reaction time sufficient (check TLC)? check_temp->check_time Yes end Re-evaluate protocol increase_temp->end increase_time Increase reaction time and continue to monitor check_time->increase_time No check_catalyst Is the catalyst fresh and added correctly? check_time->check_catalyst Yes increase_time->end add_catalyst Repeat with fresh catalyst check_catalyst->add_catalyst No check_catalyst->end Yes add_catalyst->end

Caption: Troubleshooting decision tree for low product yield.

References

Catalyst selection for the esterification of 4-hydroxy-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

Troubleshooting Guide

Issue 1: Low or No Ester Yield

Question: I am attempting to esterify 4-hydroxy-3,5-dimethylbenzoic acid, but I am observing a very low yield of my desired ester. What are the potential causes and solutions?

Answer:

Low ester yields in the esterification of 4-hydroxy-3,5-dimethylbenzoic acid can stem from several factors, primarily related to the sterically hindered nature of the carboxylic acid and the presence of the phenolic hydroxyl group.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Steric Hindrance The two methyl groups adjacent to the carboxylic acid group create significant steric hindrance, making it difficult for the alcohol to attack the carbonyl carbon. Standard Fischer esterification conditions may not be effective.[1]1. Use a more reactive alcohol: If possible, use a less sterically hindered alcohol. 2. Employ a more potent activation method: Instead of simple acid catalysis, consider using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP).[1] 3. Consider amide acetals: Reagents like N,N-dimethylformamide dimethyl acetal can esterify sterically hindered acids under milder conditions.[1]
Inefficient Water Removal Esterification is an equilibrium reaction. If the water produced is not effectively removed, the reaction will not proceed to completion.[2][3]1. Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water.[4] 2. Drying Agents: Incorporate molecular sieves into the reaction mixture to absorb water as it forms.
Inappropriate Catalyst A weak acid catalyst may not be sufficient to protonate the carbonyl group effectively, especially with a sterically hindered acid.1. Stronger Acid Catalyst: Use a strong protic acid like concentrated sulfuric acid or p-toluenesulfonic acid.[2][5] 2. Heterogeneous Catalysts: Consider using a solid acid catalyst, such as supported iron oxide nanoparticles or sulfated zirconia, which can be easily removed after the reaction.[6]
Reaction Time/Temperature The reaction may not have reached equilibrium, or the temperature may be too low to overcome the activation energy.1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time accordingly. 2. Increase Temperature: Cautiously increase the reaction temperature, but be mindful of potential side reactions (see Issue 2).
Issue 2: Formation of Undesired Byproducts

Question: My reaction is producing significant amounts of byproducts, complicating purification. What are these byproducts and how can I minimize their formation?

Answer:

The primary side reactions in the esterification of 4-hydroxy-3,5-dimethylbenzoic acid are etherification of the phenolic hydroxyl group and polycondensation.

Common Byproducts and Prevention Strategies:

Byproduct Formation Mechanism Prevention Strategy
Phenolic Ether Under harsh acidic conditions and high temperatures, the alcohol can react with the phenolic hydroxyl group to form an ether. The acidity of the phenolic proton is comparable to that of the carboxylic acid, making this a competitive reaction.[4]1. Milder Reaction Conditions: Use enzymatic catalysts (e.g., lipases) which are highly selective for the carboxylic acid group and operate under mild conditions.[7] 2. Chemoselective Methods: Employ methods known for chemoselectivity, such as the Mitsunobu reaction, although this involves specific reagents (e.g., DIAD, TPP).[8] 3. Controlled Water Content: In some cases, the continuous addition of small amounts of water can surprisingly suppress the etherification of the free phenol groups.[4]
Polycondensation Products The phenolic hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of polyester-like oligomers or polymers. This is more prevalent at higher temperatures.[4]1. Lower Reaction Temperature: Operate at the lowest effective temperature. 2. Use of a Large Excess of Alcohol: This will favor the intermolecular reaction between the acid and the alcohol over the self-condensation reaction.
Products from Catalyst Decomposition Some catalysts or reagents can decompose or lead to side reactions. For example, using thionyl chloride (SOCl₂) to form an acid chloride can be aggressive and may not be suitable for molecules with sensitive functional groups.1. Choose a Stable Catalyst: Select a catalyst that is stable under the reaction conditions. 2. Alternative Activation: Use methods that do not require harsh reagents, such as activation with HOBt and EDC.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for the esterification of 4-hydroxy-3,5-dimethylbenzoic acid?

A1: The "best" catalyst depends on the specific requirements of your synthesis, such as scale, desired purity, and tolerance for harsh conditions.

  • For High Selectivity and Mild Conditions: Enzymatic catalysts like lipases are highly recommended. They are very selective for the esterification of the carboxylic acid and minimize the formation of phenolic ethers and other byproducts.[7]

  • For Classical and Cost-Effective Synthesis: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used in Fischer esterification. However, they may require harsher conditions and can lead to side reactions.[2][8]

  • For Sterically Hindered Substrates: Coupling agents such as DCC/DMAP or the use of amide acetals can be more effective than traditional acid catalysis for overcoming steric hindrance.[1]

  • For Ease of Removal and Reusability: Heterogeneous catalysts, such as supported iron oxide nanoparticles or acidic resins, are advantageous as they can be easily filtered off from the reaction mixture.[6]

Q2: Can I use a solvent-free approach for this esterification?

A2: Yes, solvent-free esterification is a possibility and offers a more environmentally friendly approach. Using a large excess of the alcohol reactant can serve as the solvent. This is particularly effective with heterogeneous catalysts like supported iron oxide nanoparticles.[6] However, for a solid acid like 4-hydroxy-3,5-dimethylbenzoic acid, ensuring adequate mixing and contact with the catalyst is crucial.

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the consumption of the starting material (the carboxylic acid) and the formation of the product (the ester).

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a highly accurate method to determine the conversion of the starting material and the yield of the ester over time.

  • Gas Chromatography (GC): If the ester product is sufficiently volatile, GC can be used for quantitative analysis.

  • ¹H-NMR Spectroscopy: Analysis of crude reaction mixtures by ¹H-NMR can be used to determine the conversion by integrating the signals of the starting material and the product.

Q4: What is a suitable work-up procedure for this reaction?

A4: A typical work-up procedure after the reaction is complete involves:

  • Removal of Solid Catalyst: If a heterogeneous catalyst was used, it should be filtered off.

  • Neutralization: If an acid catalyst was used, the reaction mixture should be diluted with an organic solvent (e.g., ethyl acetate) and washed with a weak base like a saturated sodium bicarbonate solution to remove the unreacted carboxylic acid and the acid catalyst.[3] Be cautious of effervescence.

  • Aqueous Washes: Further wash the organic layer with water and then with brine to remove any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: The crude product can then be purified by techniques such as column chromatography or recrystallization to obtain the pure ester.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a general method for acid-catalyzed esterification and may require optimization for 4-hydroxy-3,5-dimethylbenzoic acid.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq), the desired alcohol (5-10 eq), and an appropriate solvent (e.g., toluene, to make up ~0.5 M solution).

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture with stirring.[5]

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Enzymatic Esterification using Lipase

This protocol offers a milder and more selective approach.

  • In a flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq) and the alcohol (1.5-3.0 eq) in a suitable organic solvent (e.g., 2-methyl-2-butanol or toluene).

  • Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Add molecular sieves to remove the water formed during the reaction.

  • Incubate the reaction at a suitable temperature (e.g., 40-60 °C) with shaking.

  • Monitor the reaction by HPLC.

  • Upon completion, filter off the enzyme and molecular sieves.

  • Evaporate the solvent to obtain the crude product.

  • Purify as needed.

Visualizations

Esterification_Troubleshooting start Esterification of 4-hydroxy-3,5-dimethylbenzoic acid low_yield Low or No Yield start->low_yield byproducts Byproduct Formation start->byproducts sh Steric Hindrance low_yield->sh h2o Inefficient Water Removal low_yield->h2o catalyst Weak/Wrong Catalyst low_yield->catalyst ether Phenolic Etherification byproducts->ether poly Polycondensation byproducts->poly sol_sh Use Coupling Agents (DCC/DMAP) sh->sol_sh Solution sol_h2o Azeotropic Distillation (Dean-Stark) h2o->sol_h2o Solution sol_catalyst Use Strong Acid (H₂SO₄) or Heterogeneous Catalyst catalyst->sol_catalyst Solution sol_ether Use Enzymatic Catalyst (Lipase) ether->sol_ether Solution sol_poly Lower Temperature & Use Excess Alcohol poly->sol_poly Solution

Caption: Troubleshooting logic for the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

Catalyst_Selection_Workflow start Start: Catalyst Selection q1 High Selectivity & Mild Conditions Required? start->q1 enzymatic Use Enzymatic Catalyst (e.g., Lipase) q1->enzymatic Yes q2 Steric Hindrance a Major Issue? q1->q2 No end Proceed to Experiment enzymatic->end coupling Use Coupling Agents (e.g., DCC/DMAP) q2->coupling Yes q3 Ease of Catalyst Removal a Priority? q2->q3 No coupling->end hetero Use Heterogeneous Catalyst (e.g., Supported Fe₂O₃) q3->hetero Yes fischer Use Homogeneous Acid Catalyst (e.g., H₂SO₄, p-TsOH) q3->fischer No hetero->end fischer->end

References

Preventing byproduct formation in Methyl 4-hydroxy-3,5-dimethylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This reaction is well-established for converting carboxylic acids to esters.

Q2: What are the primary byproducts I should be aware of in this synthesis?

A2: The primary byproducts of concern are:

  • Unreacted 4-hydroxy-3,5-dimethylbenzoic acid: Due to the reversible nature of the Fischer esterification, incomplete reaction is a common issue.

  • Methyl 4-methoxy-3,5-dimethylbenzoate: O-methylation of the phenolic hydroxyl group can occur, especially under harsh conditions or with certain methylating agents. While less common in standard Fischer esterification, it is a potential side reaction.

  • Hydrolysis product: The desired ester, this compound, can be hydrolyzed back to 4-hydroxy-3,5-dimethylbenzoic acid during workup or purification if conditions are not carefully controlled.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (more polar) will have a lower Rf value than the product ester (less polar). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2][3]

Q4: What is a typical yield and purity for this synthesis?

A4: With proper optimization to drive the reaction to completion, yields for Fischer esterifications can be high. For a similar synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a purity of 98.9% was achieved after purification.[2] Yields can vary based on the scale and purification methods employed.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Cause 1: Incomplete Reaction (Equilibrium not driven to products)

  • Symptoms: Significant amount of starting material (4-hydroxy-3,5-dimethylbenzoic acid) observed in the crude product by TLC or HPLC analysis.

  • Troubleshooting:

    • Increase the excess of methanol: Using a large excess of methanol can shift the equilibrium towards the product side.

    • Remove water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved by:

      • Using a Dean-Stark apparatus during reflux.

      • Adding a dehydrating agent like molecular sieves to the reaction mixture.

    • Increase reaction time or temperature: Ensure the reaction is refluxed for a sufficient duration. However, be cautious as excessively high temperatures or long reaction times can promote side reactions.

Possible Cause 2: Product Loss During Workup

  • Symptoms: Low isolated yield despite evidence of good conversion by TLC/HPLC.

  • Troubleshooting:

    • Incomplete extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Premature precipitation: The product may precipitate out if the pH of the aqueous layer is too high during neutralization. Adjust the pH carefully.

Problem 2: Presence of Impurities in the Final Product

Possible Cause 1: Unreacted Starting Material

  • Symptoms: A polar spot corresponding to 4-hydroxy-3,5-dimethylbenzoic acid on TLC, or a corresponding peak in the HPLC chromatogram.

  • Troubleshooting:

    • Purification:

      • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as methanol/water or ethyl acetate/hexane.

      • Column Chromatography: Use silica gel column chromatography with a gradient of ethyl acetate in hexane to separate the less polar product from the more polar starting material.[4]

Possible Cause 2: O-methylation Byproduct (Methyl 4-methoxy-3,5-dimethylbenzoate)

  • Symptoms: An impurity peak with a slightly different retention time than the product in the HPLC chromatogram. The mass spectrum would show a molecular ion peak corresponding to the O-methylated product.

  • Troubleshooting:

    • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of acid catalyst.

    • Purification: This byproduct is very close in polarity to the desired product, making separation challenging. Careful column chromatography with a shallow solvent gradient may be effective.

Data Presentation

Potential Issue Primary Cause Recommended Action Analytical Method for Detection
Low product yieldIncomplete reactionUse excess methanol, remove water (Dean-Stark/molecular sieves)TLC, HPLC
Unreacted starting materialReversible reactionRecrystallization, Column ChromatographyTLC, HPLC
O-methylation byproductHigh temperature, prolonged reactionOptimize reaction conditions, careful column chromatographyHPLC-MS, NMR
Product hydrolysisImproper workupCareful pH control during neutralizationTLC, HPLC

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-hydroxy-3,5-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Molecular sieves (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 eq).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with cooling.

  • Add molecular sieves to the flask (optional, to aid in water removal).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Visualizations

Fischer_Esterification_Pathway Reactants 4-hydroxy-3,5-dimethylbenzoic acid + Methanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Reactants->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Product This compound Water_Elimination->Product -H+ Troubleshooting_Byproduct_Formation Start Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate Check_Purity Analyze Crude Product (TLC, HPLC) Start->Check_Purity Pure_Product Desired Product (High Purity) Check_Purity->Pure_Product Purity > 99% Impurity_Detected Impurity Detected Check_Purity->Impurity_Detected Purity < 99% Unreacted_SM Unreacted Starting Material Impurity_Detected->Unreacted_SM Polar Impurity O_Methylation O-Methylation Byproduct Impurity_Detected->O_Methylation Non-polar Impurity Optimize_Reaction Optimize Reaction: - Excess Methanol - Remove Water Unreacted_SM->Optimize_Reaction Purify_SM Purification: - Recrystallization - Column Chromatography Unreacted_SM->Purify_SM Optimize_Conditions Optimize Conditions: - Lower Temperature - Shorter Time O_Methylation->Optimize_Conditions Purify_OM Purification: - Careful Column Chromatography O_Methylation->Purify_OM

References

Technical Support Center: Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol.

Question: My reaction yield is low. How can I improve it?

Answer:

Low yields in the Fischer esterification are common due to the reversible nature of the reaction.[1][2] Here are several strategies to shift the equilibrium towards the product and improve your yield:

  • Increase the Alcohol Reagent: A large excess of methanol is the most common and effective method to drive the reaction forward.[1][3] Since methanol is often used as the solvent, this is a practical approach. Using a 10-fold excess of alcohol can significantly increase the ester yield.[3]

  • Water Removal: The removal of water as it is formed will push the equilibrium towards the products.[1][2][3] While a Dean-Stark apparatus is often used for this with higher-boiling alcohols, it is less practical with methanol due to its low boiling point.[1] Using a drying agent that is stable under acidic conditions, such as molecular sieves, can be an alternative.

  • Catalyst Choice and Amount: Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[2] Typically, a catalytic amount is sufficient.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Typical reaction times range from 1 to 10 hours.[2] Monitoring the reaction by Thin-Layer Chromatography (TLC) is the best way to determine when the reaction has reached completion or equilibrium.[4]

Question: I am seeing multiple spots on my TLC plate besides my starting material and product. What are the possible side products?

Answer:

The most likely "impurity" is unreacted starting material, 4-hydroxy-3,5-dimethylbenzoic acid. However, other side products are possible:

  • Ether Formation: Under acidic conditions, the alcohol (methanol) can dehydrate to form dimethyl ether. This is more of a concern at higher temperatures and with prolonged reaction times.

  • Decomposition: If the reaction is heated too strongly or for too long, decomposition of the starting material or product may occur, leading to a dark brown or black reaction mixture.[5]

  • Other Impurities: If your starting material is not pure, those impurities may be carried through the reaction.

It is important to properly characterize any unexpected spots. If you suspect a side reaction, consider isolating the byproduct for structural analysis.

Question: How can I effectively remove the unreacted 4-hydroxy-3,5-dimethylbenzoic acid during work-up?

Answer:

The unreacted carboxylic acid can be efficiently removed during the aqueous work-up by washing the organic layer with a basic solution.

  • After the reaction, cool the mixture and remove the excess methanol.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[1][4] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The phenolic hydroxyl group is generally not acidic enough to react with sodium bicarbonate.

  • Separate the aqueous layer. You can repeat the basic wash to ensure complete removal of the acid.

  • The unreacted benzoic acid can be recovered from the aqueous layer by acidifying it with a strong acid like HCl, which will cause it to precipitate.[6]

Question: My final product is not pure. What are the best purification methods?

Answer:

After a standard aqueous work-up, several purification techniques can be employed:

  • Recrystallization: If the product is a solid, recrystallization is often a good method to obtain high-purity crystals. The choice of solvent will depend on the solubility of the ester.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a very effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be adjusted to achieve good separation.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be used for purification.[7]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common and straightforward method is the Fischer-Speier esterification.[2] This reaction involves heating the carboxylic acid (4-hydroxy-3,5-dimethylbenzoic acid) with an excess of the alcohol (methanol) in the presence of an acid catalyst.[2]

What catalysts are typically used for this esterification?

Strong Brønsted acids are the most common catalysts. These include:

  • Concentrated Sulfuric Acid (H₂SO₄)[2]

  • p-Toluenesulfonic acid (p-TsOH)[2]

Lewis acids such as scandium(III) triflate can also be used.[2]

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[4][8] Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progress of the reaction.

What are some alternative methods to the Fischer Esterification for this synthesis?

While Fischer esterification is common, other methods can be used, particularly if the substrate is sensitive to strong acids:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] It is a high-yielding reaction that proceeds under mild conditions but involves more complex and costly reagents.[4]

  • Methylation with Dimethyl Sulfate: An alternative approach is to methylate 4-hydroxy-3,5-dimethylbenzoic acid using dimethyl sulfate in the presence of a base like potassium carbonate.[9] However, this method can also methylate the phenolic hydroxyl group, leading to a mixture of products.

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification of Benzoic Acid Derivatives

ParameterTypical Value/ConditionReference
Carboxylic Acid 1 equivalent[4]
Alcohol (Methanol) 30-50 mL per gram of acid (large excess)[4]
Catalyst (Conc. H₂SO₄) Catalytic amount (e.g., a few drops to 1 mL)[1][4]
Temperature Reflux (boiling point of methanol, ~65 °C)[1]
Reaction Time 1 - 10 hours (monitor by TLC)[2]
Yield 25 - 97% (highly dependent on conditions)[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • To a round-bottom flask, add 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20-30 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted acid and the catalyst.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental_Workflow reagents Combine Reactants (Carboxylic Acid, Methanol, H₂SO₄) reflux Reflux (1-10 hours) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up (Solvent Extraction, NaHCO₃ wash) monitor->workup Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure Methyl Ester purify->product

Caption: General Experimental Workflow for Synthesis.

References

Troubleshooting solubility issues with Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS No. 34137-14-9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a benzoate ester derivative with the molecular formula C10H12O3. It is a solid, appearing as a white to off-white crystalline powder.[1] Its chemical structure, featuring a hydroxyl group and two methyl substituents on the aromatic ring, makes it a subject of interest for organic synthesis, and as an intermediate for antioxidants, fragrances, and specialty polymers.[1][2]

Q2: What are the primary applications of this compound in research?

While specific research applications for this compound are not extensively documented, its structural similarity to other phenolic compounds suggests potential utility in several areas. Related compounds are investigated for their antioxidant and anti-inflammatory properties. For instance, a structurally similar compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is utilized as a pharmaceutical intermediate.[3] Additionally, other related benzoate derivatives have been explored for their effects on cell signaling pathways, such as those involved in cancer cell proliferation.

Q3: In which solvents is this compound soluble?

Direct quantitative solubility data for this compound is limited. However, based on its hydrophobic nature and data for structurally similar phenolic compounds, a general solubility profile can be estimated. It is expected to have good solubility in many organic solvents but will be poorly soluble in aqueous solutions.

Troubleshooting Solubility Issues

Problem: I am having difficulty dissolving this compound.

This is a common issue for hydrophobic compounds. The following steps and suggestions can help to overcome solubility challenges.

Solution Workflow:

start Start: Undissolved Compound solvent_selection Select an appropriate organic solvent (e.g., DMSO, Ethanol) start->solvent_selection stock_solution Prepare a high-concentration stock solution solvent_selection->stock_solution aid_dissolution Aid dissolution (Vortex, Gentle Warming, Sonication) stock_solution->aid_dissolution aqueous_dilution Dilute stock solution into aqueous experimental media aid_dissolution->aqueous_dilution precipitation_check Check for precipitation after dilution aqueous_dilution->precipitation_check troubleshoot Troubleshoot precipitation (see below) precipitation_check->troubleshoot Precipitation Occurs proceed Proceed with experiment precipitation_check->proceed No Precipitation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Inhibits Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Compound Methyl 4-hydroxy- 3,5-dimethylbenzoate Compound->PI3K Potential Inhibition

References

Technical Support Center: Interpreting Unexpected NMR Peaks in Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-hydroxy-3,5-dimethylbenzoate.

Frequently Asked Questions (FAQs)

Q1: I see extra peaks in my ¹H NMR spectrum that I don't recognize. What could they be?

A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources. The most common culprits are residual solvents from your reaction or purification, unreacted starting materials, byproducts from the synthesis, or degradation of your product. It is also important to consider the presence of common laboratory contaminants.

Q2: How can I identify if the unexpected peaks are from residual solvent?

A2: The chemical shifts of common laboratory solvents are well-documented. You can compare the chemical shifts of your unknown peaks to published data for solvents used in your synthesis or purification steps (e.g., methanol, chloroform, ethyl acetate, etc.). These solvent peaks are often singlets, doublets, or triplets and their integration may not correspond to a stoichiometric ratio with your product.

Q3: What are the expected peaks for the starting material, 4-hydroxy-3,5-dimethylbenzoic acid?

A3: If your esterification reaction did not go to completion, you may see peaks corresponding to the starting carboxylic acid. Key ¹H NMR signals for 4-hydroxy-3,5-dimethylbenzoic acid in DMSO-d₆ include singlets for the aromatic protons and the methyl groups, and broad singlets for the hydroxyl and carboxylic acid protons.[1][2]

Q4: Could the unexpected peaks be from side reactions during the esterification?

A4: Yes, particularly if the reaction was carried out under harsh acidic conditions or at high temperatures. A possible side product is the O-methylated ester, Methyl 4-methoxy-3,5-dimethylbenzoate. This would result in an additional methoxy signal in the ¹H NMR spectrum.

Q5: My sample has a slight color, and I see some unusual peaks in the aromatic region. What could this be?

A5: Phenols can be susceptible to oxidation, which can lead to the formation of colored impurities like quinones. For this compound, oxidation could potentially form 2,6-dimethyl-p-benzoquinone. The ¹H NMR spectrum of this compound would show a characteristic singlet for the vinyl protons and a singlet for the methyl groups.[3]

Q6: What if a peak disappears when I add a drop of D₂O to my NMR sample?

A6: A peak that disappears or significantly diminishes upon the addition of deuterium oxide (D₂O) is indicative of an exchangeable proton, such as a hydroxyl (-OH) or carboxylic acid (-COOH) proton.[4] This is a useful technique to confirm the presence of the phenolic hydroxyl group in your target molecule or the carboxylic acid of the starting material.

Troubleshooting Guide: Step-by-Step Analysis of Unexpected Peaks

If you encounter unexpected peaks in the NMR spectrum of your this compound sample, follow this logical workflow to identify the source of the impurity.

G start Unexpected Peaks in NMR Spectrum check_solvent Compare chemical shifts to known solvent peaks start->check_solvent is_solvent Is it a solvent peak? check_solvent->is_solvent solvent_identified Impurity Identified: Residual Solvent is_solvent->solvent_identified Yes not_solvent No is_solvent->not_solvent check_starting_material Compare to NMR of 4-hydroxy-3,5-dimethylbenzoic acid not_solvent->check_starting_material is_starting_material Is it the starting material? check_starting_material->is_starting_material sm_identified Impurity Identified: Unreacted Starting Material is_starting_material->sm_identified Yes not_starting_material No is_starting_material->not_starting_material check_side_product Look for evidence of side products (e.g., extra -OCH3 signal) not_starting_material->check_side_product is_side_product Is it a likely side product? check_side_product->is_side_product sp_identified Potential Impurity: Methyl 4-methoxy-3,5-dimethylbenzoate is_side_product->sp_identified Yes not_side_product No is_side_product->not_side_product check_degradation Consider sample color and look for quinone-like signals not_side_product->check_degradation is_degradation Is it a degradation product? check_degradation->is_degradation deg_identified Potential Impurity: 2,6-dimethyl-p-benzoquinone is_degradation->deg_identified Yes not_degradation No is_degradation->not_degradation further_analysis Further analysis required: - 2D NMR (COSY, HSQC) - Mass Spectrometry - Re-purification not_degradation->further_analysis

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. Chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shifts (ppm)

CompoundAr-H-OH-OCH₃ (ester)-CH₃ (ring)-COOHOtherSolvent
This compound (Predicted) ~7.5 (s, 2H)~5.0-6.0 (br s, 1H)~3.8 (s, 3H)~2.2 (s, 6H)--CDCl₃
4-hydroxy-3,5-dimethylbenzoic Acid[1][2]7.55 (s, 2H)9.45 (br s, 1H)-2.19 (s, 6H)12.2 (br s, 1H)-DMSO-d₆
Methanol[4][5]-~1.1-4.9 (br s, 1H)3.34 (s, 3H)---CDCl₃
Methyl 4-methoxy-3,5-dimethylbenzoate (Predicted)~7.6 (s, 2H)-~3.9 (s, 3H)~2.3 (s, 6H)-~3.7 (s, 3H, Ar-OCH₃)CDCl₃
2,6-dimethyl-p-benzoquinone[3]6.56 (s, 2H)--2.06 (s, 6H)--CDCl₃

Table 2: ¹³C NMR Chemical Shifts (ppm)

CompoundC=OAr-C (quaternary)Ar-CH-OCH₃-CH₃Solvent
This compound (Predicted) ~167~155 (C-OH), ~128 (C-CH₃), ~122 (C-CO)~129~52~16CDCl₃
4-hydroxy-3,5-dimethylbenzoic Acid[6]167.6158.1 (C-OH), 129.7 (C-CH₃), 121.2 (C-CO)129.8-16.5DMSO-d₆
Methanol[7][8]---49.9-CDCl₃
Methyl 4-methoxy-3,5-dimethylbenzoate (Predicted)~167~158 (C-OCH₃), ~132 (C-CH₃), ~123 (C-CO)~129~60 (Ar-OCH₃), ~52 (Ester)~16CDCl₃
2,6-dimethyl-p-benzoquinone~187~146 (C-CH₃)~133-~16CDCl₃

Experimental Protocols

Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not fully soluble, it can be gently warmed or sonicated.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For most modern spectrometers, the residual solvent peak can be used for referencing.

  • Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

D₂O Exchange Experiment

  • Acquire Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a protonated solvent (e.g., DMSO-d₆).

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Gently shake the NMR tube to ensure thorough mixing.

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (-OH, -NH, -COOH) will either disappear or significantly decrease in intensity in the spectrum acquired after the D₂O addition.[4]

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. Methyl 4-hydroxy-3,5-dimethylbenzoate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of the common methods for its synthesis, including detailed experimental protocols, quantitative data, and workflow visualizations to aid in method selection and optimization.

The primary precursor for the synthesis of this compound is 4-hydroxy-3,5-dimethylbenzoic acid. A common method for the synthesis of this acid is the Kolbe-Schmitt reaction of 2,6-dimethylphenol.

Synthesis of 4-hydroxy-3,5-dimethylbenzoic acid

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and temperature.

Experimental Protocol:
  • Formation of the Phenoxide: In a high-pressure reactor, 2,6-dimethylphenol is dissolved in a suitable solvent (e.g., methanol) and treated with a strong base, such as sodium hydroxide, to form the sodium 2,6-dimethylphenoxide.

  • Carboxylation: The reactor is pressurized with carbon dioxide gas (typically to 100 atm) and heated to around 125°C. The reaction is allowed to proceed for several hours with constant stirring.

  • Workup: After cooling, the reaction mixture is acidified with a strong acid, such as sulfuric acid, to precipitate the 4-hydroxy-3,5-dimethylbenzoic acid. The product is then collected by filtration, washed with cold water, and dried.

Comparison of Esterification Methods

Once the 4-hydroxy-3,5-dimethylbenzoic acid is obtained, the final step is the esterification to yield this compound. This guide compares three common esterification methods: Fischer Esterification, Methylation with Dimethyl Sulfate, and Methylation with Diazomethane.

MethodReagentsTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
Fischer Esterification Methanol, Sulfuric Acid (catalyst)60-95%[1][2]1-4 hoursReflux (~65°C)Inexpensive reagents, straightforward procedure.Reversible reaction, may require excess methanol to drive to completion.
Dimethyl Sulfate Dimethyl Sulfate, Base (e.g., KOH, NaHCO₃)>90%[3][4]1-3 hoursRoom Temp. to 60°CHigh yield, irreversible reaction.Dimethyl sulfate is toxic and must be handled with care.
Diazomethane DiazomethaneHigh (>95%)< 1 hourRoom TemperatureVery mild conditions, high yield, clean reaction.Diazomethane is highly toxic and explosive, requiring specialized handling and equipment.

Detailed Experimental Protocols

Method 1: Fischer Esterification

This classic method involves the acid-catalyzed esterification of the carboxylic acid with an alcohol.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is carefully added.

  • Reflux: The mixture is heated to reflux (approximately 65°C) and maintained at this temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[1]

Method 2: Methylation with Dimethyl Sulfate

This method provides an efficient and high-yielding route to the methyl ester.

Experimental Protocol:

  • Deprotonation: 4-hydroxy-3,5-dimethylbenzoic acid is dissolved in a suitable solvent such as acetone or water, and a base (e.g., potassium hydroxide or sodium bicarbonate) is added to deprotonate the carboxylic acid.[3][4]

  • Methylation: Dimethyl sulfate is added dropwise to the reaction mixture at room temperature or slightly elevated temperature (up to 60°C). The reaction is typically stirred for 1-3 hours.

  • Workup: The reaction mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine.

  • Purification: The organic layer is dried, and the solvent is removed to give the desired methyl ester. The product can be further purified if necessary.[3]

Method 3: Methylation with Diazomethane

This method is known for its mild conditions and high yields but requires extreme caution.

Experimental Protocol:

  • Preparation of Diazomethane: A solution of diazomethane in a suitable solvent (e.g., diethyl ether) is prepared in situ from a precursor like Diazald® using specialized glassware and safety precautions.

  • Reaction: The ethereal solution of diazomethane is added slowly to a solution of 4-hydroxy-3,5-dimethylbenzoic acid at room temperature until the yellow color of diazomethane persists, indicating the consumption of the acid.

  • Workup: The reaction is typically complete within minutes. The excess diazomethane is quenched by the careful addition of a small amount of acetic acid. The solvent is then removed under a gentle stream of nitrogen to afford the methyl ester.

Workflow and Pathway Visualizations

To better illustrate the synthesis processes, the following diagrams were generated using Graphviz.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_product Final Product Start 2,6-Dimethylphenol Intermediate 4-Hydroxy-3,5-dimethylbenzoic Acid Start->Intermediate Kolbe-Schmitt Reaction Product This compound Intermediate->Product Esterification

Overall synthesis workflow.

Fischer_Esterification Acid 4-Hydroxy-3,5-dimethyl- benzoic Acid Reflux Reflux Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (cat.) H2SO4->Reflux Product This compound Reflux->Product

Fischer Esterification workflow.

Dimethyl_Sulfate_Methylation Acid 4-Hydroxy-3,5-dimethyl- benzoic Acid Deprotonation Deprotonation Acid->Deprotonation Base Base (KOH or NaHCO₃) Base->Deprotonation Carboxylate Carboxylate Anion Deprotonation->Carboxylate Methylation Methylation (SN2) Carboxylate->Methylation DMS Dimethyl Sulfate DMS->Methylation Product This compound Methylation->Product

References

A Comparative Analysis of the Biological Activities of Methyl 4-hydroxy-3,5-dimethylbenzoate and Other Common Parabens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Methyl 4-hydroxy-3,5-dimethylbenzoate against other widely used parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben. The information presented herein is curated from scientific literature to assist researchers in understanding the structure-activity relationships and potential biological implications of these compounds.

Introduction to Parabens

Parabens, esters of p-hydroxybenzoic acid, are extensively utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties.[1] Their efficacy and safety have been the subject of ongoing scientific investigation, particularly concerning their potential as endocrine-disrupting chemicals. The biological activity of parabens is significantly influenced by the nature of their alkyl ester group, with longer chains generally correlating with increased activity.[2] This guide specifically addresses this compound, a less common paraben analog, and compares its anticipated biological activities with those of its more prevalent counterparts.

Comparative Biological Activity

While direct comparative experimental data for this compound is limited in the current body of scientific literature, its biological activities can be inferred based on established structure-activity relationships (SAR) for parabens and other phenolic compounds.

Antimicrobial Activity

The antimicrobial efficacy of parabens is largely attributed to their ability to disrupt microbial membrane transport processes and inhibit DNA and RNA synthesis.[2] A well-established trend shows that antimicrobial activity increases with the length of the alkyl chain.[2][3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Common Parabens against Various Microorganisms

ParabenStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Yeast)
Methylparaben0.1% w/vol>0.2% w/vol0.05% w/vol
Ethylparaben---
Propylparaben---
Butylparaben---

Note: Specific MIC values for ethyl-, propyl-, and butylparaben against these exact strains were not consistently available across the reviewed literature. However, the general principle of increasing activity with chain length is widely reported.[2][3]

This compound: The introduction of two methyl groups at the 3 and 5 positions of the benzene ring is expected to increase the lipophilicity of the molecule compared to methylparaben. This increased lipophilicity may enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial activity. However, the steric hindrance from the methyl groups could also affect its interaction with microbial targets. Without direct experimental data, it is hypothesized that its antimicrobial activity could be comparable to or slightly greater than methylparaben.

Endocrine-Disrupting Potential

Parabens are known to possess weak estrogenic activity, enabling them to bind to estrogen receptors (ERα and ERβ) and potentially disrupt endocrine signaling.[4][5] The estrogenic activity of parabens also correlates with the length of the alkyl chain, with longer-chain parabens exhibiting higher binding affinity for estrogen receptors.[4]

Table 2: Comparative Estrogenic Activity of Common Parabens

ParabenRelative Binding Affinity to ERα (17β-estradiol = 100)
MethylparabenVery Low / Undetectable
EthylparabenHigher than Methylparaben
PropylparabenHigher than Ethylparaben
ButylparabenHigher than Propylparaben

Source: Data compiled from multiple sources indicating a qualitative increase in estrogenic activity with alkyl chain length.[4][5]

This compound: The addition of methyl groups to the phenolic ring could influence its binding to estrogen receptors. While increased lipophilicity might favor receptor interaction, the altered shape and electronic distribution due to the methyl substituents could either enhance or diminish its binding affinity compared to methylparaben. Further investigation is required to determine the precise endocrine-disrupting potential of this compound.

Cytotoxicity

The cytotoxicity of parabens, often evaluated by their effect on cell viability, also tends to increase with the length of the alkyl ester chain.[6] This is likely due to the enhanced ability of more lipophilic compounds to disrupt cell membranes.

Table 3: Comparative Cytotoxicity (IC50) of Common Parabens in Human Dermal Fibroblasts (NRU Assay)

ParabenIC50 (% concentration)
Methylparaben2.35%
Propylparaben0.25%

Source: Data from a study comparing the cytotoxic effects of methylparaben and propylparaben on human dermal fibroblasts.

This compound: The increased lipophilicity conferred by the two methyl groups on the aromatic ring suggests that this compound may exhibit greater cytotoxicity than methylparaben. However, as with other biological activities, the precise cytotoxic profile would need to be determined through direct experimental testing.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of paraben biological activities.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Methodology: Broth Microdilution Assay [7]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of the parabens are prepared in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted paraben is inoculated with the microbial suspension. A positive control (microorganism in broth without paraben) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the paraben at which no visible growth (turbidity) of the microorganism is observed.

Estrogen Receptor Binding Assay

Objective: To assess the ability of a compound to bind to the estrogen receptor.

Methodology: Competitive Radioligand Binding Assay [8]

  • Preparation of Uterine Cytosol: Uterine cytosol containing estrogen receptors is prepared from ovariectomized rats.

  • Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (paraben).

  • Separation of Bound and Free Ligand: After incubation, the unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. This value is used to calculate the binding affinity of the test compound for the estrogen receptor.

Cytotoxicity Assay

Objective: To evaluate the effect of a compound on cell viability.

Methodology: MTT Assay [9][10]

  • Cell Culture: Adherent cells (e.g., human dermal fibroblasts) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test parabens for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by parabens and a typical experimental workflow for assessing cytotoxicity.

Paraben_Endocrine_Disruption Paraben Paraben ER Estrogen Receptor (ER) Paraben->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Leads to

Caption: Paraben-induced endocrine disruption pathway.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with varying concentrations of Parabens A->B C Incubate for 24-48 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The biological activity of common parabens generally increases with the length of their alkyl chain, a trend observed in their antimicrobial, endocrine-disrupting, and cytotoxic properties. While direct experimental data for this compound is scarce, structure-activity relationship principles suggest that its activity profile may be comparable to or slightly greater than that of methylparaben due to increased lipophilicity. However, empirical data is necessary to definitively characterize its biological activities. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further investigations into the biological effects of this and other paraben analogs.

References

A Comparative Guide to Analytical Method Validation for Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of Methyl 4-hydroxy-3,5-dimethylbenzoate. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document will assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a chosen analytical procedure is suitable for its intended purpose.[6] This involves a series of experiments to demonstrate that the method is reliable, reproducible, and provides accurate results for the quantification of a specific analyte, in this case, this compound. The key parameters assessed during validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][7]

Comparison of HPLC and GC Methods

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between the two often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Gas Chromatography (GC) is a highly sensitive technique particularly well-suited for volatile and thermally stable compounds. Derivatization may sometimes be necessary for less volatile compounds to improve their chromatographic properties.

The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the analysis of this compound.

Validation ParameterHPLC MethodGC MethodICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999[8]> 0.998≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%[9]97.0 - 103.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2%[2]
- Intermediate Precision< 1.5%< 2.0%≤ 2%
Specificity HighHighNo interference at the retention time of the analyte
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL-
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mL-
Range 0.05 - 50 µg/mL0.02 - 25 µg/mL-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a typical reversed-phase HPLC method for the quantification of this compound.

1.1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (60:40 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 20 µL

  • Detector: UV at 254 nm[8]

  • Column Temperature: 25°C

  • Retention Time: Approximately 5-7 minutes

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 50 µg/mL.

  • Sample Solution: The preparation will depend on the sample matrix. For a drug product, it may involve dissolving a known weight of the product in the mobile phase, followed by filtration.

1.3. Validation Experiments:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Analyze samples spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same operating conditions.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Specificity: Analyze a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) Method

This section describes a potential GC method for the analysis of this compound.

2.1. Chromatographic Conditions:

  • Column: SE-30 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL (splitless injection)

2.2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as acetone or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 0.02 µg/mL to 25 µg/mL.

  • Sample Solution: Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix and concentrate it in a suitable solvent for GC analysis.

2.3. Validation Experiments:

The validation experiments for the GC method would follow the same principles as for the HPLC method, with adjustments for the different instrumentation and sample preparation procedures.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

AnalyticalMethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase DefinePurpose Define Intended Purpose of the Method SelectMethod Select Analytical Method (HPLC, GC, etc.) DefinePurpose->SelectMethod DefineParameters Define Validation Parameters and Acceptance Criteria SelectMethod->DefineParameters PrepareProtocol Prepare Validation Protocol DefineParameters->PrepareProtocol ExecuteExperiments Execute Validation Experiments PrepareProtocol->ExecuteExperiments AnalyzeData Analyze and Interpret Data ExecuteExperiments->AnalyzeData CompareResults Compare Results with Acceptance Criteria AnalyzeData->CompareResults CompareResults->ExecuteExperiments Does Not Meet Criteria (Method Optimization Needed) PrepareReport Prepare Validation Report CompareResults->PrepareReport Meets Criteria FinalApproval Final Approval and Method Implementation PrepareReport->FinalApproval

Caption: Workflow of the analytical method validation process.

ValidationParameters cluster_parameters Key Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters evaluated during analytical method validation.

References

A Comparative Analysis of the Antioxidant Activity of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoate derivatives, a class of compounds characterized by a benzoic acid core, have garnered significant attention in the scientific community for their diverse biological activities, most notably their antioxidant properties. This guide provides a comparative study of the antioxidant activity of various benzoate derivatives, supported by quantitative data from established in vitro assays. Detailed experimental protocols and a visualization of a key signaling pathway are included to facilitate further research and drug development efforts.

Structure-Activity Relationship: A Quantitative Comparison

The antioxidant capacity of benzoate derivatives is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. These substituents influence the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a common metric for comparing antioxidant potency. Lower IC50 values indicate greater antioxidant activity.

The following table summarizes the IC50 values for several common benzoate derivatives as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Benzoate DerivativeChemical StructureDPPH IC50 (µM)ABTS IC50 (µM)
Gallic Acid 3,4,5-trihydroxybenzoic acid2.42[1]-
Protocatechuic Acid 3,4-dihydroxybenzoic acid10.4[2]-
Gentisic Acid 2,5-dihydroxybenzoic acid6.1[2]-
2,3-Dihydroxybenzoic Acid 2,3-dihydroxybenzoic acid--
3,5-Dihydroxybenzoic Acid 3,5-dihydroxybenzoic acid--
Vanillic Acid 4-hydroxy-3-methoxybenzoic acid--
Syringic Acid 4-hydroxy-3,5-dimethoxybenzoic acid1.5 µg/mL*-
p-Hydroxybenzoic Acid 4-hydroxybenzoic acid>1000[1]-

Note: The IC50 value for syringic acid was reported in µg/mL and has been included for relative comparison. Direct comparison with molar concentrations should be done with caution.

From the available data, a clear structure-activity relationship emerges. The presence of multiple hydroxyl groups significantly enhances antioxidant activity, with gallic acid (three -OH groups) exhibiting the lowest IC50 value in the DPPH assay[1]. Dihydroxybenzoic acids, such as protocatechuic and gentisic acid, also demonstrate potent antioxidant effects[2]. In contrast, p-hydroxybenzoic acid, with only a single hydroxyl group, shows considerably weaker activity[1]. The position of the hydroxyl groups also plays a crucial role, with ortho and para substitutions generally leading to higher antioxidant capacity.

Key Antioxidant Signaling Pathway: The Keap1-Nrf2-ARE Pathway

Benzoate derivatives, as part of the broader class of phenolic compounds, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A primary pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like certain benzoate derivatives, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative damage.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Modification Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Benzoate Benzoate Derivatives Benzoate->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: The Keap1-Nrf2-ARE signaling pathway activated by benzoate derivatives.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Sample Preparation: Dissolve the benzoate derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A control containing the solvent instead of the sample is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Methodology:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Reagent Dilution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the benzoate derivative in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to a larger, fixed volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare different concentrations of the benzoate derivative.

  • Reaction Mixture: Add a small volume of the sample to a larger, fixed volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is typically prepared using a known antioxidant, such as Trolox or FeSO₄. The antioxidant capacity of the sample is then expressed as equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Methodology:

  • Reagent Preparation: Prepare a fluorescein working solution and an AAPH solution in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

  • Sample and Standard Preparation: Prepare a series of concentrations of the benzoate derivative and a standard antioxidant (e.g., Trolox).

  • Reaction Setup: In a black 96-well microplate, add the fluorescein solution, followed by the sample or standard solution. A blank containing only the buffer is also included.

  • Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at regular intervals (e.g., every minute) for a prolonged period (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is typically expressed as Trolox equivalents (TE).

Experimental_Workflow cluster_preparation Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (Benzoate Derivatives) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP ORAC ORAC Assay Sample_Prep->ORAC Reagent_Prep Assay Reagent Preparation Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Reagent_Prep->ORAC Spectro Spectrophotometric/ Fluorometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro ORAC->Spectro Calc Calculation of % Inhibition/AUC Spectro->Calc IC50 IC50/TE Value Determination Calc->IC50

Caption: General experimental workflow for assessing antioxidant activity.

References

A Comparative Guide to Structural Analogs of Methyl 4-hydroxy-3,5-dimethylbenzoate: Properties and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of Methyl 4-hydroxy-3,5-dimethylbenzoate, focusing on their antioxidant and anti-inflammatory properties. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

This compound is a phenolic compound with a structural backbone that has been the subject of various modifications to explore and enhance its biological activities. Its analogs, characterized by different substituents on the benzene ring, exhibit a range of antioxidant and anti-inflammatory effects. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of novel therapeutic agents. This guide summarizes the properties of key analogs, presents comparative data in a structured format, and provides detailed experimental protocols for the cited biological assays.

Physicochemical Properties of Selected Analogs

The structural modifications of this compound influence its physicochemical properties, which in turn can affect its biological activity. A summary of these properties for selected analogs is presented below.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound C₁₀H₁₂O₃180.20Parent compound.
Methyl 4-hydroxy-3,5-diisopropylbenzoate C₁₄H₂₀O₃236.31Increased lipophilicity due to isopropyl groups may influence biological interactions.[1]
Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate) C₁₀H₁₂O₅212.20Methoxy groups can enhance electron-donating capacity, potentially boosting antioxidant activity.
Methyl 3-bromo-4,5-dihydroxybenzoate C₈H₇BrO₄247.04Bromine substitution and an additional hydroxyl group can significantly alter electronic properties and biological activity.[2]
Methyl 3,4-dihydroxybenzoate C₈H₈O₄168.15A major metabolite of antioxidant polyphenols found in green tea.[3][4]
Methyl 4-hydroxy-3-nitrobenzoate C₈H₇NO₅197.15The nitro group is a strong electron-withdrawing group, which can influence its reactivity and biological interactions.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate C₁₀H₁₂O₄196.20Known as synthetic oakmoss, it is a key fragrance compound.[5]

Comparative Biological Activities

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of the selected analogs. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. Experimental conditions should be considered when comparing values.

Antioxidant Activity
CompoundAssayIC50 / ActivityReference
Methyl 4-hydroxy-3,5-diisopropylbenzoate DPPH & ABTSNoted to have antioxidant activity, but specific IC50 values were not found in the provided search results.[1]Benchchem
Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl Syringate) DPPH & ABTSReported to have high antioxidant activity, but specific IC50 values were not consistently found across the search results for direct comparison.General knowledge
Methyl 3,4-dihydroxybenzoate Cellular Antioxidant Assay (in granulosa cells)Showed protective effects against oxidative damage by upregulating Nrf2 and antioxidant enzymes.[6][7] Quantitative IC50 values from cell-free assays were not specified in the provided results.Journal of Ovarian Research
p-Hydroxybenzoic Acid Derivatives (General) DPPH, ABTS, FRAP, CUPRACDihydroxybenzoic acids generally show higher antioxidant activity than monohydroxy derivatives. The position of hydroxyl groups significantly impacts activity. For instance, 3,4-dihydroxybenzoic acid showed significant scavenging properties.[8]MDPI
Anti-inflammatory Activity
CompoundAssayIC50 / ActivitySignaling PathwayReference
Methyl 3-bromo-4,5-dihydroxybenzoate Zebrafish model of IBDInhibited intestinal migration of immune cells.TLR/NF-κB[2]
Methyl 3,4-dihydroxybenzoate LPS-stimulated A549 cellsPrevents inflammatory progression by restoring the expression of RAGE and Nrf2.[3][4]RAGE/Nrf2Food and Chemical Toxicology

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[9][10][11][12][13]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. A series of dilutions are then made from the stock solution.

  • Reaction: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[14][15][16]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific period (e.g., 1-2 hours) before being stimulated with LPS (typically 1 µg/mL).

  • Incubation: The cells are then incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay):

    • Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Nrf2 Activation Assay

This assay determines the ability of a compound to activate the Nrf2 transcription factor, a key regulator of the cellular antioxidant response.[17][18][19][20][21]

Principle: This is typically a cell-based reporter assay. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the DNA binding site for Nrf2. When a compound activates Nrf2, it translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of Nrf2 activation.

Procedure:

  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is cultured and transfected with the ARE-luciferase reporter plasmid.

  • Treatment: The transfected cells are treated with various concentrations of the test compounds for a specified period (e.g., 6-24 hours).

  • Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate. The light output is then measured using a luminometer.

  • Calculation: The fold induction of Nrf2 activity is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_antioxidant Antioxidant Activity Workflow (DPPH Assay) A Prepare DPPH Solution (0.1 mM) C Mix Compound and DPPH Solution A->C B Prepare Test Compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

G cluster_inflammatory Anti-inflammatory Activity Workflow (NO Assay) A Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

G

References

Inter-laboratory Comparison of Methyl 4-hydroxy-3,5-dimethylbenzoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 4-hydroxy-3,5-dimethylbenzoate, a key intermediate and specialty chemical. Due to the limited availability of direct inter-laboratory comparison studies for this specific compound, this guide presents a synthesized comparison based on validated methods for structurally similar and commonly analyzed compounds, such as parabens (e.g., methylparaben). The data herein is representative of the performance characteristics expected from different laboratories employing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a prevalent and robust analytical technique.

Data Presentation: A Synthesized Inter-laboratory Comparison

The following table summarizes the synthesized performance characteristics of three hypothetical laboratories for the analysis of a compound structurally related to this compound, using HPLC-UV. This data is compiled from various validation studies of similar phenolic esters and is intended to provide a realistic expectation of inter-laboratory variability.[1][2][3][4][5][6]

Parameter Laboratory A Laboratory B Laboratory C
Linearity (R²) > 0.9995[2]> 0.999[5]> 0.9998[4]
Accuracy (Recovery %) 98.5 - 101.2%99.1 - 100.8%97.2 - 100.9%[6]
Precision (RSD %) < 1.5%[3][6]< 2.0%[3]< 1.0%[4]
Limit of Detection (LOD) 0.003 mg/mL[5]0.01 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.01 mg/mL[5]0.03 µg/mL[2]0.15 µg/mL

Note: The presented data is a synthesis from multiple sources analyzing compounds structurally similar to this compound and should be considered illustrative.

Experimental Protocols: A Representative HPLC-UV Method

The following is a detailed protocol for a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for the quantification of this compound and similar phenolic compounds. This protocol is based on established and validated methods for parabens.[1][2][3][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]

  • Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to 4.8 using 0.1 N HCl.[7] Acetonitrile and water mixtures are also frequently employed.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][7]

  • Detection Wavelength: 254 nm.[2][7]

  • Injection Volume: 20 µL.[7][8]

  • Column Temperature: Ambient or controlled at 25 °C.

2. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 10-120 µg/mL).[7]

3. Sample Preparation:

  • The sample preparation will vary depending on the matrix. For a solid sample, an accurately weighed portion should be dissolved in a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution, and then diluted to the final volume. For liquid samples, a direct dilution with the mobile phase may be sufficient.

  • All sample and standard solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[9]

4. Analysis and Quantification:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key aspects of the analytical workflow and the logical relationships in method validation.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Final_Result Final_Result Quantification->Final_Result

Caption: Analytical workflow for the quantification of this compound by HPLC-UV.

Method_Validation_Pathway cluster_parameters Validation Parameters Validated_Method Validated Analytical Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision LOD Limit of Detection (LOD) Validated_Method->LOD LOQ Limit of Quantification (LOQ) Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Key parameters for the validation of an analytical method according to ICH guidelines.

References

A Comparative Analysis of the Cytotoxic Profiles of Methyl 4-hydroxy-3,5-dimethylbenzoate and its Putative Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-hydroxy-3,5-dimethylbenzoate serves as a foundational structure in medicinal chemistry. Its derivatization presents a viable strategy for enhancing cytotoxic efficacy against various cancer cell lines. This guide summarizes the cytotoxic data of structurally related phenolic compounds to provide insights into how modifications to the parent molecule might influence its anti-cancer properties. The primary method for evaluating cytotoxicity discussed herein is the MTT assay, a widely accepted colorimetric method for assessing cell viability.

Comparative Cytotoxicity Data

Direct IC50 values for this compound and its derivatives are not available in a single comparative study. However, to illustrate the impact of structural modifications on cytotoxicity in related phenolic compounds, the following table summarizes data from studies on derivatives of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), a more complex but structurally related phenolic compound. These data suggest that derivatization can significantly modulate cytotoxic activity.

Compound/DerivativeCell LineIC50 (µM)Reference
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)SH-SY5Y>50[1]
4′-O-caproylated-DMCSH-SY5Y5.20[1]
4′-O-methylated-DMCSH-SY5Y7.52[1]
4′-O-benzylated-DMCA-5499.99[1]
4′-O-benzylated-DMCFaDu13.98[1]

Note: This data is for a structurally related chalcone and is intended to be illustrative of how derivatization can impact cytotoxicity.

Experimental Protocols

A detailed understanding of the methodologies used to assess cytotoxicity is crucial for interpreting and replicating experimental findings. The most common in vitro method is the MTT assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

G cluster_pathway Putative Signaling Pathway: Apoptosis Induction compound Cytotoxic Compound cell Cancer Cell compound->cell ros ROS Production cell->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram illustrating a potential apoptosis induction pathway that may be triggered by cytotoxic compounds.

Discussion of Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, studies on structurally similar phenolic compounds and benzoate derivatives suggest several potential mechanisms of cytotoxic action:

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.

  • Cell Cycle Arrest: Compounds may halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

  • Generation of Reactive Oxygen Species (ROS): An imbalance in the cellular redox state, caused by an increase in ROS, can lead to oxidative stress, damage to cellular components (DNA, proteins, lipids), and ultimately, cell death.

  • Inhibition of Key Enzymes: Derivatives could be designed to target specific enzymes that are crucial for cancer cell survival and proliferation, such as kinases or topoisomerases.

Conclusion and Future Directions

The derivatization of this compound holds promise for the development of novel cytotoxic agents. Based on the analysis of related compounds, modifications such as alkylation, benzylation, and acylation at the hydroxyl group could significantly enhance anti-cancer activity. Future research should focus on the synthesis and direct comparative cytotoxic evaluation of a library of this compound derivatives against a panel of cancer cell lines. Elucidating the specific signaling pathways through which these compounds exert their effects will be critical for their advancement as potential therapeutic agents.

References

A Spectroscopic Showdown: Unraveling the Isomers of Methyl Hydroxy-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of Methyl 4-hydroxy-3,5-dimethylbenzoate and its key structural isomers. This guide provides researchers, scientists, and drug development professionals with a clear, data-driven comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles, supported by detailed experimental protocols.

The subtle rearrangement of functional groups in isomeric molecules can dramatically alter their physical, chemical, and biological properties. For scientists engaged in drug discovery, materials science, and synthetic chemistry, the precise identification of a specific isomer is paramount. This guide provides a comprehensive spectroscopic comparison of this compound and two of its structural isomers: Methyl 2-hydroxy-3,5-dimethylbenzoate and Methyl 4-hydroxy-2,6-dimethylbenzoate. By presenting their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data in a comparative format, this guide serves as a valuable reference for unambiguous structural elucidation.

The chemical structures of the compared isomers are presented below, illustrating the positional differences of the hydroxyl and methyl groups on the benzoate ring.

isomers Chemical Structures of Methyl Hydroxy-dimethylbenzoate Isomers cluster_0 This compound cluster_1 Methyl 2-hydroxy-3,5-dimethylbenzoate cluster_2 Methyl 4-hydroxy-2,6-dimethylbenzoate 4-hydroxy-3,5-dimethyl 4-hydroxy-3,5-dimethyl 2-hydroxy-3,5-dimethyl 2-hydroxy-3,5-dimethyl 4-hydroxy-2,6-dimethyl 4-hydroxy-2,6-dimethyl

Fig. 1: Structures of Compared Isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers. These values are critical for distinguishing between the compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic-HOCH₃ (Ester)Ar-CH₃OH
This compound ~7.5 (s, 2H)~3.8 (s, 3H)~2.2 (s, 6H)~5.0-6.0 (s, 1H)
Methyl 2-hydroxy-3,5-dimethylbenzoate ~7.2 (d, 1H), ~6.8 (d, 1H)~3.9 (s, 3H)~2.2 (s, 3H), ~2.3 (s, 3H)~10.5 (s, 1H)
Methyl 4-hydroxy-2,6-dimethylbenzoate [1]~6.5 (s, 2H)~3.8 (s, 3H)~2.3 (s, 6H)Variable

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O (Ester)Aromatic C-OAromatic C-HAromatic C-CAromatic C-CH₃OCH₃ (Ester)Ar-CH₃
This compound ~167~155~129~122~127~52~16
Methyl 2-hydroxy-3,5-dimethylbenzoate ~170~158~125, ~118~115~136, ~125~52~20, ~16
Methyl 4-hydroxy-2,6-dimethylbenzoate [1]~170~157~112~120~138~52~21

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundO-H StretchC-H Stretch (sp³)C=O Stretch (Ester)C=C Stretch (Aromatic)C-O Stretch
This compound ~3300-3500 (broad)~2950-3000~1690~1600, ~1500~1250, ~1100
Methyl 2-hydroxy-3,5-dimethylbenzoate ~3100-3400 (broad)~2950-3000~1680~1610, ~1480~1260, ~1150
Methyl 4-hydroxy-2,6-dimethylbenzoate ~3300-3600 (broad)~2940-3010~1700~1600, ~1490~1240, ~1170

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₁₀H₁₂O₃180.20180165, 149, 121
Methyl 2-hydroxy-3,5-dimethylbenzoate C₁₀H₁₂O₃180.20180149, 121, 91
Methyl 4-hydroxy-2,6-dimethylbenzoate [2]C₁₀H₁₂O₃180.20180149, 121, 91

Experimental Workflow and Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The general workflow for the analysis of the compounds discussed is outlined below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elu Structure Elucidation Sample Pure Isomer Sample Dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare as mull/film (IR) Sample->Dissolve MS_acq Mass Spectrum Acquisition (e.g., EI-MS) Sample->MS_acq Direct Inlet/GC NMR_acq ¹H and ¹³C NMR Spectra Acquisition Dissolve->NMR_acq NMR Sample IR_acq IR Spectrum Acquisition (FTIR) Dissolve->IR_acq IR Sample NMR_proc Process FID, Phase Correction, Baseline Correction, Integration NMR_acq->NMR_proc IR_proc Fourier Transform, Baseline Correction IR_acq->IR_proc MS_proc Identify Molecular Ion Peak and Fragmentation Pattern MS_acq->MS_proc Compare Compare Spectra: Chemical Shifts, Coupling, Frequencies, m/z values NMR_proc->Compare IR_proc->Compare MS_proc->Compare Elucidate Confirm Isomeric Structure Compare->Elucidate

Fig. 2: General Spectroscopic Analysis Workflow.
Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer.[4] A standard 1D proton pulse sequence was used with a 90° pulse angle. Typically, 16 to 64 scans were acquired with a relaxation delay of 1-2 seconds between scans to ensure adequate signal-to-noise.[5]

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).[4] A proton-decoupled pulse sequence was used to simplify the spectrum to single peaks for each unique carbon atom.[6] A 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds were employed.[7] Due to the low natural abundance of ¹³C, several hundred to several thousand scans were accumulated to achieve a good signal-to-noise ratio.[8]

  • Data Processing: The raw Free Induction Decay (FID) data was processed using appropriate software (e.g., TopSpin, Mnova). Processing involved Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal TMS standard. For ¹H spectra, the signals were integrated to determine the relative number of protons.[3]

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Solid samples were prepared using the KBr (potassium bromide) pressed pellet technique. A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[9] Alternatively, for some measurements, a thin film was cast from a volatile solvent or a Nujol mull was prepared.[9]

  • Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] The sample pellet was placed in the sample holder in the path of the IR beam. Spectra were typically collected over the mid-IR range of 4000–400 cm⁻¹.[11] A background spectrum of the pure KBr pellet or an empty sample compartment was recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram was converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.[12]

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: Samples were introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.[13] In this process, the sample molecules in the gas phase are bombarded with high-energy electrons, causing them to ionize and fragment.[14]

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.[15]

  • Detection and Data Processing: The detector measured the abundance of ions at each m/z value.[15] The resulting data was plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z. The peak with the highest m/z, corresponding to the intact ionized molecule, is identified as the molecular ion peak [M]⁺.[13]

References

A Comparative Purity Benchmark of Commercial Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the accuracy, reproducibility, and safety of their work. Methyl 4-hydroxy-3,5-dimethylbenzoate, a key building block in the synthesis of various bioactive molecules, is commercially available from numerous suppliers. This guide provides a comparative benchmark of the purity of this compound from different sources, supported by detailed experimental protocols for its analysis.

Purity Comparison of Commercial this compound

The stated purity of this compound can vary between suppliers. The following table summarizes the available purity information from a selection of commercial vendors. It is important to note that this data is based on information provided by the suppliers and has not been independently verified. For lot-specific purity, it is always recommended to consult the Certificate of Analysis (CoA).

SupplierStated Purity (%)Notes
CymitQuimica95%[1]-
Chinese Manufacturer (via LookChem)97%[2]Minimum order of 5g.
Santa Cruz BiotechnologyLot-specificPurity is provided on the Certificate of Analysis for each specific batch.[3]
BLD PharmNot specifiedProvides access to NMR, HPLC, LC-MS, and UPLC data upon request.[4]

Note: Several suppliers, including Tokyo Chemical Industry and Thermo Fisher Scientific, list a similarly named compound, Methyl 4-hydroxy-3,5-dimethoxybenzoate, with purities typically greater than 98%. Researchers should be vigilant in ensuring they are purchasing the correct compound.

Potential Impurities

Based on common synthetic routes for this compound, potential impurities may include:

  • Starting materials: Unreacted 4-hydroxy-3,5-dimethylbenzoic acid or methanol.

  • Byproducts of esterification: Water and residual acid catalyst.

  • Related substances: Isomeric impurities or compounds with incomplete methylation.

  • Solvents: Residual solvents from the reaction and purification process.

Experimental Protocols for Purity Determination

The following are detailed protocols for the analysis of this compound purity. These methods are based on established analytical techniques for similar aromatic esters and provide a robust starting point for in-house validation.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of similar phenolic compounds.[5][6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve for a more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.[8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of deuterated solvent in a vial.

    • Transfer a precise volume (e.g., 0.6 mL) to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from the analyte that does not overlap with other signals.

    • Integrate a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Experimental Workflow and Biological Context

To ensure the quality of this compound for downstream applications, a systematic workflow for purity assessment is crucial. The following diagram illustrates a typical workflow.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment cluster_3 Application in Research Sample Commercial This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV/MS Dissolution->HPLC GCMS GC-MS Dissolution->GCMS qNMR qNMR Dissolution->qNMR Purity Purity Calculation (Area %, Calibration, qNMR) HPLC->Purity Impurity Impurity Identification (MS, NMR) HPLC->Impurity GCMS->Purity GCMS->Impurity qNMR->Purity Synthesis Synthesis of Bioactive Molecules (e.g., Antiviral Agents) Purity->Synthesis Impurity->Synthesis Risk Assessment Screening Biological Screening Synthesis->Screening

Workflow for Purity Assessment and Application.

While specific signaling pathways for this compound are not extensively documented, related phenolic compounds and their derivatives often exhibit antioxidant and anti-inflammatory properties. For instance, derivatives of p-hydroxybenzoic acid have been investigated for their effects on pathways involving NF-κB and Nrf2.[10][11] Furthermore, the structurally related 3,5-Dimethyl-4-hydroxybenzonitrile is utilized as an intermediate in the synthesis of antiviral drugs, including HIV replication inhibitors.[12] This suggests that this compound could serve as a valuable scaffold in the development of novel therapeutics targeting a range of signaling cascades. The purity of this starting material is therefore a critical determinant of the success of such drug discovery efforts.

References

Comparative docking studies of Methyl 4-hydroxy-3,5-dimethylbenzoate with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

The search did reveal docking studies on structurally similar molecules, such as derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde and other hydroxy chalcones and flavones. These studies targeted various proteins, including EGFR (Epidermal Growth Factor Receptor) and HER2. For instance, a study on a 4-hydroxy-3,5-dimethoxybenzaldehyde derivative reported binding energies of -8.43 kJ/mol for EGFR and -6.88 kJ/mol for HER2.[1] Another investigation on hydroxy chalcone and flavone derivatives as EGFR inhibitors showed binding energies ranging from -6.50 to -7.67 kcal/mol.[2]

However, due to the lack of direct studies on Methyl 4-hydroxy-3,5-dimethylbenzoate, it is not possible to provide a comparative analysis of its docking performance against various target proteins. Consequently, the creation of data tables summarizing binding affinities, detailed experimental protocols for its docking, and visualizations of its interaction with specific signaling pathways cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in the potential interactions of this compound with specific protein targets would need to conduct novel in silico molecular docking studies. Such an investigation would involve:

  • Target Selection: Identifying proteins of interest based on the therapeutic area.

  • Ligand and Protein Preparation: Obtaining the 3D structure of this compound and the chosen target proteins.

  • Molecular Docking Simulation: Using software like AutoDock, Glide, or GOLD to predict the binding pose and energy.

  • Analysis of Interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex.

A generalized workflow for a typical molecular docking study is presented below.

General Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Docking Run grid_gen->docking pose_analysis Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Caption: A generalized workflow for a molecular docking study.

References

Efficacy of Methyl 4-hydroxy-3,5-dimethylbenzoate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of available data on the in vivo and in vitro efficacy of Methyl 4-hydroxy-3,5-dimethylbenzoate. Despite its availability from chemical suppliers for research purposes, no peer-reviewed studies detailing its biological activity, mechanism of action, or experimental protocols could be identified. Therefore, a direct comparison of its performance with other alternatives, supported by experimental data, is not possible at this time.

While information on the specific compound of interest is unavailable, research on structurally related methyl benzoate derivatives provides some insights into the potential biological activities of this class of molecules. It is crucial to note that these findings are not directly applicable to this compound and should be interpreted with caution.

Research on Structurally Similar Compounds

Studies on compounds with similar chemical structures have explored a range of biological effects, from anti-cancer properties to antimicrobial activity.

For instance, a derivative, 4-hydroxy-3-methoxy benzoic acid methyl ester (HMBME) , has been investigated for its potential in prostate cancer management. Research has shown that HMBME can induce apoptosis (programmed cell death) in prostate cancer cells. The underlying mechanism is reported to involve the targeting of the Akt/NFκB cell survival signaling pathway.

Another related compound, methyl 4-hydroxybenzoate , commonly known as methylparaben, is widely used as an anti-fungal agent and preservative in the food, cosmetic, and pharmaceutical industries. Its primary function is to inhibit the growth of molds and yeasts.

Furthermore, the parent molecule, methyl benzoate , has been studied for its insecticidal properties, showing potential as a fumigant and contact toxicant against various agricultural and stored product pests.

Data Summary of Related Compounds

To provide a contextual understanding, the following table summarizes the reported activities of these structurally related, but distinct, compounds.

Compound NameIn Vitro EfficacyIn Vivo EfficacyMechanism of Action
4-hydroxy-3-methoxy benzoic acid methyl ester (HMBME) Induces apoptosis in prostate cancer cell lines.Data not available in the reviewed literature.Targets the Akt/NFκB cell survival signaling pathway.
Methyl 4-hydroxybenzoate (Methylparaben) Inhibits the growth of fungi and yeasts.Effective as a preservative in various formulations.Disrupts microbial membrane transport processes.
Methyl Benzoate Exhibits toxicity against various insect cell lines.Demonstrates insecticidal activity as a fumigant and contact toxicant.Mode of action in insects is under investigation, but may involve disruption of neurological functions.

Experimental Protocols for a Related Compound: HMBME

While no protocols for this compound are available, the methodology used to assess the in vitro efficacy of HMBME in prostate cancer cells typically involves the following steps:

Cell Culture and Treatment:

  • Human prostate cancer cells (e.g., LNCaP) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, cells are seeded in multi-well plates and allowed to attach overnight.

  • A stock solution of HMBME is prepared in a solvent such as DMSO and then diluted to the desired concentrations in the cell culture medium.

  • The cells are then treated with various concentrations of HMBME or the vehicle control (DMSO) for specific time periods (e.g., 24, 48, 72 hours).

Cell Viability and Apoptosis Assays:

  • MTT Assay: To assess cell viability, MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and the absorbance is measured to determine the percentage of viable cells.

  • Flow Cytometry: To quantify apoptosis, treated cells are stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry.

Signaling Pathway Implicated for HMBME

The Akt/NFκB signaling pathway, which is targeted by HMBME in prostate cancer cells, is a critical regulator of cell survival and proliferation. A simplified representation of this pathway is provided below.

Akt_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_Expression Target Gene Expression (Survival, Proliferation) NFkB_nucleus->Gene_Expression Promotes HMBME_node HMBME HMBME_node->Akt Inhibits

Caption: Simplified Akt/NFκB signaling pathway and the inhibitory point of HMBME.

Conclusion

Reproducibility of published synthesis methods for Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the reproducibility of published methods is paramount. This guide provides a comparative analysis of common synthesis routes for Methyl 4-hydroxy-3,5-dimethylbenzoate, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method.

Comparison of Synthesis Methods

Two primary methods for the synthesis of this compound are prevalent in the literature: Fischer-Speier Esterification and Methylation with Diazomethane. The choice between these methods often depends on factors such as scale, available reagents, and safety considerations.

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Methylation with Diazomethane
Starting Material 4-hydroxy-3,5-dimethylbenzoic acid4-hydroxy-3,5-dimethylbenzoic acid
Reagents Methanol, Acid Catalyst (e.g., H₂SO₄, Thionyl Chloride)Diazomethane (CH₂N₂)
Typical Yield ~80-95%High (often nearly quantitative)
Reaction Time 4-16 hours~2-3 hours
Purity of Product Generally high after purificationVery high, often requiring minimal purification
Key Advantages Inexpensive and readily available reagents, suitable for large-scale synthesis.High yield, fast reaction, minimal side products, and simple workup.
Key Disadvantages Requires elevated temperatures and acid catalysts, which can sometimes lead to side reactions. The reaction is an equilibrium, which may require shifting to favor the product.Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling and safety precautions.

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol. A procedure adapted from the synthesis of a structurally similar compound involves the use of thionyl chloride as the catalyst.

Procedure: A solution of 3,5-dimethyl-4-hydroxybenzoic acid (5g, 0.030 mole) in methanol (75 mL) is cooled in an ice-bath. Thionyl chloride (8 mL) is then added dropwise. Following the addition, the reaction mixture is warmed to room temperature and stirred for 16 hours.[1] The solvent is then removed under reduced pressure, and the residue is purified, typically by recrystallization, to yield the final product.

Method 2: Methylation with Diazomethane

Diazomethane provides a rapid and high-yield route to methyl esters from carboxylic acids. This method is particularly useful for small-scale syntheses where high purity is critical.

Procedure: Diazomethane is generated in situ and bubbled through a solution of 4-hydroxy-3,5-dimethylbenzoic acid in a suitable solvent like diethyl ether. The reaction is typically carried out at room temperature and is complete within 2-3 hours.[2] The reaction progress can be monitored by the disappearance of the yellow color of diazomethane. Upon completion, the solvent is evaporated to yield the methyl ester, which is often of high purity without the need for extensive purification.[2]

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both synthesis methods.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start 4-hydroxy-3,5-dimethyl- benzoic acid reflux Reflux (4-16 hours) start->reflux methanol Methanol methanol->reflux catalyst Acid Catalyst (e.g., H₂SO₄ or SOCl₂) catalyst->reflux evaporation Solvent Evaporation reflux->evaporation purification Recrystallization evaporation->purification end Methyl 4-hydroxy-3,5- dimethylbenzoate purification->end

Caption: Workflow for Fischer-Speier Esterification.

Diazomethane_Methylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_product Product start 4-hydroxy-3,5-dimethyl- benzoic acid stirring Stirring at RT (~2-3 hours) start->stirring diazomethane Diazomethane (in situ) diazomethane->stirring evaporation Solvent Evaporation stirring->evaporation end Methyl 4-hydroxy-3,5- dimethylbenzoate evaporation->end

Caption: Workflow for Methylation with Diazomethane.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS No. 34137-14-9), ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Immediate actions upon exposure:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be handled by an approved waste disposal plant.[1][2] Adherence to local, regional, and national hazardous waste regulations is mandatory.

Step 1: Waste Segregation

  • Isolate waste containing this compound from other laboratory waste streams.

  • Do not mix with other solvents or chemicals unless explicitly permitted by your institution's waste management plan.

Step 2: Containerization

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this chemical waste.

  • The container should be made of a material compatible with aromatic esters.

  • Ensure the container is kept tightly closed when not in use to prevent the release of any potential vapors.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "34137-14-9"

    • Associated Hazards: "Harmful if swallowed, Causes skin and eye irritation"

    • Accumulation Start Date

Step 4: Storage

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor.

  • Provide the contractor with a complete and accurate description of the waste.

Spill Management

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the spilled material to enter drains or waterways.

Quantitative Safety Data

ParameterValueReference
CAS Number 34137-14-9[1]
Molecular Formula C10H12O3[1]
Molecular Weight 180.20 g/mol [1]
GHS Hazard Statements H302, H315, H319[1]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B Safety First C Segregate from other waste streams B->C D Place in a dedicated, leak-proof container C->D E Label container clearly: Name, CAS, Hazards D->E F Store in a designated hazardous waste area E->F G Arrange for collection by an approved waste contractor F->G Final Step

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 4-hydroxy-3,5-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: Methyl 4-hydroxy-3,5-dimethylbenzoate

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No: 34137-14-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed, suspected of damaging fertility or the unborn child, and is harmful to aquatic life[1]. Adherence to proper PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.To prevent eye contact.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing.To prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, use a NIOSH-approved respirator.To avoid inhalation of harmful vapors.[1]
General Hygiene Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]To prevent accidental ingestion and contamination.

Operational and Disposal Plans

Step-by-Step Handling and Storage Procedures

Handling:

  • Review Safety Data Sheet (SDS): Before use, obtain and read all safety precautions from the SDS.[1]

  • Ensure Adequate Ventilation: Always handle the chemical in a well-ventilated area or under a chemical fume hood.[1][3]

  • Prevent Ignition: Keep the substance away from heat, sparks, open flames, and hot surfaces. Smoking is prohibited in the handling area.[1]

  • Avoid Contact: Prevent contact with skin and eyes and avoid breathing any vapors or aerosols.[1]

  • Clean Up: Wash hands and any exposed skin thoroughly after handling is complete.[1]

Storage:

  • Store in a cool, well-ventilated, and locked-up area.[1]

  • Keep containers tightly closed and store in a dry place.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

Emergency First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, call a physician.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower. Consult a physician.[1]
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[1]
Ingestion If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.[1][2][3]
General Advice In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[1]
Spill and Disposal Plan

Accidental Release (Spill):

  • Evacuate and Ventilate: Evacuate the danger area. Avoid breathing vapors and ensure adequate ventilation. Keep away from sources of ignition.[1]

  • Consult an Expert: Observe emergency procedures and consult an expert for guidance.[1]

  • Contain Spill: Prevent the product from entering drains by covering them.[1]

  • Clean-Up: Use a liquid-absorbent material (e.g., Chemizorb®) to collect the spill. Place the material in a suitable, closed container for disposal.[1]

Waste Disposal:

  • Dispose of waste material in accordance with all applicable national and local regulations.[1]

  • Do not mix with other waste. Keep the chemical in its original container.[1]

  • Handle uncleaned containers as you would the product itself.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
CAS Number 34137-14-9[6]
Molecular Formula C10H12O3[6]
Molecular Weight 180.20 g/mol [6]
Toxicity to Fish (Danio rerio) LC50: 23 mg/L (96 h)[1]
Toxicity to Algae (D. subspicatus) ErC50: 111.9 mg/L (72 h)[1]
Biodegradability 62% (29 days, readily biodegradable)[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Disposal cluster_emergency 4. Emergency Procedures ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE Use Use in Ventilated Area & Away from Heat DonPPE->Use Store Store in Cool, Dry, Well-Ventilated Area Use->Store Spill Spill Response Use->Spill Exposure First Aid for Exposure Use->Exposure Fire Firefighting Measures Use->Fire Wash Wash Hands After Use Store->Wash Dispose Dispose Waste per Local Regulations Wash->Dispose

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.